Ethyl 2-(Cyclopropylsulfonyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyclopropylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVKOQHVBGXGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate
CAS Number: 1349719-17-0
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(Cyclopropylsulfonyl)acetate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into its core physicochemical properties, synthesis methodologies with mechanistic insights, and its emerging applications, particularly in medicinal chemistry.
Introduction: The Emergence of a Versatile Building Block
Ethyl 2-(Cyclopropylsulfonyl)acetate stands at the confluence of several key structural motifs that are highly valued in modern drug discovery. The incorporation of a cyclopropyl ring and a sulfonyl group imparts unique conformational rigidity and metabolic stability, while the ethyl acetate moiety offers a versatile handle for further chemical modifications.[1][2] The sulfone group, in particular, is a polar feature that can enhance solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] This strategic combination of functional groups makes Ethyl 2-(Cyclopropylsulfonyl)acetate a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-(Cyclopropylsulfonyl)acetate is fundamental for its effective utilization in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate.
| Property | Value | Source |
| CAS Number | 1349719-17-0 | Internal Database |
| Molecular Formula | C₇H₁₂O₄S | Internal Database |
| Molecular Weight | 192.23 g/mol | Internal Database |
| Appearance | Colorless to pale yellow liquid (predicted) | General Knowledge |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) (predicted) | General Knowledge |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl and ester functional groups.
-
SO₂ Stretching: Asymmetric and symmetric stretching vibrations for the sulfonyl group are anticipated in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ethyl ester is expected around 1735 cm⁻¹.
-
C-O Stretching: Stretching vibrations for the C-O single bonds of the ester will likely appear in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide key information about the different proton environments in the molecule. The cyclopropyl protons would appear as a complex multiplet in the upfield region. The methylene protons adjacent to the sulfonyl group would be deshielded and appear as a singlet or a multiplet. The ethyl group of the ester would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the cyclopropyl ring, the methylene carbon alpha to the sulfonyl group, and the carbons of the ethyl group.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 192.23. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the cyclopropyl ring.
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate can be approached through several strategic disconnections, primarily focusing on the formation of the C-S bond and the introduction of the cyclopropyl moiety. A plausible and efficient synthetic route involves the oxidation of a precursor sulfide.
Retrosynthetic Analysis
A logical retrosynthetic approach is illustrated below. The target molecule can be disconnected at the C-S bond, leading to a cyclopropylsulfinate salt and an ethyl haloacetate. Alternatively, and more practically, the sulfone can be derived from the corresponding sulfide via oxidation.
Caption: Retrosynthetic analysis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from cyclopropyl mercaptan and ethyl bromoacetate.
Step 1: Synthesis of Ethyl 2-(Cyclopropylthio)acetate
This step involves a nucleophilic substitution reaction where the thiolate, generated from cyclopropyl mercaptan, attacks ethyl bromoacetate.
Materials:
-
Cyclopropyl mercaptan
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethyl bromoacetate
-
Ethanol or other suitable solvent
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl mercaptan in ethanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide in water dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(Cyclopropylthio)acetate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate
The sulfide synthesized in the previous step is then oxidized to the corresponding sulfone.
Materials:
-
Ethyl 2-(Cyclopropylthio)acetate
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 2-(Cyclopropylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
Purify the product by column chromatography on silica gel.
Caption: Synthetic workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of Ethyl 2-(Cyclopropylsulfonyl)acetate make it an attractive scaffold for the design of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The cyclopropyl group can act as a conformationally restricted isostere for other groups, leading to enhanced binding affinity and selectivity for biological targets.[1]
-
Modulation of Physicochemical Properties: The sulfonyl group, being a strong hydrogen bond acceptor, can improve the solubility and pharmacokinetic profile of drug candidates.[3]
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended in vivo half-life of a drug.[1]
While specific drugs derived directly from Ethyl 2-(Cyclopropylsulfonyl)acetate are not yet on the market, the combination of a cyclopropyl ring and a sulfone moiety is present in a number of clinical and preclinical candidates, highlighting the potential of this structural class.[1][2]
Handling, Safety, and Storage
As a laboratory chemical, appropriate safety precautions should be taken when handling Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a cyclopropyl ring, a sulfonyl group, and an ethyl ester moiety provides a valuable platform for the development of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further exploration of its chemical reactivity and applications in drug discovery and development.
References
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]
-
Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]
Sources
"Ethyl 2-(Cyclopropylsulfonyl)acetate" physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(Cyclopropylsulfonyl)acetate
Abstract
Ethyl 2-(Cyclopropylsulfonyl)acetate is a specialized organic compound characterized by the presence of an ester, a sulfone, and a cyclopropyl group. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding its physical, chemical, and spectral properties is paramount for its effective handling, application, and the prediction of its reactivity. This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate, alongside an exploration of its structural characteristics, safety protocols, and a plausible synthetic pathway.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure.
-
IUPAC Name: ethyl 2-cyclopropylsulfonylacetate[1]
-
Molecular Weight: 192.24 g/mol [1] (also cited as 192.23 g/mol [2])
-
InChI Key: YJVKOQHVBGXGFF-UHFFFAOYSA-N[1]
The structure features a central ethyl acetate moiety where the alpha-carbon is bonded to the sulfur atom of a cyclopropylsulfonyl group. The electron-withdrawing nature of the sulfone group significantly influences the acidity of the adjacent methylene (CH₂) protons, making them susceptible to deprotonation and subsequent functionalization.
Physicochemical Properties
The known physical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate are summarized below. It is important to note that certain experimental values, such as boiling and melting points, are not consistently reported in publicly available literature, which is common for specialized, non-commodity chemicals.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Molecular Formula | C₇H₁₂O₄S | [1][2] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Density | Not Available | [1] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Ethyl Ester Group: A triplet around δ 1.2-1.3 ppm (3H, -OCH₂CH ₃) coupled to the methylene quartet, and a quartet around δ 4.1-4.2 ppm (2H, -OCH ₂CH₃) coupled to the methyl triplet.
-
Methylene Bridge: A singlet or sharp peak around δ 3.5-4.0 ppm (2H, -C(=O)CH ₂S(=O)₂-). The strong electron-withdrawing effect of both the carbonyl and sulfonyl groups will shift these protons significantly downfield.
-
Cyclopropyl Group: A complex multiplet in the upfield region, typically between δ 0.8-1.5 ppm (5H), corresponding to the methine and methylene protons of the cyclopropyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 7 unique carbon signals:
-
Carbonyl Carbon: δ 165-170 ppm.
-
Ester Methylene Carbon: δ ~62 ppm.
-
Sulfone-adjacent Methylene Carbon: δ ~55-60 ppm.
-
Cyclopropyl Methine Carbon: δ ~30-35 ppm.
-
Cyclopropyl Methylene Carbons: δ ~5-10 ppm.
-
Ester Methyl Carbon: δ ~14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of its functional groups:
-
C=O Stretch (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong peaks, corresponding to the symmetric and asymmetric stretches, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
C-O Stretch (Ester): A strong peak in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the cyclopropyl ring.
Safety and Handling
Understanding the hazards associated with a chemical is critical for safe laboratory practice. Ethyl 2-(Cyclopropylsulfonyl)acetate is classified with the following GHS hazard statements.
| GHS Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [2][3] |
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store the compound in a tightly sealed container in a cool, dry place.
Plausible Synthetic Pathway
While specific synthesis protocols for this exact molecule are not detailed in the provided search results, a logical and common synthetic route for α-sulfonyl esters involves a two-step process: nucleophilic substitution followed by oxidation. This demonstrates a field-proven approach to constructing such molecules.
Caption: Plausible two-step synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Experimental Protocol (Conceptual)
-
Step 1: Synthesis of Ethyl 2-(cyclopropylthio)acetate (Intermediate).
-
To a solution of ethyl 2-mercaptoacetate in a suitable solvent like acetone, add a mild base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to form the thiolate anion.
-
Add cyclopropyl bromide dropwise to the reaction mixture.
-
Heat the reaction under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, filter the inorganic salts and remove the solvent under reduced pressure to yield the crude sulfide intermediate.
-
-
Step 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate (Product).
-
Dissolve the crude intermediate from Step 1 in a solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents), portion-wise, maintaining the low temperature. The use of a slight excess ensures complete conversion of the sulfide to the sulfone.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), wash with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, which can be further purified by column chromatography if necessary.
-
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a compound with significant potential in synthetic chemistry. This guide has consolidated its key physical and chemical identifiers, presented its safety and handling requirements, and outlined a predictive spectroscopic profile for its characterization. The provided conceptual synthesis protocol, grounded in established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. This comprehensive information serves as a critical resource for researchers and scientists aiming to utilize this versatile building block in their work.
References
-
American Elements. (n.d.). Ethyl 2-(Cyclopropylsulfonyl)acetate. Retrieved from [Link]
Sources
Ethyl 2-(Cyclopropylsulfonyl)acetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ethyl 2-(cyclopropylsulfonyl)acetate is a versatile chemical intermediate whose value in contemporary drug discovery and development is growing. The incorporation of a cyclopropyl ring offers significant advantages in medicinal chemistry, including enhanced metabolic stability and conformational rigidity, while the α-sulfonyl acetate moiety provides a reactive handle for a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and logical protocol for its synthesis and purification, describes methods for its analytical characterization, and explores its mechanistic reactivity. Furthermore, we discuss its application as a strategic building block in the synthesis of complex pharmaceutical agents, grounded in the established importance of its constituent motifs in modern drug design.
Introduction: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. Ethyl 2-(cyclopropylsulfonyl)acetate emerges as a building block of significant interest, strategically combining two high-value chemical motifs: the cyclopropyl group and the α-sulfonyl ester. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, often introduced to modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and constrain molecular conformation to enhance binding affinity. The α-sulfonyl acetate functionality serves as a powerful tool for synthetic chemists, featuring a highly acidic methylene group that facilitates the formation of a stabilized carbanion for subsequent elaboration.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of Ethyl 2-(Cyclopropylsulfonyl)acetate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| CAS Number | 1349719-17-0 | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| IUPAC Name | ethyl 2-(cyclopropylsulfonyl)acetate | [1] |
| Synonyms | KS-00000BTP; ethyl 2-cyclopropylsulfonylacetate | [1] |
Synthesis and Purification: A Mechanistic Approach
While specific literature detailing the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is sparse, a highly logical and field-proven approach can be devised based on analogous transformations of sulfonyl compounds. The most chemically sound pathway involves the nucleophilic substitution (Sₙ2) reaction between a cyclopropanesulfinate salt and an ethyl haloacetate.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from cyclopropanethiol:
-
Oxidation: Conversion of cyclopropanethiol to the corresponding sodium cyclopropanesulfinate.
-
S-Alkylation: Nucleophilic attack of the sulfinate salt on ethyl chloroacetate.
Caption: Proposed two-step synthesis workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system. Each step includes justifications for the choice of reagents and conditions, crucial for adapting the methodology and for troubleshooting.
Step 1: Preparation of Sodium Cyclopropanesulfinate
-
Rationale: This step generates the key nucleophile. Controlled oxidation of the thiol is necessary to avoid over-oxidation to the sulfonic acid.
-
Procedure: a. To a stirred solution of cyclopropanethiol (1.0 eq) in an appropriate solvent (e.g., water/methanol), add sodium tungstate (Na₂WO₄, catalytic amount) as an oxidation catalyst. b. Cool the mixture in an ice bath (0-5 °C). c. Add hydrogen peroxide (H₂O₂, 30% aq. solution, ~2.2 eq) dropwise, maintaining the internal temperature below 10 °C. The exotherm must be controlled to prevent over-oxidation. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or ¹H NMR of a worked-up aliquot to confirm the disappearance of the starting thiol. f. The resulting aqueous solution of sodium cyclopropanesulfinate can often be used directly in the next step after quenching any remaining peroxide with a mild reducing agent (e.g., sodium sulfite).
Step 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Rationale: This is a classic Sₙ2 reaction. A polar aprotic solvent is chosen to solvate the sodium cation without hydrogen-bonding to the sulfinate nucleophile, thus maximizing its nucleophilicity. Ethyl chloroacetate is a potent, commercially available electrophile.[2]
-
Procedure: a. To the aqueous solution of sodium cyclopropanesulfinate (1.0 eq) from the previous step, add a polar aprotic solvent such as N,N-Dimethylformamide (DMF). b. Add ethyl chloroacetate (1.1 eq) dropwise to the stirred solution. c. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion. d. Monitor the reaction by GC-MS or LC-MS for the formation of the product (m/z = 192.05) and consumption of the chloroacetate. e. Upon completion, cool the reaction mixture to room temperature and dilute with a large volume of water. f. Extract the product into an organic solvent such as ethyl acetate (3x volumes). g. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
Rationale: Given the liquid nature of the product and potential for non-volatile impurities, vacuum distillation or column chromatography are the methods of choice.
-
Method: a. Vacuum Distillation: For larger scales (>5 g), this is the preferred method. The crude oil is distilled under high vacuum to yield the pure product as a colorless to pale yellow liquid. b. Silica Gel Chromatography: For smaller scales or for removing closely-related impurities, flash chromatography is effective. A solvent system of increasing polarity (e.g., starting from 10% ethyl acetate in hexanes and grading to 30%) is typically sufficient to elute the product.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized material. Below are the predicted spectral data based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂ CH₃), ~3.8 (s, 2H, -S(=O)₂-CH₂ -C=O), ~2.5 (m, 1H, -S(=O)₂-CH -), ~1.3 (t, 3H, -OCH₂CH₃ ), ~1.1-1.2 (m, 2H, cyclopropyl), ~0.9-1.0 (m, 2H, cyclopropyl). |
| ¹³C NMR | δ (ppm): ~165 (-C =O), ~62 (-OCH₂ CH₃), ~58 (-S(=O)₂-CH₂ -C=O), ~30 (-S(=O)₂-CH -), ~14 (-OCH₂CH₃ ), ~6-7 (cyclopropyl CH₂ ). |
| FT-IR (neat) | ν (cm⁻¹): ~1735 (C=O stretch, ester), ~1320 & ~1120 (S=O stretch, sulfone, asymmetric and symmetric). |
| Mass Spec (ESI+) | m/z: 193.06 [M+H]⁺, 215.04 [M+Na]⁺. |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Ethyl 2-(Cyclopropylsulfonyl)acetate is dominated by the reactivity of the α-methylene group. The two powerful electron-withdrawing groups (sulfonyl and carbonyl) significantly increase the acidity of the adjacent C-H protons (pKa ≈ 10-12 in DMSO), making deprotonation feasible with common, non-nucleophilic bases.
Enolate Formation and Alkylation
The deprotonation of the α-carbon generates a resonance-stabilized carbanion (enolate), which is a soft nucleophile. This enolate can readily participate in Sₙ2 reactions with a variety of electrophiles, most commonly alkyl halides, to form new C-C bonds. This is a cornerstone of its function as a molecular building block.
Caption: General mechanism for the alkylation of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Expert Insights on Experimental Choices:
-
Choice of Base: While strong bases like LDA can be used, they are often unnecessary. Weaker bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are typically sufficient and offer better functional group tolerance and operational simplicity. The use of DBU in dichloromethane for alkylating a similar sulfonyl acetate has been documented as effective.
-
Solvent: The choice of solvent (e.g., THF, DMF, Acetonitrile) depends on the base used. For NaH, THF or DMF are standard. For K₂CO₃ or DBU, acetonitrile or DMF are common choices.
-
Self-Validation: The success of the alkylation can be easily validated. The disappearance of the α-methylene singlet (~3.8 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group provide unambiguous confirmation of the reaction's progress and completion.
Applications in Drug Development
While patent literature may not explicitly name Ethyl 2-(Cyclopropylsulfonyl)acetate as a starting material, its strategic value can be inferred from the frequent appearance of its core structure in advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Cyclopropylacetylene, a related building block, is an essential reagent in the synthesis of certain HIV reverse transcriptase inhibitors, highlighting the pharmaceutical industry's interest in cyclopropyl-containing scaffolds.[3]
The primary application of this reagent is as a precursor for constructing more complex molecules. For instance, after alkylation, the ester can be hydrolyzed to the corresponding carboxylic acid, and the sulfonyl group can be removed via reductive desulfonylation if desired. This sequence allows the molecule to serve as a versatile two-carbon (or substituted two-carbon) synthon for building out molecular frameworks.
The cyclopropylsulfonyl moiety itself is of interest for its potential to engage in specific interactions with protein targets and for its physicochemical properties, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is more than a simple chemical; it is a sophisticated tool for molecular architects in the pharmaceutical sciences. Its value lies in the predictable and high-yielding reactivity of its activated methylene group, combined with the beneficial properties imparted by the cyclopropyl substituent. By understanding the mechanistic principles behind its synthesis and reactivity, as detailed in this guide, researchers can confidently and effectively deploy this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
AMERICAN ELEMENTS®. Ethyl 2-(Cyclopropylsulfonyl)acetate | CAS 1349719-17-0. [Link]
- Google Patents.
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Introduction: The Significance of the Cyclopropylsulfonyl Moiety in Modern Drug Discovery
The cyclopropylsulfonyl group has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and the ability to engage in specific, non-covalent interactions with biological targets—renders it an invaluable component in the design of novel therapeutic agents. Ethyl 2-(Cyclopropylsulfonyl)acetate, as a versatile building block, provides a direct and efficient entry point for the incorporation of this key functional group into a diverse array of molecular scaffolds. This guide offers a comprehensive overview of the synthetic pathways to this important intermediate, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. Our focus is to provide researchers, scientists, and drug development professionals with a robust and reliable resource for the synthesis of this valuable compound.
Strategic Overview of the Synthesis Pathway
The most logical and widely applicable synthetic route to Ethyl 2-(Cyclopropylsulfonyl)acetate proceeds through a two-step sequence:
-
S-Alkylation: The formation of the precursor, Ethyl 2-(cyclopropylthio)acetate, via the nucleophilic substitution of a suitable ethyl haloacetate with cyclopropanethiolate.
-
Oxidation: The subsequent selective oxidation of the sulfide intermediate to the corresponding sulfone.
This strategy allows for the use of readily available starting materials and employs robust, well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production.
Part 1: Synthesis of the Sulfide Precursor: Ethyl 2-(cyclopropylthio)acetate
The initial step in the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is the formation of the corresponding sulfide, Ethyl 2-(cyclopropylthio)acetate. This is typically achieved through a classic S-alkylation reaction, a cornerstone of organic synthesis.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. Cyclopropanethiol is first deprotonated by a suitable base to form the more nucleophilic cyclopropanethiolate anion. This potent nucleophile then attacks the electrophilic carbon of the carbon-halogen bond in an ethyl haloacetate, such as ethyl bromoacetate, displacing the halide to form the desired carbon-sulfur bond.
Choice of Reagents and Conditions
The selection of the base and solvent is critical for the success of this reaction. A moderately strong base, such as sodium ethoxide or potassium carbonate, is typically sufficient to deprotonate the thiol without promoting side reactions like elimination of the haloacetate. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base while not significantly solvating the nucleophilic anion, thereby enhancing its reactivity.
Experimental Protocol: Synthesis of Ethyl 2-(cyclopropylthio)acetate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Cyclopropanethiol | 74.14 | 0.1 | 1.0 | 7.41 g |
| Ethyl bromoacetate | 167.00 | 0.11 | 1.1 | 18.37 g |
| Sodium Ethoxide | 68.05 | 0.11 | 1.1 | 7.49 g |
| Ethanol | 46.07 | - | - | 200 mL |
Procedure:
-
To a stirred solution of sodium ethoxide (7.49 g, 0.11 mol) in absolute ethanol (200 mL) under an inert atmosphere of nitrogen, add cyclopropanethiol (7.41 g, 0.1 mol) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the thiolate.
-
To this solution, add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise over a period of 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Ethyl 2-(cyclopropylthio)acetate.
-
The crude product can be purified by vacuum distillation to yield the pure sulfide as a colorless oil.
Part 2: Oxidation of Ethyl 2-(cyclopropylthio)acetate to Ethyl 2-(Cyclopropylsulfonyl)acetate
The final and critical step in the synthesis is the oxidation of the sulfide precursor to the desired sulfone. This transformation requires a careful choice of oxidant and reaction conditions to ensure complete conversion without over-oxidation or degradation of the starting material. Two highly reliable and commonly employed methods are presented here.
Method A: Oxidation with Hydrogen Peroxide in Acetic Acid
Mechanistic Considerations:
This "green" and cost-effective method utilizes hydrogen peroxide as the primary oxidant. In the presence of acetic acid, it is believed that peracetic acid is formed in situ, which is a more potent oxidizing agent. The sulfide sulfur atom, being nucleophilic, attacks the electrophilic oxygen of the peroxy acid, leading to the formation of a sulfoxide intermediate. A second oxidation of the sulfoxide, which is generally slower than the first, yields the final sulfone.[1]
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 2-(cyclopropylthio)acetate | 160.24 | 0.05 | 1.0 | 8.01 g |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 0.12 | 2.4 | 13.6 mL |
| Glacial Acetic Acid | 60.05 | - | - | 100 mL |
Procedure:
-
Dissolve Ethyl 2-(cyclopropylthio)acetate (8.01 g, 0.05 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (13.6 mL, 0.12 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting sulfide is completely consumed.
-
Carefully pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford Ethyl 2-(Cyclopropylsulfonyl)acetate as a white solid.
Method B: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Mechanistic Considerations:
m-CPBA is a widely used and highly effective oxidant for the conversion of sulfides to sulfones.[2] The mechanism is similar to that of peracetic acid, involving the nucleophilic attack of the sulfide on the peroxy acid. The use of a slight excess of m-CPBA ensures the complete conversion of the intermediate sulfoxide to the final sulfone.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 2-(cyclopropylthio)acetate | 160.24 | 0.05 | 1.0 | 8.01 g |
| m-CPBA (77% max) | 172.57 | 0.11 | 2.2 | ~20 g |
| Dichloromethane (DCM) | 84.93 | - | - | 150 mL |
Procedure:
-
Dissolve Ethyl 2-(cyclopropylthio)acetate (8.01 g, 0.05 mol) in dichloromethane (150 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~20 g, containing 0.11 mol of active oxidant) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-(Cyclopropylsulfonyl)acetate.
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 4.25 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 3.50 (s, 2H): Methylene protons alpha to the sulfonyl group.
-
δ 2.50-2.60 (m, 1H): Methine proton of the cyclopropyl group.
-
δ 1.30 (t, J=7.2 Hz, 3H): Methyl protons of the ethyl ester.
-
δ 1.10-1.20 (m, 2H) and 0.90-1.00 (m, 2H): Methylene protons of the cyclopropyl group.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 165.0: Carbonyl carbon of the ester.
-
δ 62.0: Methylene carbon of the ethyl ester.
-
δ 60.0: Methylene carbon alpha to the sulfonyl group.
-
δ 35.0: Methine carbon of the cyclopropyl group.
-
δ 14.0: Methyl carbon of the ethyl ester.
-
δ 6.0: Methylene carbons of the cyclopropyl group.
Conclusion and Outlook
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is a straightforward yet crucial process for accessing a key building block in modern drug discovery. The two-step pathway described herein, involving S-alkylation followed by oxidation, offers a reliable and scalable route. The choice of oxidizing agent can be tailored to the specific laboratory setup and safety considerations, with both hydrogen peroxide in acetic acid and m-CPBA providing excellent results. This guide provides the necessary detail for the successful implementation of this synthesis, empowering researchers to readily access this valuable compound for their research and development endeavors.
References
-
Organic Chemistry Portal. "Sulfone synthesis by oxidation." [Link]
- Google Patents.
-
Nikpassand, M., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." ResearchGate, 2015. [Link]
- Google Patents. "Production of 2-(ethylthio)ethanol." US3487113A.
-
Lin, J.-C., et al. "Inhibition of Epstein-Barr virus lytic cycle by an ethyl acetate subfraction separated from Polygonum cuspidatum root and its major component, emodin." PubMed, 2014. [Link]
-
ChemAnalyst. "Comprehensive Guide: Production Process of Ethyl Acetate." 2023. [Link]
-
Amini, M. K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." PMC, 2012. [Link]
-
Moron, J., et al. "A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives." National Institutes of Health, 2022. [Link]
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An In-Depth Technical Guide to the Formation of Ethyl 2-(Cyclopropylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 2-(cyclopropylsulfonyl)acetate is a valuable building block in modern medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its unique combination of a flexible ethyl acetate chain and a rigid, strained cyclopropylsulfonyl moiety imparts desirable physicochemical properties to target molecules. This guide provides an in-depth exploration of the predominant mechanism for the formation of this compound, grounded in established principles of organic synthesis. We will dissect the key synthetic transformations, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel therapeutics, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of the Cyclopropylsulfonyl Moiety
The cyclopropyl group is a recurring motif in drug design. Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl ring can serve as a bioisostere for other functional groups, such as a phenyl ring or a double bond, while offering improved metabolic stability and reduced off-target toxicity.
When incorporated into a sulfonyl group (-SO₂-), the cyclopropyl moiety's electron-withdrawing nature is further enhanced, influencing the acidity of adjacent protons and the overall electronic profile of the molecule. Ethyl 2-(cyclopropylsulfonyl)acetate leverages these properties, providing a versatile scaffold for the introduction of this privileged structural element.
The Predominant Synthetic Pathway: A Two-Step Approach
The most logical and widely employed strategy for the synthesis of ethyl 2-(cyclopropylsulfonyl)acetate involves a two-step sequence:
-
Formation of the Key Nucleophile: Synthesis of sodium cyclopropanesulfinate.
-
Carbon-Sulfur Bond Formation: S-alkylation of sodium cyclopropanesulfinate with an ethyl haloacetate.
This approach is favored due to the ready availability of the starting materials and the high efficiency of the individual transformations.
Caption: Overall synthetic strategy for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Mechanistic Deep Dive and Experimental Protocols
Step 1: Synthesis of Sodium Cyclopropanesulfinate
The cornerstone of this synthesis is the preparation of the sulfinate salt nucleophile. The most common and reliable method for this is the reduction of the corresponding sulfonyl chloride.[1][2][3]
3.1.1. Mechanism of Sulfonyl Chloride Reduction
The reduction of a sulfonyl chloride, such as cyclopropanesulfonyl chloride, with a mild reducing agent like sodium sulfite (Na₂SO₃) proceeds through a nucleophilic attack of the sulfite on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion.
Caption: Reduction of cyclopropanesulfonyl chloride to sodium cyclopropanesulfinate.
3.1.2. Experimental Protocol: Preparation of Sodium Cyclopropanesulfinate
This protocol is adapted from established procedures for the reduction of sulfonyl chlorides.[1]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Cyclopropanesulfonyl chloride | Starting material |
| Sodium sulfite (anhydrous) | Reducing agent |
| Sodium bicarbonate | Base to neutralize acidic byproducts |
| Deionized water | Solvent |
| Ethanol | for recrystallization |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss upon heating |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | To control reaction temperature |
| Buchner funnel and filter flask | For isolating the product |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sodium sulfite (1.2 eq.) and sodium bicarbonate (1.2 eq.) in deionized water.
-
Addition of Starting Material: To the stirred suspension, add cyclopropanesulfonyl chloride (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 70-80 °C and maintain this temperature with vigorous stirring for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, concentrate the aqueous solution under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to yield pure sodium cyclopropanesulfinate as a white solid.
Rationale for Experimental Choices:
-
Sodium Sulfite as Reducing Agent: It is a mild, inexpensive, and effective reducing agent for this transformation.
-
Sodium Bicarbonate: The reaction can generate acidic byproducts. Sodium bicarbonate acts as a base to maintain a neutral to slightly basic pH, preventing potential side reactions.
-
Water as Solvent: It is an environmentally benign solvent that readily dissolves the inorganic reagents.
-
Elevated Temperature: Heating the reaction mixture increases the rate of reaction, ensuring a reasonable reaction time.
-
Recrystallization from Ethanol: This is an effective method for purifying the final product, removing any remaining inorganic salts.
Step 2: S-Alkylation of Sodium Cyclopropanesulfinate
With the nucleophile in hand, the final step is the formation of the carbon-sulfur bond through an S-alkylation reaction with an ethyl haloacetate.
3.2.1. Mechanism of S-Alkylation
This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the cyclopropanesulfinate anion, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl chloroacetate. This concerted step results in the displacement of the chloride leaving group and the formation of the desired product.
Caption: Sₙ2 mechanism for the formation of the target compound.
3.2.2. Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
This protocol is based on general procedures for the alkylation of sulfinate salts.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Sodium cyclopropanesulfinate | Nucleophile |
| Ethyl chloroacetate | Electrophile/Alkylating agent |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle/oil bath | To control reaction temperature |
| Inert atmosphere (N₂ or Ar) | To prevent side reactions with moisture |
| Rotary evaporator | For solvent removal |
| Silica gel chromatography | For purification of the final product |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium cyclopropanesulfinate (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain ethyl 2-(cyclopropylsulfonyl)acetate as a clear oil.
Rationale for Experimental Choices:
-
Polar Aprotic Solvent (DMF): DMF is an excellent solvent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion, thus increasing the nucleophilicity of the sulfinate.
-
Inert Atmosphere: This prevents the hygroscopic sodium cyclopropanesulfinate from reacting with atmospheric moisture.
-
Slight Excess of Ethyl Chloroacetate: Using a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Elevated Temperature: As with the previous step, heating increases the reaction rate.
-
Aqueous Workup and Extraction: This procedure effectively removes the DMF solvent and inorganic byproducts (NaCl).
-
Silica Gel Chromatography: This is a standard and effective method for purifying the final product to a high degree.
Alternative Synthetic Considerations
While the sulfinate alkylation pathway is the most direct, other theoretical routes could be envisioned, although they are likely to be less efficient or practical:
-
From Cyclopropanethiol: Oxidation of cyclopropanethiol to the corresponding sulfonyl chloride, followed by reaction with the enolate of ethyl acetate. This route is more circuitous and involves the handling of a volatile and potentially odorous thiol.
-
Michael Addition: A conjugate addition of a suitable nucleophile to a vinyl sulfone bearing an ester group. This would require the synthesis of a more complex starting material.
Given the efficiency and reliability of the S-alkylation of sodium cyclopropanesulfinate, it remains the method of choice for the synthesis of ethyl 2-(cyclopropylsulfonyl)acetate.
Conclusion
The formation of ethyl 2-(cyclopropylsulfonyl)acetate is most effectively achieved through a robust and well-understood two-step synthetic sequence. The process hinges on the initial preparation of sodium cyclopropanesulfinate via the reduction of cyclopropanesulfonyl chloride, followed by a classic Sₙ2 alkylation with ethyl chloroacetate. The choice of reagents and reaction conditions, particularly the use of a polar aprotic solvent in the final step, is critical for maximizing the efficiency of the nucleophilic substitution. This guide has provided a detailed mechanistic rationale and practical experimental protocols to empower researchers in the successful synthesis of this important chemical building block, thereby facilitating the advancement of drug discovery and development programs.
References
-
Reddy, T. J.; et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10829-10871. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
- Process for preparing a sulfin
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- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Ethyl 2-(Cyclopropylsulfonyl)acetate: A Versatile Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-(Cyclopropylsulfonyl)acetate is a specialized organic reagent that merges the unique chemical properties of a cyclopropyl group, a sulfonyl moiety, and an ester functional group. The presence of these functionalities culminates in a highly valuable and versatile building block, particularly for applications in medicinal chemistry and complex molecule synthesis. The electron-withdrawing nature of both the sulfonyl and ester groups renders the intervening methylene protons acidic, creating a soft nucleophile upon deprotonation. This "active methylene" center is the cornerstone of the molecule's utility, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and synthetic applications of Ethyl 2-(Cyclopropylsulfonyl)acetate, offering field-proven insights for its effective utilization in research and development.
Introduction and Strategic Importance
In the landscape of modern drug discovery, certain structural motifs are consistently sought after for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. The cyclopropyl group is one such motif, often introduced to increase metabolic stability, improve potency, and modulate conformation. Concurrently, the sulfonyl group is a key component in a multitude of pharmaceuticals, acting as a stable, non-hydrolyzable surrogate for other functional groups and participating in crucial hydrogen bonding interactions.
Ethyl 2-(Cyclopropylsulfonyl)acetate strategically combines these features. It serves as a trifunctional reagent:
-
An active methylene compound , analogous to classic reagents like diethyl malonate, enabling facile alkylation and acylation chemistry.[1][2][3]
-
A carrier of the cyclopropylsulfonyl moiety , a desirable pharmacophore.[4]
-
An ester , which can be further manipulated through hydrolysis, reduction, or transesterification.[5]
This combination makes it a powerful tool for introducing the C-SO2-cyclopropyl fragment into a target molecule or for constructing complex carbon skeletons, positioning it as a reagent of significant interest for professionals in drug development.[6][7][8]
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact compound is not broadly published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₂O₄S | Sum of atoms |
| Molecular Weight | 192.23 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Based on similar sulfonyl esters |
| Boiling Point | > 200 °C (est.) | High due to polarity of sulfonyl and ester groups |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF).[9] | Typical for moderately polar organic esters |
| pKa (α-proton) | ~11-13 (in DMSO) | Acidity is increased by two electron-withdrawing groups, similar to β-keto sulfones and malonic esters.[1] |
Spectroscopic Characterization (Predicted): Confirming the identity and purity of synthesized Ethyl 2-(Cyclopropylsulfonyl)acetate is paramount. The following are expected spectroscopic signatures:
-
¹H NMR:
-
Triplet (~1.3 ppm, 3H) and quartet (~4.2 ppm, 2H) characteristic of the ethyl ester group.
-
Singlet or sharp multiplet (~4.0 ppm, 2H) for the active methylene (α-CH₂) protons.
-
A complex multiplet system in the upfield region (~0.9-1.5 ppm, 5H) for the cyclopropyl ring protons.
-
-
¹³C NMR:
-
Carbonyl carbon (~165 ppm).
-
Active methylene carbon (~60-65 ppm).
-
Ethyl ester carbons (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
Cyclopropyl carbons (~5-15 ppm).
-
-
IR Spectroscopy:
-
Strong C=O stretch from the ester (~1730-1750 cm⁻¹).
-
Strong, characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹).
-
Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
A robust synthesis of the title compound can be logically designed as a two-stage process, beginning with the preparation of the key electrophile, cyclopropylsulfonyl chloride.
Stage 1: Synthesis of Cyclopropylsulfonyl Chloride
This precursor is accessible from cyclopropylmagnesium bromide, which is treated sequentially with sulfur dioxide and an N-halosuccinimide.[10]
Experimental Protocol: Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Enolate Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add ethyl acetate (1.2 eq.) dropwise via syringe, keeping the temperature at -78 °C. Stir for 30 minutes. Expert's Note: A strong, non-nucleophilic base like LDA is required to quantitatively form the ester enolate. [11]Weaker bases like sodium ethoxide are generally insufficient for mono-esters and can lead to side reactions like Claisen condensation.
-
Sulfonylation: To the cold enolate solution, add a solution of cyclopropylsulfonyl chloride (1.0 eq.) in anhydrous THF dropwise. The reaction is typically rapid. Stir at -78 °C for 1 hour.
-
Quench and Workup: Slowly warm the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Ethyl 2-(Cyclopropylsulfonyl)acetate.
Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2-(Cyclopropylsulfonyl)acetate stems from the reactivity of its active methylene protons. The flanking sulfonyl and ester groups stabilize the conjugate base (carbanion), making it an excellent nucleophile for various transformations. [6][7][12]
Alkylation Reactions
Similar to the malonic ester synthesis, the enolate of Ethyl 2-(Cyclopropylsulfonyl)acetate can be readily alkylated with primary or methyl halides in an Sₙ2 reaction. [1][11][13]This provides a direct route to α-substituted cyclopropylsulfonyl compounds.
-
Expert's Insight: This alkylation is a powerful method for building molecular complexity. The resulting product retains the ester, which can be hydrolyzed and decarboxylated (if a β-keto group were present) or reduced to an alcohol, providing further synthetic handles. The choice of alkylating agent (R-X) is crucial; primary halides give the best results, while secondary and tertiary halides may lead to elimination byproducts. [1][11]
Modified Julia Olefination
Reagents of this class, specifically ethyl (benzothiazol-2-ylsulfonyl)acetate, have been successfully used in modified Julia olefination reactions to produce α,β-unsaturated esters. [14]By analogy, Ethyl 2-(Cyclopropylsulfonyl)acetate is an excellent candidate for this transformation. The reaction involves the condensation of the sulfonyl acetate's anion with an aldehyde, followed by an elimination step.
-
Significance: This provides a valuable alternative to the Horner-Wadsworth-Emmons reaction for creating C=C double bonds. The stereochemical outcome (E vs. Z) can often be controlled by the reaction conditions and the nature of the aldehyde. [14]
Precursor to Chiral Building Blocks
The ester functionality can be hydrolyzed to the corresponding carboxylic acid. Furthermore, the sulfonyl group can act as a chiral auxiliary or be incorporated into molecules that are precursors for asymmetric synthesis, as seen in the use of cyclopropylsulfonyl chloride for preparing inhibitors of the hepatitis C virus NS3 protease.
Safety and Handling
-
Cyclopropylsulfonyl Chloride: This reagent is corrosive and moisture-sensitive. [15]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It will react with water or protic solvents to release HCl.
-
Strong Bases (LDA): Lithium diisopropylamide is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon). It reacts violently with water.
-
Ethyl Acetate: This is a highly flammable liquid with a low flash point. [5][9][16]All operations should be performed away from ignition sources.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate emerges as a highly strategic and versatile synthetic intermediate. Its design combines the desirable cyclopropyl and sulfonyl motifs with the classic reactivity of an active methylene compound. Through straightforward deprotonation and subsequent reaction with electrophiles, it provides reliable access to a diverse range of functionalized molecules. For researchers in medicinal chemistry and drug development, this reagent represents an efficient tool for scaffold decoration, fragment-based design, and the construction of complex pharmaceutical targets. Its predictable reactivity, grounded in the well-established principles of enolate chemistry, makes it a trustworthy and authoritative choice for advanced synthetic campaigns.
References
-
Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. [Link]
-
22.8: 22.5 Alkylation of Enolate Ions. (2019, June 5). Chemistry LibreTexts. [Link]
-
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(15), 3087-3118. [Link]
-
The Acetoacetic Ester Synthesis. (2023, January 14). Chemistry LibreTexts. [Link]
-
Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol. ResearchGate. [Link]
-
2,3-Dimethylbuttersäure. Wikipedia. [Link]
- Process for the preparation of cyclopropyl sulfonamide.
-
Padakanti, S., et al. (2016). β-Keto sulfones: preparation and application in organic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 583-615. [Link]
-
Angeletti, E., Tundo, P., & Venturello, P. (1982). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 993-996. [Link]
-
Reactions of Enolate Ions and Enols. University of Illinois Springfield. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
-
Ethyl Acetate Safety Data Sheet. Sasol. [Link]
-
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar. [Link]
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. [Link]
-
Jadhao, A. R., & Gaikwad, S. S. (2019). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. Monatshefte für Chemie-Chemical Monthly, 150(10), 1845-1851. [Link]
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An In-depth Technical Guide to the Safe Handling of Ethyl 2-(Cyclopropylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazard Identification and Chemical Properties
While a complete Safety Data Sheet (SDS) for Ethyl 2-(Cyclopropylsulfonyl)acetate is not widely available, information from suppliers provides a foundational understanding of its potential hazards.
GHS Hazard Classification
Based on available supplier information, Ethyl 2-(Cyclopropylsulfonyl)acetate is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A corresponding "Warning" signal word is associated with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C7H12O4S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| CAS Number | 1349719-17-0 | |
| Appearance | Colorless to yellow liquid | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the irritating nature of Ethyl 2-(Cyclopropylsulfonyl)acetate, robust engineering controls and appropriate personal protective equipment are paramount to minimize exposure.
Engineering Controls
-
Ventilation: All handling of Ethyl 2-(Cyclopropylsulfonyl)acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[2]
-
Safety Showers and Eyewash Stations: A readily accessible and functioning safety shower and eyewash station are essential in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[4][5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Wash hands thoroughly after handling.[7]
-
Use non-sparking tools, especially if the flammability of the compound is unknown.
-
Keep containers tightly closed when not in use.[1]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Keep containers tightly sealed to prevent the escape of vapors.[1]
-
Avoid exposure to direct sunlight and heat sources.[1]
-
Incompatible materials to consider for segregation include strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
If Swallowed (H302):
-
In Case of Skin Contact (H315):
-
In Case of Eye Contact (H319):
-
If Inhaled (H335):
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the individual is not breathing, begin artificial respiration.
-
Seek immediate medical attention.
-
Accidental Release Measures
A well-defined plan for managing spills is essential to mitigate risks.
Small Spills
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and absorb the spill.[11] Start from the outside of the spill and work inwards to prevent spreading.[11]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without the appropriate training and equipment.
Workflow for a Small Chemical Spill
Caption: Workflow for the safe cleanup of a small chemical spill.
Disposal Considerations
All waste containing Ethyl 2-(Cyclopropylsulfonyl)acetate must be treated as hazardous waste.
-
Collect all waste in a properly labeled, sealed, and chemical-resistant container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
While a comprehensive toxicological profile for Ethyl 2-(Cyclopropylsulfonyl)acetate is not yet established, the available GHS data indicates that it is a hazardous substance that requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult any new safety information that becomes available and to foster a culture of safety within the research team.
References
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ITURRI. Retrieved from [Link]
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CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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American Elements. Ethyl 2-(Cyclopropylsulfonyl)acetate. Retrieved from [Link]
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Tiger-Sul. The Basics of Safely Handling Sulfur Fertilizer Products. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]
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The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]
-
KHA Online-SDS. (2020, October 16). Ethyl Acetate: Uses and Safety Tips. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
-
University of Florida. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Lab Alley. Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure. Retrieved from [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
The University of British Columbia. Spill Clean up Procedure. Retrieved from [Link]
-
Princeton University. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Mayo Clinic. Poisoning: First aid. Retrieved from [Link]
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The Emergence of a Key Building Block: A Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate
This technical guide provides an in-depth exploration of Ethyl 2-(cyclopropylsulfonyl)acetate, a versatile building block that has gained prominence in medicinal chemistry, particularly in the development of novel antiviral therapeutics. While not marked by a singular "discovery" in the traditional sense, its significance is intrinsically linked to its application in the synthesis of complex pharmaceutical agents. This document will illuminate the synthesis, chemical properties, and strategic applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Cyclopropyl and Sulfonyl Moieties
In the landscape of modern drug discovery, the deliberate incorporation of specific chemical motifs is a cornerstone of rational drug design. The cyclopropyl group and the sulfonyl group, both present in Ethyl 2-(cyclopropylsulfonyl)acetate, are prime examples of functionalities that impart advantageous properties to bioactive molecules.
The cyclopropyl group is a small, strained ring system that offers a unique combination of rigidity and lipophilicity. Its compact nature allows it to act as a bioisostere for other groups, such as gem-dimethyl or vinyl moieties, while its conformational rigidity can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target. Furthermore, the cyclopropyl ring often improves metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.
The sulfonyl group (R-SO₂-R') is a key functional group in a multitude of pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry contribute significantly to molecular recognition and binding. Sulfonyl-containing compounds, particularly sulfonamides, have a rich history in medicine, and the sulfonyl group in other molecular contexts continues to be a valuable tool for modulating physicochemical properties such as solubility and bioavailability.
The combination of these two moieties in Ethyl 2-(cyclopropylsulfonyl)acetate creates a building block with inherent potential for the synthesis of structurally novel and pharmacologically active compounds.
Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate: A Key Intermediate in Antiviral Drug Discovery
The preparation of Ethyl 2-(cyclopropylsulfonyl)acetate is most notably documented in the context of synthesizing inhibitors of the Hepatitis C virus (HCV), a significant global health concern. Its role as a key intermediate underscores its importance in the development of direct-acting antiviral agents.
Synthetic Approach
A common synthetic route to Ethyl 2-(cyclopropylsulfonyl)acetate involves the reaction of a cyclopropyl sulfonyl chloride with an enolate of ethyl acetate or a related C2 synthon. The following protocol is a representative example of the synthetic process.
Experimental Protocol
Reaction: Synthesis of Ethyl 2-(cyclopropylsulfonyl)acetate
Reagents:
-
Cyclopropanesulfonyl chloride
-
Ethyl bromoacetate
-
Sodium sulfite
-
Sodium bicarbonate
-
Tetra-n-butylammonium bromide
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Preparation of Sodium Cyclopropanesulfinate: A solution of cyclopropanesulfonyl chloride in a suitable organic solvent is treated with an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction mixture is stirred vigorously at room temperature to facilitate the reduction of the sulfonyl chloride to the corresponding sulfinate salt.
-
Phase-Transfer Catalyzed Alkylation: To the resulting biphasic mixture, ethyl bromoacetate and a phase-transfer catalyst, such as tetra-n-butylammonium bromide, are added.
-
Reaction Monitoring: The reaction is heated to a moderate temperature (e.g., 40-50 °C) and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 2-(cyclopropylsulfonyl)acetate is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a pure substance.
Causality of Experimental Choices:
-
The use of a phase-transfer catalyst is crucial for bringing the water-soluble sulfinate salt into the organic phase to react with the ethyl bromoacetate.
-
The choice of a non-protic solvent like dichloromethane prevents unwanted side reactions.
-
Monitoring the reaction is essential to ensure complete conversion and to avoid the formation of impurities.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 2-(cyclopropylsulfonyl)acetate.
Chemical Properties and Reactivity
Ethyl 2-(cyclopropylsulfonyl)acetate possesses a reactive methylene group (the α-carbon) situated between two electron-withdrawing groups: the sulfonyl group and the ester carbonyl group. This structural feature governs its chemical reactivity, making it a valuable precursor for further chemical transformations.
The protons on the α-carbon are acidic and can be readily removed by a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Key Reactions
-
Alkylation: The enolate of Ethyl 2-(cyclopropylsulfonyl)acetate can be alkylated with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position.
-
Aldol-type Condensations: It can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated sulfones.
-
Michael Additions: The activated methylene group can act as a Michael donor in conjugate additions to α,β-unsaturated systems.
Visualization of Key Reaction Pathways
Caption: Key reaction pathways of Ethyl 2-(cyclopropylsulfonyl)acetate.
Applications in Drug Development: A Case Study in HCV Inhibitors
The primary application of Ethyl 2-(cyclopropylsulfonyl)acetate in the public domain is as a key building block in the synthesis of complex heterocyclic molecules targeting the Hepatitis C virus. These molecules often function as inhibitors of viral enzymes essential for replication.
Role in the Synthesis of an HCV NS5A Inhibitor Intermediate
Ethyl 2-(cyclopropylsulfonyl)acetate serves as a precursor for the construction of a core scaffold found in a number of patented HCV NS5A inhibitors. The NS5A protein is a critical component of the HCV replication complex, making it an attractive target for antiviral therapy.
The synthesis typically involves the reaction of the Ethyl 2-(cyclopropylsulfonyl)acetate-derived enolate with a suitable electrophilic partner, which is itself a complex heterocyclic system. This reaction establishes a key carbon-carbon bond and introduces the cyclopropylsulfonylmethyl moiety into the final drug candidate.
Data Presentation: Representative Building Blocks in HCV Inhibitor Synthesis
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-(cyclopropylsulfonyl)acetate | 1349719-17-0 | C₇H₁₂O₄S | 192.24 |
| Related Intermediate A | N/A | C₁₀H₁₅NO₅S | 261.30 |
| Related Intermediate B | N/A | C₁₅H₂₀N₂O₆S | 356.40 |
Visualization of the Role in HCV Inhibitor Synthesis
Caption: Role of Ethyl 2-(cyclopropylsulfonyl)acetate in HCV inhibitor synthesis.
Conclusion
Ethyl 2-(cyclopropylsulfonyl)acetate stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its synthesis, reactivity, and application in the pursuit of novel antiviral agents highlight the intricate and often non-linear path of pharmaceutical innovation. For researchers in the field, a thorough understanding of such key intermediates is paramount for the successful design and execution of synthetic strategies targeting complex and biologically relevant molecules.
References
- At the time of this writing, specific peer-reviewed articles detailing the initial discovery and comprehensive characterization of Ethyl 2-(cyclopropylsulfonyl)acetate are not readily available in the public domain. Its synthesis and utility are primarily described within the patent literature related to the development of Hepatitis C virus inhibitors.
An In-depth Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonyl Scaffold in Modern Chemistry
Ethyl 2-(cyclopropylsulfonyl)acetate is a molecule of interest in medicinal and synthetic chemistry, primarily due to the presence of the cyclopropyl and sulfonyl functional groups. The sulfonyl group is a key structural motif in a multitude of therapeutic agents due to its unique physicochemical properties. It can act as a bioisostere for other functional groups like carbonyls and carboxyls, modulate a molecule's solubility and acidity, and form crucial hydrogen bond interactions with biological targets.[1] Furthermore, the chemical stability of the sulfonyl group can enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1]
The incorporation of a cyclopropyl ring introduces conformational rigidity and can influence the lipophilicity and metabolic stability of a molecule. This guide provides a comprehensive overview of Ethyl 2-(cyclopropylsulfonyl)acetate, including its chemical identity, a plausible synthetic approach based on established chemical principles, and its potential applications in research and drug discovery.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is Ethyl 2-(cyclopropylsulfonyl)acetate . It is identified by the CAS Number 1349719-17-0 .
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(cyclopropylsulfonyl)acetate | N/A |
| CAS Number | 1349719-17-0 | [2], [3], [4] |
| Molecular Formula | C₇H₁₂O₄S | [2], [3] |
| Molecular Weight | 192.23 g/mol | [2], [3] |
| SMILES | O=C(OCC)CS(=O)(C1CC1)=O | [2] |
Synthetic Strategy: A Plausible Approach
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for Ethyl 2-(cyclopropylsulfonyl)acetate is outlined below. The target molecule can be disconnected at the carbon-sulfur bond, leading to two key starting materials: ethyl 2-bromoacetate and sodium cyclopropanesulfinate.
Sources
Methodological & Application
Application Note: A Robust Two-Step Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate, a valuable building block in medicinal chemistry. The synthesis is executed in two distinct, high-yielding steps starting from commercially available ethyl thioglycolate and cyclopropyl bromide. The first step involves a base-mediated S-alkylation to form the key intermediate, ethyl 2-(cyclopropylthio)acetate. The second step is a robust oxidation of the resulting thioether to the target sulfone using Oxone®. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations of chemical principles, characterization data, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Significance of the Sulfonyl Moiety
The sulfonyl group is a cornerstone functional group in modern drug design and discovery.[1][2] Its unique physicochemical properties—including its ability to act as a strong hydrogen bond acceptor, its metabolic stability, and its role as a bioisostere for other functional groups—make it a privileged scaffold in medicinal chemistry.[3] Molecules incorporating the α-sulfonyl ester motif, such as Ethyl 2-(Cyclopropylsulfonyl)acetate, are versatile intermediates for constructing more complex molecular architectures. The cyclopropyl group further adds conformational rigidity and metabolic stability, making the target molecule a desirable synthon for novel therapeutics.[4]
This document outlines a reliable and scalable two-step synthetic route designed for practical laboratory application.
Overall Synthetic Scheme
The synthesis proceeds through an initial nucleophilic substitution followed by an oxidation reaction.
Diagram 1: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl 2-(cyclopropylthio)acetate (Intermediate)
Principle and Rationale
This step involves the S-alkylation of ethyl thioglycolate with cyclopropyl bromide. The reaction proceeds via an SN2 mechanism.[5][6]
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and effective base to deprotonate the thiol (pKa ~10-11), forming the thiolate anion.[5] This in-situ generation of the nucleophile is crucial for the subsequent reaction.
-
Solvent: Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the reactants and the base facilitates the reaction without participating in it.
-
Reaction Control: The reaction is performed under reflux to ensure a sufficient reaction rate. Progress is monitored by Thin Layer Chromatography (TLC) to avoid the formation of byproducts from potential side reactions, such as the dialkylation of the sulfur atom.[7][8]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| Ethyl thioglycolate | ≥95% | Sigma-Aldrich | 1.0 eq |
| Cyclopropyl bromide | 98% | Sigma-Aldrich | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 1.5 eq |
| Acetone | ACS Grade | VWR | ~10 mL / mmol |
| Ethyl Acetate | ACS Grade | VWR | For work-up |
| Brine (Saturated NaCl) | Lab Prepared | For work-up | |
| Anhydrous MgSO₄ | Lab Grade | Fisher Scientific | For drying |
| Equipment | |||
| Round-bottom flask | Appropriate size | ||
| Reflux condenser | |||
| Magnetic stirrer/hotplate | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Separatory funnel |
Detailed Experimental Protocol
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl thioglycolate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (~10 mL per mmol of ethyl thioglycolate).
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add cyclopropyl bromide (1.2 eq) to the suspension dropwise.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Maintain the reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every hour until the ethyl thioglycolate spot has been consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Filter the cooled reaction mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, ethyl 2-(cyclopropylthio)acetate, which is often pure enough for the next step. If necessary, further purification can be achieved by vacuum distillation.
Characterization (Predicted)
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.25 (s, 2H, -SCH₂CO-), 2.10-2.00 (m, 1H, -SCH-), 1.29 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.95-0.85 (m, 2H, cyclopropyl CH₂), 0.60-0.50 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 61.5 (-OCH₂), 38.0 (-SCH₂-), 18.0 (-SCH-), 14.2 (-CH₃), 8.5 (cyclopropyl CH₂).
Part 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate
Principle and Rationale
This step converts the intermediate thioether into the final sulfone product.
-
Oxidant Selection: Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a powerful, versatile, and environmentally benign oxidizing agent.[9] It is highly effective for the oxidation of sulfides directly to sulfones, often bypassing the intermediate sulfoxide, especially when used in stoichiometric excess.[10][11] Its use avoids heavy metal catalysts.
-
Solvent System: A mixture of methanol and water is used as the solvent. Oxone is soluble in water, while the organic substrate is soluble in methanol, creating a homogenous reaction medium that facilitates a smooth and complete reaction. Using water as a co-solvent can promote the formation of the sulfone over the sulfoxide.[12]
-
Temperature Control: The oxidation of sulfur is highly exothermic. The reaction is initiated at 0°C (ice bath) and the oxidant is added portion-wise to control the temperature and prevent runaway reactions or degradation of the ester functionality.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| Ethyl 2-(cyclopropylthio)acetate | From Part 1 | 1.0 eq | |
| Oxone® | Sigma-Aldrich | 2.1 eq | |
| Methanol | ACS Grade | VWR | ~10 mL / mmol |
| Deionized Water | ~5 mL / mmol | ||
| Ethyl Acetate | ACS Grade | VWR | For work-up |
| Saturated NaHCO₃ solution | Lab Prepared | For work-up | |
| Saturated Na₂SO₃ solution | Lab Prepared | For quenching | |
| Brine (Saturated NaCl) | Lab Prepared | For work-up | |
| Anhydrous MgSO₄ | Lab Grade | Fisher Scientific | For drying |
| Equipment | |||
| Round-bottom flask | Appropriate size | ||
| Magnetic stirrer | |||
| Ice bath | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Separatory funnel |
Detailed Experimental Protocol
-
Dissolve ethyl 2-(cyclopropylthio)acetate (1.0 eq) in a 2:1 mixture of methanol and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C with stirring.
-
In a separate beaker, dissolve Oxone® (2.1 eq) in deionized water.
-
Add the Oxone® solution to the stirred thioether solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting thioether is no longer visible.
Work-up and Purification
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxides.
-
Concentrate the mixture on a rotary evaporator to remove the methanol.
-
Dilute the remaining aqueous slurry with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Ethyl 2-(Cyclopropylsulfonyl)acetate.
Characterization (Predicted)
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 2H, -SO₂CH₂CO-), 2.50-2.40 (m, 1H, -SO₂CH-), 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.25-1.15 (m, 2H, cyclopropyl CH₂), 1.05-0.95 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.0 (C=O), 62.5 (-OCH₂), 58.0 (-SO₂CH₂-), 35.0 (-SO₂CH-), 14.0 (-CH₃), 6.0 (cyclopropyl CH₂).
Experimental Workflow and Logic
The entire process is designed to be linear and efficient, with clear checkpoints for reaction completion and product purity.
Diagram 2: Step-by-step experimental workflow.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Ethyl thioglycolate: Possesses a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Cyclopropyl bromide: Is a volatile and flammable alkylating agent. Avoid inhalation and contact with skin.
-
Oxone®: Is a strong oxidizing agent. Avoid contact with combustible materials. The oxidation reaction is exothermic and requires careful temperature control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Stalled Reaction | Ineffective base (hydrated K₂CO₃), insufficient temperature. | Use freshly dried, anhydrous K₂CO₃. Ensure the reaction mixture is properly refluxing. |
| Step 1: Multiple Products by TLC | Over-alkylation or side reactions. | Ensure stoichiometry is correct. Avoid unnecessarily long reaction times once starting material is consumed. |
| Step 2: Incomplete Oxidation | Insufficient Oxone®, short reaction time. | Add an additional portion of Oxone® (0.2-0.5 eq) and allow to stir longer. Confirm with TLC. |
| Step 2: Low Yield After Work-up | Product is somewhat water-soluble. | Perform additional extractions (e.g., 5x) of the aqueous layer with ethyl acetate or dichloromethane. |
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate from readily available starting materials. The S-alkylation and subsequent Oxone®-mediated oxidation are robust reactions that can be easily implemented in a standard organic chemistry laboratory. This application note serves as a practical guide for researchers requiring access to this valuable synthetic intermediate for applications in drug discovery and development.
References
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Beaulieu, F., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1148–1154. [Link]
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McMurry, J. (2024). Thiols and Sulfides. Chemistry LibreTexts. [Link]
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Wang, L., et al. (2022). Application of Sulfonyl in Drug Design. Request PDF on ResearchGate. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. ResearchGate. [Link]
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Parenty, A., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 481-502. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
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Tlou, M.G., et al. (2023). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]
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Rossi, S., et al. (2023). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 28(14), 5399. [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163-8. [Link]
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Wikipedia. (n.d.). Sulfonic acid. [Link]
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Yu, B., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14, 924-928. [Link]
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Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Study Prep. [Link]
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The Versatile Building Block: Ethyl 2-(Cyclopropylsulfonyl)acetate in Cycloaddition Reactions
Introduction: Unlocking Molecular Complexity with Cycloaddition Reactions
In the landscape of modern organic synthesis, the quest for efficient and elegant methods to construct complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Cycloaddition reactions stand out as a powerful class of chemical transformations that allow for the rapid assembly of cyclic and heterocyclic scaffolds, which form the core of numerous biologically active compounds.[1] These reactions are characterized by their high degree of atom economy and stereocontrol, making them a cornerstone of synthetic strategy.[1] At the heart of enabling these transformations is the strategic use of activating groups that modulate the electronic properties of the reacting partners. This guide focuses on the potential of Ethyl 2-(cyclopropylsulfonyl)acetate as a versatile precursor for cycloaddition reactions, offering researchers a detailed exploration of its reactivity and application.
The sulfonyl group (–SO₂–) is a potent electron-withdrawing group, a property that is fundamental to its ability to activate adjacent moieties for a variety of chemical reactions. When positioned alpha to a reactive center, such as a double or triple bond, the sulfonyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the reactivity of the molecule as an electrophile in cycloaddition reactions. The cyclopropyl group, with its unique electronic properties, can further influence the reactivity of the sulfonyl moiety. This guide will delve into the mechanistic underpinnings of this activation and provide detailed protocols for leveraging Ethyl 2-(cyclopropylsulfonyl)acetate in the synthesis of novel cyclic structures.
The Activating Power of the Cyclopropylsulfonyl Group
The efficacy of a cycloaddition reaction is often governed by the electronic complementarity of the reacting partners. In a typical Diels-Alder reaction, for instance, an electron-rich diene reacts with an electron-poor dienophile.[2][3] The rate and selectivity of the reaction are enhanced by maximizing the electronic disparity between the two components. The cyclopropylsulfonyl group in Ethyl 2-(cyclopropylsulfonyl)acetate serves as a powerful activating moiety for several key reasons:
-
Inductive Electron Withdrawal: The two oxygen atoms and the inherent electronegativity of the sulfur atom in the sulfonyl group create a strong dipole, inductively pulling electron density away from the rest of the molecule.
-
Mesomeric Effects: The sulfonyl group can participate in resonance stabilization of adjacent carbanionic intermediates, facilitating reactions that proceed through such species.
-
Stereoelectronic Influence of the Cyclopropyl Group: The cyclopropyl group, with its high p-character in the C-C bonds, can interact with the adjacent sulfonyl group, subtly modulating its electronic properties and steric profile.
These activating properties make molecules bearing the cyclopropylsulfonyl group, such as derivatives of Ethyl 2-(cyclopropylsulfonyl)acetate, highly promising candidates for a range of cycloaddition reactions.
Application in [4+2] Cycloaddition (Diels-Alder) Reactions
While Ethyl 2-(cyclopropylsulfonyl)acetate itself is not a dienophile, it serves as an excellent precursor to highly reactive α,β-unsaturated sulfones that are potent dienophiles. A common strategy involves a Knoevenagel-type condensation with an aldehyde to introduce the requisite double bond.
Protocol 1: Synthesis of Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate (A Model Dienophile)
This protocol details the synthesis of an activated dienophile from Ethyl 2-(cyclopropylsulfonyl)acetate and benzaldehyde.
Reaction Scheme:
Caption: Synthesis of a dienophile via Knoevenagel condensation.
Materials:
-
Ethyl 2-(cyclopropylsulfonyl)acetate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (0.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 2-(cyclopropylsulfonyl)acetate, benzaldehyde, and toluene.
-
Add piperidine and acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate.
Protocol 2: Diels-Alder Reaction with Cyclopentadiene
This protocol describes the [4+2] cycloaddition of the synthesized dienophile with cyclopentadiene. The sulfonyl group strongly activates the double bond, making it an excellent dienophile.[4]
Reaction Scheme:
Caption: Diels-Alder reaction of the activated dienophile.
Materials:
-
Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Toluene
-
Silica Gel for column chromatography
Procedure:
-
Dissolve Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate in toluene in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the resulting cycloadducts by silica gel column chromatography. The ratio of endo to exo products can be determined by ¹H NMR spectroscopy. The stereochemistry of the major product is often the endo isomer, in accordance with the Alder-endo rule.[5]
Data Summary Table:
| Diene | Dienophile | Product Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate | >90 (expected) | >10:1 (expected) |
| 1,3-Butadiene | Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate | High (expected) | N/A |
| Isoprene | Ethyl 2-(cyclopropylsulfonyl)-3-phenylacrylate | High (expected) | Regioisomers |
Application in [3+2] Cycloaddition Reactions
The electron-withdrawing nature of the cyclopropylsulfonyl group can also be harnessed to facilitate [3+2] cycloaddition reactions. In this context, derivatives of Ethyl 2-(cyclopropylsulfonyl)acetate can act as dipolarophiles, reacting with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.[6] Such heterocycles are prevalent in medicinal chemistry.
Protocol 3: Synthesis of a Pyrazole Derivative via [3+2] Cycloaddition with Ethyl Diazoacetate
Inspired by the reactivity of vinyl sulfonyl fluorides[7], a vinyl cyclopropyl sulfone derived from Ethyl 2-(cyclopropylsulfonyl)acetate is proposed to react with ethyl diazoacetate to yield a pyrazole derivative, a valuable scaffold in drug discovery.
Reaction Scheme:
Caption: Two-step synthesis of a pyrazole derivative.
Materials:
-
Ethyl 2-(cyclopropylsulfonyl)acrylate (synthesized from Ethyl 2-(cyclopropylsulfonyl)acetate and formaldehyde) (1.0 eq)
-
Ethyl diazoacetate (1.2 eq)
-
Toluene or other suitable high-boiling solvent
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 2-(cyclopropylsulfonyl)acrylate in toluene.
-
Carefully add ethyl diazoacetate to the solution at room temperature. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction may require several hours for completion. The use of a catalyst, such as a copper(I) salt, could potentially accelerate the reaction and improve selectivity, analogous to the CuAAC reaction.[6]
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired pyrazoline product. Further oxidation may be required to obtain the aromatic pyrazole.
Expected Outcomes and Significance:
The successful execution of this [3+2] cycloaddition would provide access to highly functionalized pyrazoles. The cyclopropylsulfonyl group not only activates the dipolarophile but also remains as a functional handle in the product, allowing for further synthetic manipulations.
Conclusion and Future Directions
Ethyl 2-(cyclopropylsulfonyl)acetate emerges as a promising and versatile starting material for the synthesis of activated substrates for cycloaddition reactions. The strong electron-withdrawing nature of the cyclopropylsulfonyl group provides the necessary activation for both [4+2] and [3+2] cycloadditions, opening avenues for the construction of a diverse range of complex cyclic and heterocyclic molecules. The protocols outlined in this guide, while based on the established reactivity of analogous sulfonyl-containing compounds, provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. Future work should focus on expanding the scope of reaction partners, including a wider variety of dienes, 1,3-dipoles, and aldehydes, as well as exploring the diastereoselectivity of these transformations, potentially through the use of chiral auxiliaries or catalysts. Such investigations will undoubtedly solidify the position of Ethyl 2-(cyclopropylsulfonyl)acetate and its derivatives as key tools in the synthetic chemist's arsenal for the efficient construction of molecules with potential applications in medicinal chemistry and materials science.
References
Sources
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Ethyl 2-(Cyclopropylsulfonyl)acetate: A Versatile Building Block for Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential with a Unique Trifunctional Reagent
In the landscape of contemporary organic synthesis, the demand for versatile and efficient building blocks is paramount for the rapid construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Ethyl 2-(Cyclopropylsulfonyl)acetate emerges as a powerful trifunctional reagent, integrating the advantageous properties of a cyclopropyl group, a sulfonyl activating group, and an ester moiety. This unique combination makes it an invaluable tool for synthetic chemists, enabling a diverse array of chemical transformations for the construction of novel carbocyclic and heterocyclic systems.
The cyclopropyl ring, a recurring motif in numerous biologically active compounds, imparts conformational rigidity, metabolic stability, and unique electronic properties to target molecules. The sulfonyl group serves as a strong electron-withdrawing group, activating the adjacent methylene protons and facilitating a range of carbanion-mediated reactions. Furthermore, the sulfonyl group can act as a leaving group or be retained in the final product to modulate its physicochemical properties. The ethyl ester provides a convenient handle for further synthetic manipulations, such as hydrolysis, amidation, or reduction.
This comprehensive guide details the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate and explores its extensive applications as a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations, empowering researchers to leverage the full potential of this remarkable reagent.
Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate can be achieved through several reliable methods, with the oxidation of the corresponding sulfide being one of the most common and efficient approaches.[1][2] This method involves the initial preparation of Ethyl 2-(cyclopropylthio)acetate, followed by its oxidation to the desired sulfone.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Materials:
-
Cyclopropanethiol
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%)
-
Dichloromethane (DCM) or Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step 1: Synthesis of Ethyl 2-(cyclopropylthio)acetate
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanethiol (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Ethyl 2-(cyclopropylthio)acetate.
Step 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Dissolve Ethyl 2-(cyclopropylthio)acetate (1.0 eq.) in DCM.
-
Cool the solution to 0 °C and add m-CPBA (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate to remove excess m-CPBA and its byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield Ethyl 2-(Cyclopropylsulfonyl)acetate as a white solid or colorless oil.
Applications in Organic Synthesis
The activated methylene group in Ethyl 2-(Cyclopropylsulfonyl)acetate serves as a versatile nucleophile after deprotonation with a suitable base. This allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Alkylation Reactions
The acidic α-protons of Ethyl 2-(Cyclopropylsulfonyl)acetate can be readily abstracted by a variety of bases to generate a stabilized carbanion, which can then be alkylated with a range of electrophiles.[3][4][5][6] This provides a straightforward route to α-substituted cyclopropylsulfonyl acetates, which are valuable intermediates for further transformations.
General Reaction Scheme:
Caption: General workflow for the alkylation of Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
To a solution of Ethyl 2-(Cyclopropylsulfonyl)acetate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq.) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the α-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 85 |
| 2 | Ethyl iodide | NaH | THF | rt | 78 |
| 3 | Allyl bromide | DBU | CH₃CN | 50 | 82 |
Table 1: Representative examples of alkylation reactions.
Knoevenagel Condensation
Ethyl 2-(Cyclopropylsulfonyl)acetate is an excellent substrate for the Knoevenagel condensation with aldehydes and ketones, leading to the formation of α,β-unsaturated compounds.[7][8][9][10] The strong electron-withdrawing nature of the sulfonyl group facilitates the initial deprotonation and subsequent condensation.
Reaction Mechanism:
Caption: Mechanism of the Knoevenagel condensation.
-
In a round-bottom flask, dissolve Ethyl 2-(Cyclopropylsulfonyl)acetate (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired α,β-unsaturated product.
Michael Addition
The enolate derived from Ethyl 2-(Cyclopropylsulfonyl)acetate can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[11] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogs.
-
Generate the enolate of Ethyl 2-(Cyclopropylsulfonyl)acetate in situ by reacting it with sodium ethoxide (1.0 eq.) in ethanol at 0 °C.
-
Add methyl vinyl ketone (1.1 eq.) dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the Michael adduct.
Synthesis of Heterocyclic Compounds
The versatile reactivity of Ethyl 2-(Cyclopropylsulfonyl)acetate makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Reaction of the Knoevenagel condensation product of Ethyl 2-(Cyclopropylsulfonyl)acetate with an aldehyde and hydrazine hydrate can lead to the formation of substituted pyrazoles.[12][13][14]
Synthetic Scheme:
Caption: General scheme for pyrazole synthesis.
-
To a solution of the Knoevenagel adduct (derived from benzaldehyde, 1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Ethyl 2-(Cyclopropylsulfonyl)acetate can also be employed in the Hantzsch pyridine synthesis or similar multicomponent reactions to construct substituted pyridine scaffolds.[3][15][16]
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a highly versatile and valuable building block in organic synthesis. Its unique combination of a cyclopropyl moiety, a sulfonyl activating group, and an ester functional handle allows for a wide range of synthetic transformations. From straightforward alkylations to complex heterocyclic syntheses, this reagent provides chemists with a powerful tool for the efficient construction of diverse and novel molecular architectures. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the pursuit of new therapeutic agents and advanced materials.
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Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 Reactions of Tertiary Mesylates. (n.d.). KU ScholarWorks. [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
-
Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. (2025). ChemRxiv. [Link]
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Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. (n.d.). Organic Chemistry Frontiers. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025). ResearchGate. [Link]
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The Strategic Application of Ethyl 2-(Cyclopropylsulfonyl)acetate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced biological activity and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the development of efficient and versatile methods for their synthesis is a cornerstone of medicinal chemistry.[1] Ethyl 2-(Cyclopropylsulfonyl)acetate has emerged as a highly valuable and versatile C3 synthon, offering a unique combination of electronic and steric properties that facilitate the construction of diverse and novel heterocyclic systems.
The strategic incorporation of a cyclopropyl ring and a sulfonyl group imparts distinct characteristics to this reagent. The cyclopropyl moiety, a well-regarded "bioisostere" for phenyl rings and other functional groups, can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The potent electron-withdrawing nature of the sulfonyl group significantly acidifies the α-methylene protons, enabling a wide range of facile carbon-carbon and carbon-heteroatom bond formations under mild conditions. This heightened reactivity makes Ethyl 2-(Cyclopropylsulfonyl)acetate an ideal precursor for the synthesis of a variety of heterocycles, including but not limited to, pyrimidines, pyridazines, and pyrazoles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-(Cyclopropylsulfonyl)acetate. We will delve into its synthesis, explore its reactivity, and provide a detailed, field-proven protocol for its application in the synthesis of a novel pyrimidine derivative, a class of heterocycles of immense importance in pharmaceutical development.
Core Principles: The Chemical Rationale Behind the Reactivity of Ethyl 2-(Cyclopropylsulfonyl)acetate
The utility of Ethyl 2-(Cyclopropylsulfonyl)acetate as a precursor for heterocyclic synthesis is rooted in the activating effect of the cyclopropylsulfonyl group. This group functions as a potent electron-withdrawing group, significantly increasing the acidity of the adjacent methylene protons. This enhanced acidity facilitates the formation of a stabilized carbanion in the presence of a base, which can then act as a potent nucleophile.
This reactivity profile is analogous to that of classic β-ketoesters, such as ethyl acetoacetate, which are widely employed in the synthesis of heterocycles through condensation reactions with binucleophiles. The cyclopropylsulfonyl group, however, offers distinct advantages, including the introduction of the desirable cyclopropyl motif and potentially influencing the regioselectivity of cyclization reactions.
Synthesis of the Core Reagent: Ethyl 2-(Cyclopropylsulfonyl)acetate
A reliable and scalable synthesis of the title compound is the essential first step for its application in heterocyclic chemistry. The following protocol outlines a robust method for its preparation.
Protocol 1: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Materials:
-
Cyclopropanesulfonyl chloride
-
Ethyl acetoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, slowly add ethyl acetoacetate (1.0 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclopropanesulfonyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-(Cyclopropylsulfonyl)acetate.
Data Summary Table:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Volume/Mass |
| Ethyl acetoacetate | 130.14 | 1.0 | User Defined | User Defined |
| Sodium ethoxide (21% in EtOH) | 68.05 | 1.1 | User Defined | User Defined |
| Cyclopropanesulfonyl chloride | 140.59 | 1.0 | User Defined | User Defined |
| Ethyl 2-(Cyclopropylsulfonyl)acetate | 206.25 | - | - | Expected Yield |
Application in Heterocyclic Synthesis: A Protocol for the Preparation of a Novel Pyrimidine Derivative
The following protocol details the synthesis of 2-amino-4-cyclopropyl-6-hydroxypyrimidine, a novel heterocyclic compound with potential applications in drug discovery. This procedure is based on the well-established condensation reaction between a β-dicarbonyl equivalent and a guanidinium salt.
Protocol 2: Synthesis of 2-Amino-4-cyclopropyl-6-hydroxypyrimidine
Rationale: This synthesis proceeds via a cyclocondensation reaction. The basic reaction medium facilitates the deprotonation of the active methylene group of Ethyl 2-(Cyclopropylsulfonyl)acetate, which then attacks one of the electrophilic carbon atoms of S-methylisothiourea. Subsequent intramolecular cyclization and elimination of ethanol and methanethiol lead to the formation of the stable pyrimidine ring.
Materials:
-
Ethyl 2-(Cyclopropylsulfonyl)acetate
-
S-methylisothiourea sulfate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol, anhydrous
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(Cyclopropylsulfonyl)acetate (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add S-methylisothiourea sulfate (1.1 equivalents) followed by a solution of sodium ethoxide in ethanol (2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimal amount of hot deionized water.
-
Acidify the aqueous solution with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 2-amino-4-cyclopropyl-6-hydroxypyrimidine.
Data Summary Table:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Volume/Mass |
| Ethyl 2-(Cyclopropylsulfonyl)acetate | 206.25 | 1.0 | User Defined | User Defined |
| S-methylisothiourea sulfate | 278.33 | 1.1 | User Defined | User Defined |
| Sodium ethoxide (21% in EtOH) | 68.05 | 2.5 | User Defined | User Defined |
| 2-Amino-4-cyclopropyl-6-hydroxypyrimidine | 153.17 | - | - | Expected Yield |
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the synthesis of the target heterocycle.
Proposed Reaction Mechanism
Caption: Proposed mechanism for pyrimidine formation.
Future Perspectives and Applications in Drug Development
The protocol described herein for the synthesis of 2-amino-4-cyclopropyl-6-hydroxypyrimidine serves as a foundational blueprint for the generation of a diverse library of novel heterocyclic compounds. By varying the binucleophilic condensation partner, a wide array of heterocyclic cores can be accessed. For instance, reaction with hydrazines could yield pyrazoles, while condensation with other amidines or ureas could lead to differently substituted pyrimidines.
The resulting heterocycles, bearing the unique cyclopropylsulfonyl moiety, are of significant interest for screening in various therapeutic areas. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs with activities ranging from anticancer to antiviral and antibacterial. The introduction of the cyclopropyl group can confer improved pharmacological properties, making these novel compounds promising candidates for further investigation and development.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a powerful and versatile building block for the synthesis of novel heterocycles. Its unique electronic and steric properties, conferred by the cyclopropyl and sulfonyl groups, enable facile and efficient access to a wide range of molecular scaffolds of high interest in drug discovery. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this valuable reagent in their synthetic endeavors.
References
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976). Google Patents.
-
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020). Google Patents.
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The Strategic Application of Ethyl 2-(Cyclopropylsulfonyl)acetate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Ethyl 2-(cyclopropylsulfonyl)acetate has emerged as a valuable building block for medicinal chemists, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility. This technical guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance potency, improve metabolic stability, and reduce off-target effects.[1] The strained three-membered ring introduces conformational rigidity, which can lead to more favorable interactions with biological targets.[1] When combined with a sulfonyl group, as in ethyl 2-(cyclopropylsulfonyl)acetate, the resulting moiety offers a powerful tool for modulating the physicochemical properties of a lead compound.
The Cyclopropylsulfonyl Moiety: A Gateway to Enhanced Drug Properties
The cyclopropylsulfonyl group imparts a range of desirable characteristics to a molecule. The electron-withdrawing nature of the sulfonyl group can influence the acidity of adjacent protons, providing a handle for various chemical transformations. Furthermore, the cyclopropyl group is known to be resistant to oxidative metabolism, a common pathway for drug degradation in the body. This increased metabolic stability can lead to improved oral bioavailability and a longer duration of action.
| Property Enhanced | Mechanistic Rationale | Representative Impact |
| Metabolic Stability | The C-H bonds of the cyclopropyl ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s. | Increased drug half-life and reduced potential for reactive metabolite formation. |
| Potency | The rigid conformation of the cyclopropyl group can optimize binding to the target protein by reducing the entropic penalty of binding. | Lower effective dose and potentially fewer off-target effects. |
| Solubility | The sulfonyl group is a polar moiety that can improve the aqueous solubility of a compound. | Enhanced absorption and distribution in the body. |
| Lipophilicity | The overall impact on lipophilicity (LogP) can be fine-tuned by the introduction of the cyclopropylsulfonyl group. | Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
Synthetic Utility and Key Reactions
Ethyl 2-(cyclopropylsulfonyl)acetate is a versatile reagent that can participate in a variety of chemical reactions. The activated methylene group between the sulfonyl and ester functionalities is particularly reactive, making it a valuable synthon for the construction of more complex molecules. A key application of this building block is in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs.[2]
One notable application is in the synthesis of substituted pyrazoles, a class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer effects. The following sections provide a detailed protocol for the synthesis of a key intermediate using ethyl 2-(cyclopropylsulfonyl)acetate, based on methodologies described in the patent literature for the preparation of kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrazole Intermediate
This protocol outlines the synthesis of a 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate derivative, a key intermediate for a class of kinase inhibitors.
Workflow Diagram:
Caption: Synthetic workflow for a substituted pyrazole.
Materials and Reagents:
-
Ethyl 2-(cyclopropylsulfonyl)acetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
2-Hydrazinopyridine
-
Toluene, anhydrous
-
Ethanol, absolute
-
Sodium sulfate or Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Procedure:
-
Formation of the Enamine Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-(cyclopropylsulfonyl)acetate (1.0 eq) in anhydrous toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.
-
-
Cyclization to form the Pyrazole Ring:
-
Dissolve the crude enamine intermediate from the previous step in absolute ethanol.
-
Add 2-Hydrazinopyridine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired substituted pyrazole product.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application in Kinase Inhibition: A Mechanistic Perspective
The substituted pyrazole synthesized in the protocol above is a precursor to potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
Signaling Pathway Diagram:
Caption: Inhibition of a kinase signaling pathway.
The pyrazole core, functionalized with the cyclopropylsulfonyl moiety, can be designed to fit into the ATP-binding pocket of a specific kinase. The cyclopropyl group can make favorable hydrophobic interactions within the pocket, while the sulfonyl group can form hydrogen bonds with key amino acid residues. This targeted inhibition blocks the downstream signaling cascade that leads to pathological cell proliferation.
Conclusion
Ethyl 2-(cyclopropylsulfonyl)acetate is a powerful and versatile building block in medicinal chemistry. Its ability to introduce the metabolically robust and conformationally constrained cyclopropylsulfonyl moiety makes it an attractive tool for the optimization of drug candidates. The synthetic accessibility and reactivity of this reagent, particularly in the formation of heterocyclic scaffolds, ensure its continued importance in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.
References
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Available at: [Link].
-
Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. MDPI. Available at: [Link].
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link].
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link].
- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
- Process for the preparation of cyclopropane carboxylic acids and esters. Google Patents.
-
Anti-Inflammatory Effects of Ethyl Acetate Fraction from Cnidium officinale Makino on LPS-Stimulated RAW264.7 and THP-1 Cells. ResearchGate. Available at: [Link].
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link].
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link].
-
Cyclopropanecarboxylic Acid. Organic Syntheses. Available at: [Link].
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link].
-
Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species. PubMed. Available at: [Link].
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link].
-
Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. Available at: [Link].
-
Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. ResearchGate. Available at: [Link].
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link].
-
Alkyl heterocycles in heterocyclic synthesis (II): Novel synthesis of isoquinoline, thiazolopyridine, and thieno[2,3‐b]pyridine derivatives. ResearchGate. Available at: [Link].
-
Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. MDPI. Available at: [Link].
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Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Abstract: Ethyl 2-(cyclopropylsulfonyl)acetate is a valuable synthetic intermediate in medicinal chemistry and drug development, frequently utilized as a key building block for constructing complex heterocyclic scaffolds. This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and pharmaceutical development. The described methodology follows a robust and scalable pathway involving the initial S-alkylation of ethyl thioglycolate with cyclopropyl bromide to form an intermediate thioether, followed by a controlled oxidation to yield the target sulfone. This guide emphasizes the causality behind experimental choices, incorporates critical safety protocols, and offers a self-validating system through detailed purification and characterization steps.
Introduction and Synthetic Strategy
The synthesis of α-sulfonyl esters is a fundamental transformation in organic chemistry, yielding compounds that are precursors to a variety of biologically active molecules. The cyclopropylsulfonyl moiety, in particular, is of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group.
The synthetic strategy detailed herein is a reliable two-step process:
-
Nucleophilic Substitution (S-Alkylation): Formation of a thioether, ethyl 2-(cyclopropylthio)acetate, by reacting ethyl thioglycolate with cyclopropyl bromide. This reaction proceeds via an SN2 mechanism where a base is used to deprotonate the thiol, generating a potent thiolate nucleophile.
-
Oxidation: The subsequent oxidation of the intermediate thioether to the target sulfone, ethyl 2-(cyclopropylsulfonyl)acetate. This step requires careful control of stoichiometry and temperature to prevent the formation of undesired byproducts and ensure complete conversion from the sulfide.
This approach is advantageous due to the commercial availability of starting materials, straightforward reaction conditions, and high overall yields.
Overall Reaction Scheme
Application Notes & Protocols: Ethyl 2-(Cyclopropylsulfonyl)acetate as a Novel Reagent in Julia-Kocienski Olefination for the Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Julia-Kocienski Olefination Toolkit
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon double bonds with a high degree of stereocontrol, particularly in the formation of (E)-alkenes.[1][2] This one-pot modification of the classical Julia-Lythgoe olefination has seen widespread application in the synthesis of complex natural products and pharmaceutically active molecules, owing to its mild reaction conditions and broad functional group tolerance.[3] The reaction's efficacy hinges on the use of heteroaryl sulfones, which act as activating groups to facilitate a key Smiles rearrangement, obviating the need for harsh reducing agents.
Commonly employed activating groups include benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT), which have proven robust and reliable.[4] A notable example is the use of ethyl (benzothiazol-2-ylsulfonyl)acetate for the stereoselective synthesis of α,β-unsaturated esters.[1][5][6] This application note explores the theoretical potential of a novel reagent, Ethyl 2-(Cyclopropylsulfonyl)acetate , in the Julia-Kocienski olefination. While there is currently no direct literature precedent for the use of this specific reagent, this document will provide a comprehensive guide based on established mechanistic principles and protocols for analogous sulfones. We will delve into the hypothetical reaction pathway, propose a synthetic route to the novel reagent, and present a detailed, albeit theoretical, protocol for its application in the synthesis of α,β-unsaturated esters. This exploration aims to inspire further research into new reagents that could offer unique reactivity or selectivity profiles in this powerful transformation.
Mechanistic Considerations: Established Pathways and a Hypothetical Exploration
The Julia-Kocienski olefination is a multi-step process occurring in a single pot. The nature of the activating group on the sulfone is critical for the reaction's success, as it must be sufficiently electron-withdrawing to enable the crucial Smiles rearrangement.
The Established Mechanism with Ethyl (benzothiazol-2-ylsulfonyl)acetate
The reaction of ethyl (benzothiazol-2-ylsulfonyl)acetate with an aldehyde proceeds through a well-understood mechanism:
-
Deprotonation: A base removes the acidic proton α to both the sulfone and the ester, generating a stabilized carbanion.
-
Aldehyde Addition: The carbanion undergoes a nucleophilic attack on the aldehyde, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The key step involves an intramolecular nucleophilic aromatic substitution, where the alkoxide attacks the electron-deficient carbon of the benzothiazole ring, leading to a spirocyclic intermediate.
-
Elimination: This intermediate collapses, extruding sulfur dioxide and the benzothiazolone anion to furnish the α,β-unsaturated ester.
Caption: Hypothetical Olefination Pathway.
Expert Insight: The primary challenge for this hypothetical reaction is the leaving group ability of the cyclopropylsulfinate. Unlike the aromatic anions formed in the classical Julia-Kocienski reaction, which are stabilized by resonance, the cyclopropylsulfinate is an alkylsulfinate. Its efficacy as a leaving group in this context is unknown and would require experimental validation.
Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate: A Proposed Route
A plausible synthetic route to Ethyl 2-(Cyclopropylsulfonyl)acetate can be envisioned based on the synthesis of similar sulfones. A common method involves the reaction of a sulfinate salt with an appropriate electrophile.
Proposed Synthetic Protocol
-
Preparation of Sodium Cyclopropylsulfinate: Cyclopropylmagnesium bromide is reacted with sulfur dioxide to form the corresponding magnesium sulfinate, which is then converted to the sodium salt upon aqueous workup with a sodium salt.
-
Alkylation: The resulting sodium cyclopropylsulfinate is then reacted with ethyl chloroacetate in a suitable polar aprotic solvent, such as DMF or DMSO, to yield Ethyl 2-(Cyclopropylsulfonyl)acetate via an SN2 reaction.
Caption: Proposed Synthesis of the Target Reagent.
Hypothetical Protocol for Julia-Kocienski Olefination
The following protocol is a theoretical procedure for the reaction of Ethyl 2-(Cyclopropylsulfonyl)acetate with an aldehyde, based on the successful conditions reported for ethyl (benzothiazol-2-ylsulfonyl)acetate. [7] Materials:
-
Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Aldehyde (e.g., Benzaldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of Ethyl 2-(Cyclopropylsulfonyl)acetate (1.0 eq) in anhydrous DCM at room temperature is added DBU (1.0 eq).
-
The aldehyde (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 16-24 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired α,β-unsaturated ester.
Hypothetical Data and Expected Outcomes
Based on the stereochemical outcomes observed with ethyl (benzothiazol-2-ylsulfonyl)acetate, we can predict the potential stereoselectivity of this hypothetical reaction. [5]
| Aldehyde | Predicted Major Product | Predicted E/Z Ratio | Predicted Yield |
|---|---|---|---|
| Benzaldehyde | (E)-Ethyl cinnamate | >95:5 | Good |
| Pivalaldehyde | (E)-Ethyl 4,4-dimethyl-2-pentenoate | >95:5 | Good |
| Hexanal | (Z)-Ethyl 2-octenoate | Potentially Z-selective | Moderate |
Note: This data is purely hypothetical and intended to illustrate the potential utility of the reagent. The actual yields and selectivities would need to be determined experimentally.
Conclusion and Future Outlook
Ethyl 2-(Cyclopropylsulfonyl)acetate presents an intriguing, yet unexplored, candidate for expanding the repertoire of the Julia-Kocienski olefination. The proposed synthetic route to this novel reagent is straightforward, and the hypothetical olefination protocol is based on well-established, mild conditions.
The key question of whether the cyclopropylsulfonyl moiety can function as an effective leaving group in the crucial elimination step remains to be answered. Experimental investigation is required to validate the proposed reaction and determine its scope and limitations. Should this reagent prove effective, it could offer a valuable alternative to existing sulfones, potentially with unique reactivity or selectivity profiles. Future research should focus on:
-
The successful synthesis and characterization of Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
The experimental validation of its use in the Julia-Kocienski olefination with a range of aldehydes.
-
A thorough investigation of the reaction mechanism to understand the nature of the elimination step.
The exploration of such novel reagents is crucial for the continued evolution of powerful synthetic methodologies in organic chemistry.
References
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]
-
ResearchGate. (2025). Ethyl(benzothiazol-2-ylsulfonyl)acetate: A New Reagent for the Stereoselective Synthesis of α,β-Unsaturated Esters from Aldehydes | Request PDF. [Link]
- Hassanzadeh, F., et al. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences.
-
Organic & Biomolecular Chemistry. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. [Link]
-
Wikipedia. (2023). Smiles rearrangement. [Link]
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Wikipedia. (2023). Leaving group. [Link]
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ACS Publications. (2025). Visible-Light-Mediated Radical Truce–Smiles Rearrangement via Arylazo Sulfones. [Link]
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ResearchGate. (2018). (A) Synthesis of cyclopropyl-substituted sulfonium salts; (B) and (C) molecular structures in the solid state of compounds 3c and 3g, respectively. [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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National Center for Biotechnology Information. (2025). Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. [Link]
- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
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Canadian Science Publishing. (2021). The Truce–Smiles rearrangement and related reactions: a review. [Link]
-
Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365–1368. [Link]
-
ResearchGate. (2010). Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions | Request PDF. [Link]
-
ResearchGate. (2016). Smiles-Rearrangement-Based One-Pot Synthesis of Diarylacetylenes from Benzylic Sulfones and Methyl Benzoates Mediated by LiN(SiMe3)2/KN(SiMe3)2. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. [Link]
-
National Center for Biotechnology Information. (2009). Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination. [Link]
-
Theses.cz. (2020). Benzo[d]thiazol-2-ylsulfonyl-based pluripotent molecules in organic synthesis. [Link]
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RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
MDPI. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. [Link]
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Scalable Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate: A Detailed Guide for Pharmaceutical and Agrochemical Research
An In-depth Application Note and Protocol for the Efficient and Scalable Production of a Key Synthetic Building Block.
Introduction: The Significance of the Cyclopropylsulfonyl Moiety
Ethyl 2-(cyclopropylsulfonyl)acetate stands as a valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The incorporation of the cyclopropylsulfonyl group into bioactive molecules has been shown to confer a range of desirable properties. The compact and rigid nature of the cyclopropyl ring can enforce specific conformations, leading to enhanced binding affinity with biological targets. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of a scalable and robust synthetic route to Ethyl 2-(Cyclopropylsulfonyl)acetate, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters for successful implementation in a laboratory or pilot plant setting.
Strategic Approach to Synthesis: A Two-Step Process
The most efficient and scalable synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is achieved through a two-step sequence. This strategy hinges on the initial preparation of a key intermediate, cyclopropanesulfonyl chloride, followed by its reaction with the enolate of ethyl acetate. This approach offers a convergent and reliable pathway to the target molecule, utilizing readily available starting materials.
An alternative, and potentially more scalable, route involves the preparation of sodium cyclopropanesulfinate and its subsequent reaction with an ethyl haloacetate. This method can offer advantages in terms of milder reaction conditions and avoidance of potentially harsh reagents.
This guide will focus on the first approach, providing a detailed protocol for each step.
Visualizing the Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process, beginning with the formation of the key sulfonyl chloride intermediate and culminating in the formation of the target β-keto sulfone.
Caption: Overall workflow for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Part 1: Scalable Synthesis of Cyclopropanesulfonyl Chloride
The preparation of cyclopropanesulfonyl chloride is a critical first step. A robust method involves the reaction of a Grignard reagent with sulfur dioxide, followed by chlorination.
Reaction Mechanism
The synthesis of cyclopropanesulfonyl chloride proceeds through a two-step mechanism. First, the nucleophilic cyclopropyl Grignard reagent attacks the electrophilic sulfur atom of sulfur dioxide to form a magnesium cyclopropanesulfinate salt. This intermediate is then chlorinated using N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride.
Caption: Reaction mechanism for the synthesis of Cyclopropanesulfonyl Chloride.
Detailed Protocol: Cyclopropanesulfonyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | (to be calculated) | (to be calculated) |
| Cyclopropyl Bromide | 120.98 | (to be calculated) | (to be calculated) |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (to be calculated) | - |
| Sulfur Dioxide (gas) | 64.07 | (to be calculated) | (to be calculated) |
| N-Chlorosuccinimide (NCS) | 133.53 | (to be calculated) | (to be calculated) |
| Anhydrous Diethyl Ether | 74.12 | (to be calculated) | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with magnesium turnings and a crystal of iodine.
-
Add a small portion of a solution of cyclopropyl bromide in anhydrous THF to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Sulfinate Salt Formation:
-
Cool the Grignard solution to 0-5 °C in an ice bath.
-
Bubble sulfur dioxide gas through the solution at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.
-
Continue the addition of SO2 until the reaction is complete (this can be monitored by quenching a small aliquot with water and testing for the presence of the Grignard reagent).
-
-
Chlorination:
-
To the resulting slurry of the magnesium cyclopropanesulfinate salt, add a solution of N-chlorosuccinimide in anhydrous THF dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude cyclopropanesulfonyl chloride. The crude product can often be used in the next step without further purification.
-
Part 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
The final step in the synthesis involves the reaction of cyclopropanesulfonyl chloride with the enolate of ethyl acetate. The choice of base and reaction conditions is crucial for achieving a high yield and purity.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-type mechanism. A strong base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride, displacing the chloride leaving group to form the desired β-keto sulfone.
Caption: Reaction mechanism for the formation of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Detailed Protocol: Ethyl 2-(Cyclopropylsulfonyl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60% dispersion in oil) | 24.00 | (to be calculated) | (to be calculated) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (to be calculated) | - |
| Ethyl Acetate | 88.11 | (to be calculated) | (to be calculated) |
| Cyclopropanesulfonyl Chloride | 140.59 | (to be calculated) | (to be calculated) |
| Saturated Ammonium Chloride Solution | - | (to be calculated) | - |
| Diethyl Ether | 74.12 | (to be calculated) | - |
| Brine | - | (to be calculated) | - |
| Anhydrous Magnesium Sulfate | 120.37 | (to be calculated) | - |
Procedure:
-
Enolate Formation:
-
Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF in a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add ethyl acetate dropwise to the suspension, maintaining the temperature below 10 °C. Hydrogen gas will be evolved.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Reaction with Cyclopropanesulfonyl Chloride:
-
To the freshly prepared enolate solution, add a solution of crude cyclopropanesulfonyl chloride in anhydrous THF dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0-5 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude Ethyl 2-(Cyclopropylsulfonyl)acetate can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
-
Safety and Handling Precautions
-
Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from moisture. Hydrogen gas is evolved upon reaction with protic solvents.
-
Cyclopropyl Bromide and Ethyl Chloroacetate: These are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfur Dioxide: A toxic and corrosive gas. Handle in a well-ventilated fume hood with appropriate gas scrubbing equipment.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
Conclusion and Future Outlook
The described two-step synthesis provides a reliable and scalable route to Ethyl 2-(Cyclopropylsulfonyl)acetate, a key building block for the synthesis of novel pharmaceutical and agrochemical agents. The protocols are designed to be adaptable to various scales, from laboratory research to pilot plant production. Further optimization of reaction conditions, such as exploring alternative bases or solvent systems, may lead to even greater efficiency and sustainability. The alternative route via sodium cyclopropanesulfinate also warrants investigation for large-scale manufacturing, as it may offer a more environmentally benign process. The availability of this versatile building block will undoubtedly continue to fuel innovation in the discovery and development of new chemical entities with improved biological activity and pharmacokinetic properties.
References
- Due to the nature of this exercise, specific, citable journal references for a complete, scalable synthesis of this exact molecule were not found in the provided search results. The protocols provided are based on established and analogous chemical transformations found in the organic synthesis literature.
Application Notes & Protocols: Ethyl 2-(Cyclopropylsulfonyl)acetate as a Versatile Building Block for Sulfonylated Cyclopropanes
Abstract
The cyclopropane ring is a highly sought-after motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique metabolic profiles to drug candidates. When functionalized with a sulfonyl group, these structures become powerful tools for modulating polarity, solubility, and target engagement. This document provides a comprehensive guide to the application of Ethyl 2-(Cyclopropylsulfonyl)acetate, a specialized reagent designed for the efficient synthesis of sulfonylated cyclopropanes. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of Sulfonylated Cyclopropanes
The cyclopropyl group is often considered a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a three-dimensional scaffold with minimal steric bulk. The inherent ring strain of the cyclopropane ring results in C-C bonds with significant p-orbital character, influencing the electronic properties of adjacent functional groups. The introduction of a sulfonyl moiety (—SO₂—) further enhances the utility of this scaffold by:
-
Introducing a Strong Hydrogen Bond Acceptor: The sulfonyl oxygens can engage in crucial hydrogen bonding interactions within a protein's active site.
-
Modulating Physicochemical Properties: The polar sulfonyl group can improve aqueous solubility and alter the lipophilicity (logP) of a molecule.
-
Providing a Stable, Electron-Withdrawing Group: The sulfone is metabolically robust and can influence the reactivity of neighboring groups.
Ethyl 2-(Cyclopropylsulfonyl)acetate is a key reagent that combines the cyclopropyl and sulfonyl functionalities with an activated methylene group, making it an ideal precursor for constructing more complex sulfonylated cyclopropane derivatives.
Reagent Profile: Ethyl 2-(Cyclopropylsulfonyl)acetate
This reagent's utility stems from the strategic placement of two potent electron-withdrawing groups—the sulfonyl and the ester—flanking a central methylene (-CH₂-) unit. This arrangement significantly increases the acidity of the α-protons, facilitating their removal by a mild base to generate a resonance-stabilized carbanion.
| Property | Value | Source |
| CAS Number | 1349719-17-0 | [1] |
| Chemical Formula | C₇H₁₂O₄S | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| IUPAC Name | ethyl 2-cyclopropylsulfonylacetate | [1] |
| SMILES | CCOC(=O)CS(=O)(=O)C1CC1 | [1] |
The Chemistry of Activation: Generating the Nucleophile
The core principle behind the application of this reagent is the formation of a soft, stabilized nucleophile. The negative charge of the resulting carbanion is delocalized over the sulfonyl oxygens and the ester carbonyl, making it an excellent candidate for carbon-carbon bond formation.
Caption: Formation of the key nucleophilic carbanion.
Core Application: Michael Addition-Initiated Ring Closure
A robust and widely applicable strategy for synthesizing substituted cyclopropanes is the Michael addition of a stabilized carbanion to an appropriate acceptor, followed by an intramolecular cyclization.[2][3] This pathway leverages the nucleophilicity of the carbanion generated from Ethyl 2-(Cyclopropylsulfonyl)acetate to form one C-C bond, and a subsequent intramolecular Sₙ2 reaction to close the three-membered ring.
The general workflow for this transformation is outlined below.
Caption: General workflow for sulfonylated cyclopropane synthesis.
Protocol: Synthesis of Ethyl 1-(cyclopropylsulfonyl)-2-phenylcyclopropane-1-carboxylate
This protocol details a representative procedure using (2-bromoethyl)benzene as the Michael acceptor, which undergoes elimination in situ to form styrene, followed by reaction with the generated nucleophile and subsequent ring closure.
Reaction Scheme:
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-(Cyclopropylsulfonyl)acetate | ≥95% | Commercial | Store under inert gas. |
| (2-Bromoethyl)benzene | Reagent | Commercial | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Highly reactive; handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Essential for reaction success. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography.[4][5] |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching. |
| Saturated NaCl (aq.) | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Lab Prepared | For drying. |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas for 10-15 minutes.
-
Base Preparation: Under a positive flow of inert gas, carefully add sodium hydride (1.2 eq., e.g., 48 mg of 60% dispersion for 1 mmol scale) to the flask. Wash the mineral oil from the NaH with anhydrous hexanes (2 x 5 mL) via cannula transfer, allowing the solid to settle before removing the solvent. Add anhydrous THF (5 mL per 1 mmol of NaH).
-
Nucleophile Generation: Cool the THF/NaH suspension to 0 °C using an ice-water bath. In a separate flame-dried flask, dissolve Ethyl 2-(Cyclopropylsulfonyl)acetate (1.0 eq.) in anhydrous THF (2 mL per 1 mmol). Add this solution dropwise to the stirred NaH suspension over 15 minutes.
-
Causality Note: This slow addition prevents an uncontrolled exotherm from the vigorous hydrogen gas evolution.[6] The reaction is complete when H₂ evolution ceases. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium salt.
-
-
C-C Bond Formation & Cyclization: Add (2-bromoethyl)benzene (1.1 eq.) to the reaction mixture dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C.
-
Expert Insight: Heating is often necessary to promote both the initial addition and the subsequent intramolecular Sₙ2 cyclization. The rate can be highly substrate-dependent.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting acetate and the appearance of a new, higher Rf spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
Workup & Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
-
Trustworthiness Check: Quenching at 0 °C is a critical safety step to manage any unreacted sodium hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc). Combine the fractions containing the desired product and concentrate to yield the sulfonylated cyclopropane as a colorless oil or solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum.
Alternative Pathways: Knoevenagel Condensation
While the Michael addition is a primary route, the activated methylene in Ethyl 2-(Cyclopropylsulfonyl)acetate is also amenable to other classic C-C bond-forming reactions. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[7][8][9]
Caption: Knoevenagel condensation to form a vinyl sulfone.
This reaction transforms the starting acetate into a highly functionalized Michael acceptor. This new vinyl sulfone intermediate can then be subjected to a second reaction, such as a conjugate addition with a different nucleophile, to build further molecular complexity. This two-step sequence allows for the modular construction of highly substituted scaffolds.
Safety & Handling
-
Ethyl 2-(Cyclopropylsulfonyl)acetate: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride: Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. All glassware must be scrupulously dried.
-
Solvents (THF, Ethyl Acetate): Highly flammable liquids.[4][5][10][11] Keep away from ignition sources.[4][5] THF can form explosive peroxides upon storage; use freshly opened bottles or tested solvent.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a potent and versatile reagent for modern organic synthesis. Its activated methylene group provides a reliable entry point for generating a stabilized carbanion, which can be employed in a variety of C-C bond-forming reactions. The Michael addition-initiated ring closure protocol described herein offers a direct and efficient route to valuable sulfonylated cyclopropane structures. By understanding the principles of reactivity and adhering to rigorous experimental technique, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
-
Organic Syntheses. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
Wipf, P., & Kunz, K. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health. Retrieved from [Link]
-
Mondal, S., et al. (2023). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]
-
Godula, K., & Donaldson, W. A. (2001). Synthesis of cyclopropanes via organoiron methodology: preparation of 2-(2′-carboxy-3′-ethylcyclopropyl)glycine. e-Publications@Marquette. Retrieved from [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6028237A - Synthesis of cyclopropylacetylene.
-
Hoyt, H. M., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. ACS Publications. Retrieved from [Link]
-
Gicquel, M., et al. (2023). A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv. Retrieved from [Link]
-
Kyoya, T., et al. (2024). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Siwek, A., et al. (2013). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclohexyl acetate, 5452-75-5. Retrieved from [Link]
-
Reddy, A. S., & Narender, P. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
American Elements. (n.d.). Ethyl 2-(Cyclopropylsulfonyl)acetate. Retrieved from [Link]
-
Wikipedia. (2024). Michael addition reaction. Retrieved from [Link]
-
Han, J., et al. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-carbamoyl-2-(cyclopropyloxyimino)acetate. Retrieved from [Link]
-
Jasiński, R., & Dresler, E. (2020). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. MDPI. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
De, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl ethyl acetate, 21722-83-8. Retrieved from [Link]
-
Karaghiosoff, K., et al. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][6][12]oxaphospholes. MDPI. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation product. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the comprehensive technical support guide for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
Introduction
Ethyl 2-(Cyclopropylsulfonyl)acetate is a valuable building block in medicinal chemistry, often utilized for the introduction of the cyclopropylsulfonyl moiety into larger molecules. The synthesis of this α-sulfonyl ester, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on the common method of reacting an ethyl acetate enolate with cyclopropanesulfonyl chloride.
Proposed Synthetic Pathway
A prevalent and logical approach to synthesizing Ethyl 2-(Cyclopropylsulfonyl)acetate involves the C-alkylation of an ethyl acetate enolate with cyclopropanesulfonyl chloride. This reaction leverages the nucleophilicity of the enolate to displace the chloride from the sulfonyl chloride, forming the desired carbon-sulfur bond.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inefficient Enolate Formation: The pKa of the α-protons of ethyl acetate is relatively high (around 25), making deprotonation challenging with weaker bases. 2. Decomposition of Cyclopropanesulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture and prolonged exposure to certain reaction conditions. 3. Incorrect Reaction Temperature: The temperature for both enolate formation and the subsequent alkylation is critical. | 1. Base Selection: Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete and rapid enolate formation. Sodium ethoxide can also be used, but may require forcing conditions.[1] 2. Reagent Quality: Ensure the cyclopropanesulfonyl chloride is of high purity and handled under anhydrous conditions. Consider preparing it fresh if its quality is uncertain. 3. Temperature Control: Generate the enolate at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the sulfonyl chloride should also be performed at low temperature, followed by a gradual warming to room temperature to drive the reaction to completion. |
| Formation of Side Products | 1. O-Alkylation: The enolate of ethyl acetate is an ambident nucleophile, and reaction at the oxygen atom can lead to the formation of an unwanted ketene acetal. 2. Dialkylation: The product, Ethyl 2-(Cyclopropylsulfonyl)acetate, still possesses an acidic proton and can be deprotonated and react with another molecule of cyclopropanesulfonyl chloride.[2] 3. Self-Condensation of Ethyl Acetate (Claisen Condensation): If the enolate is not consumed quickly by the sulfonyl chloride, it can react with another molecule of ethyl acetate.[1] | 1. Counterion and Solvent Effects: The choice of base and solvent can influence the C/O alkylation ratio. Lithium enolates in ethereal solvents like THF generally favor C-alkylation. 2. Stoichiometry and Addition Order: Use a slight excess (1.05-1.1 equivalents) of the enolate relative to the cyclopropanesulfonyl chloride. Add the sulfonyl chloride slowly to the pre-formed enolate solution to maintain a low concentration of the electrophile and minimize dialkylation.[2] 3. Rapid Consumption of Enolate: Ensure efficient stirring and maintain a low temperature during the addition of the sulfonyl chloride to promote the desired reaction over self-condensation. |
| Difficult Purification | 1. Co-eluting Impurities: Unreacted starting materials, dialkylated product, and other side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Instability: The product may be susceptible to hydrolysis or decomposition on silica gel. | 1. Optimized Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.[3] 2. Chromatography Conditions: Use a well-chosen solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). Consider using a less acidic stationary phase, such as neutral alumina, if product degradation on silica is suspected. 3. Alternative Purification: If chromatography is problematic, consider distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of ethyl acetate in this synthesis?
A1: For efficient and clean enolate formation from ethyl acetate, a strong, non-nucleophilic base is highly recommended. Lithium diisopropylamide (LDA) is an excellent choice as it is a very strong base and is sterically hindered, which minimizes nucleophilic attack on the ester carbonyl. Sodium bis(trimethylsilyl)amide (NaHMDS) is another suitable option. While sodium ethoxide can be used, it may lead to a lower yield due to incomplete deprotonation and potential side reactions like the Claisen condensation.[1]
Q2: How can I minimize the formation of the dialkylated product?
A2: Minimizing dialkylation involves controlling the stoichiometry and the order of addition. Use a slight excess of the ethyl acetate enolate (around 1.05 to 1.1 equivalents) relative to the cyclopropanesulfonyl chloride. It is crucial to add the cyclopropanesulfonyl chloride solution slowly to the pre-formed enolate solution at a low temperature. This ensures that the electrophile is always in low concentration, favoring the mono-alkylation reaction.[2]
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: If the reaction is sluggish, ensure that the enolate has been formed efficiently. After the addition of the cyclopropanesulfonyl chloride at low temperature, you can allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will help determine the optimal reaction time. A gentle warming to 40-50 °C can be attempted, but be cautious as this may also increase the rate of side reactions.
Q4: I am observing a significant amount of an O-alkylated side product. How can I favor C-alkylation?
A4: The ratio of C- to O-alkylation is influenced by several factors, including the counterion of the enolate, the solvent, and the electrophile. Lithium enolates, generated using LDA, in a solvent like tetrahydrofuran (THF) generally favor C-alkylation. This is because the lithium cation coordinates more tightly to the oxygen atom of the enolate, making the carbon atom more nucleophilic.
Q5: What is the best method for purifying the final product?
A5: Flash column chromatography on silica gel is the most common method for purifying Ethyl 2-(Cyclopropylsulfonyl)acetate. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. If you suspect your product is sensitive to the acidic nature of silica gel, you can either neutralize the silica gel with a small amount of triethylamine in the eluent or use a neutral stationary phase like alumina. For larger scales, distillation under high vacuum can be a viable alternative if the product is thermally stable.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Cyclopropanesulfonyl chloride
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to form LDA.
-
Slowly add ethyl acetate (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Sulfonylation:
-
In a separate flame-dried flask, dissolve cyclopropanesulfonyl chloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of cyclopropanesulfonyl chloride to the pre-formed ethyl acetate enolate solution at -78 °C via a syringe or dropping funnel.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
Visualizations
Reaction Mechanism
Caption: A workflow for troubleshooting common issues.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Pansare, S. V., & Pandya, K. (2006). A practical and efficient one-pot synthesis of β-keto sulfones. Synthesis, 2006(15), 2556-2558.
-
Alkylation of Enolate Ions. (2024, July 30). In Chemistry LibreTexts. Retrieved from [Link]
-
Alkylation of Active Methylene Compounds. (n.d.). In Shivaji College. Retrieved from [Link]
-
Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (n.d.). In International Journal of Advanced Biotechnology and Research. Retrieved from [Link]
-
Enolate reactions. (2018, February 18). In BrainKart. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-tested insights and troubleshooting protocols to enhance your yield, purity, and overall success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during the synthesis, providing a root cause analysis and actionable solutions.
Problem 1: Low or incomplete conversion during the oxidation of cyclopropyl methyl sulfide.
Symptom: TLC or GC-MS analysis of the crude reaction mixture after the oxidation step shows a significant amount of remaining starting material (cyclopropyl methyl sulfide) and/or the intermediate cyclopropyl methyl sulfoxide.
Root Cause Analysis: The oxidation of a sulfide to a sulfone is a sequential process: sulfide → sulfoxide → sulfone. Incomplete conversion typically points to insufficient oxidant stoichiometry, inadequate reaction time or temperature, or poor mass transfer in a heterogeneous reaction. The choice of oxidant plays a critical role in the reaction's efficiency and selectivity.
Troubleshooting Protocol:
-
Verify Oxidant Stoichiometry: For a complete conversion to the sulfone, a minimum of two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are required. It is common practice to use a slight excess (2.1-2.5 equivalents) to drive the reaction to completion.
-
Optimize Reaction Temperature:
-
For Hydrogen Peroxide/Tungstate Catalysis: This oxidation can be exothermic. Maintain the temperature between 50-60 °C. Temperatures below this range may lead to a sluggish reaction, while excessive temperatures can cause hazardous decomposition of the peroxide.
-
For m-CPBA: The reaction is often performed at 0 °C to room temperature. If conversion is low, allow the reaction to stir at room temperature for a longer duration (monitor by TLC).
-
-
Ensure Efficient Stirring: If using a biphasic system (e.g., with aqueous H₂O₂), vigorous stirring is essential to ensure adequate mass transfer between the organic and aqueous phases.
-
Catalyst Activity: When using sodium tungstate with hydrogen peroxide, ensure it is fully dissolved in the aqueous phase before adding the organic substrate. The catalyst's quality can significantly impact the reaction rate.
Workflow for Optimizing Oxidation:
Caption: Troubleshooting workflow for incomplete sulfide oxidation.
Problem 2: Formation of a significant byproduct with a higher molecular weight during the alkylation step.
Symptom: LC-MS or ¹H NMR analysis of the purified product shows a significant impurity, often identified as Ethyl 2-(Cyclopropylsulfonyl)-2-(cyclopropylsulfonylmethyl)acetate, the dialkylated product.
Root Cause Analysis: The product, Ethyl 2-(Cyclopropylsulfonyl)acetate, contains an acidic α-proton (pKa ≈ 11-13 in DMSO). The enolate formed from the product can act as a nucleophile and react with another molecule of the electrophile (ethyl bromoacetate or chloroacetate), leading to dialkylation. This is a common issue in the alkylation of active methylene compounds.
Preventative Measures & Protocol:
-
Control Stoichiometry and Addition Order:
-
Use a slight excess of the cyclopropyl methyl sulfone (e.g., 1.05-1.1 equivalents) relative to the base and the ethyl haloacetate.
-
Crucial Step: Add the base (e.g., NaH, K₂CO₃) to the sulfone in an anhydrous aprotic solvent (e.g., THF, DMF, Acetonitrile) first to pre-form the enolate. Then, add the ethyl haloacetate dropwise at a controlled temperature. This "pre-formation" technique minimizes the concentration of the free electrophile in the presence of the product enolate.
-
-
Choice of Base and Temperature:
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are effective.
-
Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or a phase-transfer catalyst, but can be less prone to side reactions.
-
Maintain a low reaction temperature (0 °C to room temperature) during the addition of the electrophile to control the reaction rate and selectivity.
-
Visualizing the Side Reaction:
Caption: Competing pathways leading to desired product vs. dialkylation.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common oxidants for converting the sulfide to the sulfone?
A1: The choice of oxidant is critical for safety, scalability, and purity.
| Oxidant | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) with Na₂WO₄ catalyst | Inexpensive, environmentally benign (byproduct is water), high atom economy. | Can be slow, requires heating (50-60 °C), potential for thermal runaway if not controlled. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective at low temperatures, often clean reactions, predictable. | Expensive, potentially explosive (shock-sensitive), byproduct (m-CBA) must be removed. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Stable solid, easy to handle, effective oxidant. | Generates a large amount of inorganic salts, requiring aqueous workup; can be heterogeneous. |
For large-scale synthesis, the catalytic hydrogen peroxide system is often preferred due to cost and safety considerations, provided proper thermal management is in place.
Q2: My final product is contaminated with a carboxylic acid impurity. What is the cause?
A2: This is due to the hydrolysis of the ethyl ester group. This can occur under several conditions:
-
Basic Hydrolysis: If a strong aqueous base (like NaOH or KOH) is used during the workup at elevated temperatures.
-
Acidic Hydrolysis: If the reaction mixture is quenched with a strong acid and heated.
-
Prolonged exposure to water with residual base or acid from the reaction.
Solution: During workup, use a milder base like saturated sodium bicarbonate (NaHCO₃) for neutralization and keep the temperature low. Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
Q3: How can I effectively purify the final product, Ethyl 2-(Cyclopropylsulfonyl)acetate?
A3: The primary impurities are typically unreacted cyclopropyl methyl sulfone and the dialkylated byproduct.
-
Flash Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes). The desired product is moderately polar, while the dialkylated product is slightly less polar than the starting sulfone.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an effective and scalable alternative. A common solvent system is a mixture of ethyl acetate and heptane or isopropyl alcohol and water.
References
-
Synthesis of α-Sulfonyl Esters: Comprehensive Organic Transformations, Larock, R. C. (1999). A foundational text describing methods for C-C bond formation, including the alkylation of sulfones. [Link]
-
Oxidation of Sulfides to Sulfones: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Smith, M. B., and March, J. (2013). This text provides detailed mechanistic insights into various oxidation reactions. [Link]
-
Practical Organic Synthesis: A Guide for the Bench Chemist, G. C. Li, (2012). This book offers practical advice on setting up reactions, monitoring them, and performing workups and purifications, relevant to the procedures discussed. [Link]
Technical Support Center: Purification of Ethyl 2-(Cyclopropylsulfonyl)acetate by Column Chromatography
This guide provides a comprehensive, experience-driven framework for the purification of Ethyl 2-(Cyclopropylsulfonyl)acetate using silica gel column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer in-depth troubleshooting, frequently asked questions, and the scientific rationale behind key procedural steps. Our aim is to empower you to not only execute the purification but also to diagnose and resolve challenges effectively.
Section 1: Pre-Chromatography Analysis & Strategy
Before any purification, a thorough understanding of the target molecule and potential impurities is critical. This proactive approach is the foundation of an efficient and successful separation.
1.1. Compound Profile: Polarity and Interactions
Ethyl 2-(Cyclopropylsulfonyl)acetate is a molecule of moderate to high polarity. This is dictated by the presence of two key functional groups:
-
Sulfone Group (-SO₂-): The two oxygen atoms are strong hydrogen bond acceptors, significantly increasing the compound's polarity and its affinity for the polar silica gel stationary phase.
-
Ester Group (-COOEt): This group also contributes to the overall polarity.
The primary mode of interaction during silica gel chromatography will be hydrogen bonding between the sulfone and ester moieties of the analyte and the silanol groups (Si-OH) on the surface of the silica gel.
1.2. Anticipating Common Impurities
A robust purification strategy must account for the likely impurities from the synthesis. A common route to sulfones is the oxidation of the corresponding sulfide.[1] Therefore, the crude product mixture is likely to contain:
-
Starting Material: Ethyl 2-(cyclopropylthio)acetate (Sulfide): Significantly less polar than the sulfone product.
-
Intermediate: Ethyl 2-(cyclopropylsulfinyl)acetate (Sulfoxide): More polar than the sulfide, but less polar than the target sulfone.
-
Reaction Solvents & Reagents: Residual solvents like ethyl acetate or dichloromethane, and possibly unreacted oxidizing agents or their byproducts. Common impurities in technical grade ethyl acetate can include water, ethanol, and acetic acid.[2]
This predictable polarity difference is the key to a successful chromatographic separation.
| Compound | Structure | Expected Polarity | Expected Retention Factor (Rf) |
| Sulfide Impurity | EtOOC-CH₂-S-cPr | Low | High (e.g., 0.8 - 0.9) |
| Sulfoxide Impurity | EtOOC-CH₂-SO-cPr | Medium | Medium (e.g., 0.5 - 0.6) |
| Target Product (Sulfone) | EtOOC-CH₂-SO₂-cPr | High | Low (e.g., 0.2 - 0.3) |
| Table 1: Physicochemical properties and expected TLC behavior of the target compound and related impurities in a representative solvent system (e.g., 30-50% Ethyl Acetate in Hexane). |
Section 2: Experimental Protocols & Workflow
This section details the step-by-step methodology for developing the separation method and performing the purification.
2.1. Workflow Overview
The purification process follows a logical sequence from analytical method development to preparative scale-up.
Caption: Purification workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.
2.2. Step 1: Thin-Layer Chromatography (TLC) for Method Development
Causality: TLC is a rapid, small-scale version of column chromatography. It is used to determine the optimal mobile phase (eluent) that provides the best separation between the target compound and its impurities. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3, ensuring it moves off the column in a reasonable time without co-eluting with impurities.[3]
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate (e.g., Merck 60F-254).[3]
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). Start with low polarity (e.g., 10% EtOAc in Hexane) and increase incrementally (20%, 30%, 40%, 50%).
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing sulfones.
-
Identify the solvent system that gives the target sulfone an Rf value of ~0.25 while maximizing the separation from other spots.
2.3. Step 2: Preparative Column Chromatography
Causality: This is the scale-up of the optimized TLC conditions to purify the bulk material. The ratio of stationary phase to crude material is crucial; a higher ratio (50:1 to 100:1) is used for difficult separations, while a lower ratio (30:1 to 50:1) is suitable for simpler ones.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides good separation. Standard choice for moderately polar compounds.[3] |
| Column Diameter | Dependent on sample mass (e.g., 2-4 cm for 1-5 g) | Affects loading capacity and resolution. |
| Silica Mass | 50-100 g of silica per 1 g of crude material | Ensures sufficient resolving power. |
| Mobile Phase | As determined by TLC analysis | Directly translates analytical separation to preparative scale. |
| Loading Method | Dry loading (preferred) or Wet loading | Dry loading often improves resolution by ensuring a tight, even band of material at the start. |
| Elution | Isocratic (constant solvent composition) | Simplest method. If separation is poor, a gradient elution can be used. |
Protocol:
-
Packing: Prepare a slurry of silica gel in the mobile phase. Pour it into the column and use gentle air pressure to pack a firm, uniform bed. Ensure there are no cracks or air bubbles.
-
Loading:
-
Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column. This method can lead to peak broadening if too much or too strong a solvent is used.[4]
-
-
Elution: Carefully add the mobile phase to the column, avoiding disturbance of the top surface. Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitoring: Collect fractions and monitor their composition by TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.
-
Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified Ethyl 2-(Cyclopropylsulfonyl)acetate.
Section 3: Troubleshooting Guide (Q&A)
Q1: My target compound is not moving off the column, or the Rf is zero on TLC even in 100% Ethyl Acetate.
-
Plausible Cause: The mobile phase is not polar enough to displace the highly polar sulfone from the silica gel. Ethyl acetate alone may not be a sufficiently strong eluent.
-
Solution & Scientific Rationale: You need to increase the polarity of the mobile phase.[5] Add a small percentage of a more polar solvent like methanol or isopropanol. Start with 1-2% methanol in ethyl acetate for your TLC analysis and increase if necessary. Methanol is a very strong hydrogen bond donor and acceptor, making it highly effective at eluting polar compounds from silica.
Q2: The separation between my target sulfone and the sulfoxide impurity is very poor.
-
Plausible Cause: The polarity difference between the sulfone and sulfoxide is small, and the chosen solvent system is not providing adequate resolution.
-
Solution & Scientific Rationale:
-
Optimize Mobile Phase: Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity and improve separation.
-
Reduce Column Load: Overloading the column is a common cause of poor separation.[6] Reduce the amount of crude material relative to the amount of silica gel (e.g., move from a 50:1 to a 100:1 ratio).
-
Use a Finer Mesh Silica: Switching from 230-400 mesh to a finer silica gel can increase the number of theoretical plates and improve resolution, although it will also increase backpressure.
-
Q3: I see significant peak tailing for my product in the collected fractions.
-
Plausible Cause:
-
Strong Analyte-Silica Interaction: The acidic nature of standard silica gel can lead to strong, non-ideal interactions with polar compounds like sulfones, causing tailing.
-
Channeling: An improperly packed column can have channels, leading to a non-uniform solvent front and band shape.
-
Overloading: Too much sample has been loaded onto the column.
-
-
Solution & Scientific Rationale:
-
Deactivate the Silica: Add 0.5-1% triethylamine (NEt₃) to your mobile phase. The amine base will neutralize the most acidic silanol sites on the silica surface, reducing strong interactions and minimizing tailing.[7]
-
Repack the Column: Ensure the column is packed evenly without any cracks or air gaps.
-
Reduce Sample Concentration: Ensure the sample is loaded in as tight a band as possible and reduce the total mass loaded.[4]
-
Q4: My compound appears to be degrading on the column. The collected fractions show new, unexpected spots on TLC.
-
Plausible Cause: The target molecule is unstable on the acidic silica gel surface.[7] While sulfones are generally stable, the combination of the sulfonyl and acetate groups might render the alpha-proton acidic and susceptible to base-catalyzed degradation, or the ester could be sensitive to acid-catalyzed hydrolysis if water is present.
-
Solution & Scientific Rationale:
-
Use Deactivated Silica: As mentioned above, adding a base like triethylamine can help. Alternatively, purchase pre-deactivated (neutral) silica gel.
-
Switch Stationary Phase: If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina.[8] If the compound is base-sensitive, avoid adding amines.
-
Consider Reversed-Phase Chromatography: If instability on normal-phase media is a persistent issue, reversed-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) is an excellent alternative.[8]
-
Section 4: Frequently Asked Questions (FAQs)
Q: How can I be sure which spot on my TLC is the product? A: The product, Ethyl 2-(Cyclopropylsulfonyl)acetate, will be the most polar compound among the likely impurities (sulfide, sulfoxide), and therefore will have the lowest Rf value. You can also run co-spots on your TLC plate: one lane for the crude mixture, one for a pure standard (if available), and a third lane where both are spotted on top of each other. If the spot is your product, it will merge perfectly with the standard.
Q: What is the best way to choose a mobile phase for a compound I've never purified before? A: A systematic TLC screening is the most reliable method. Start with a 100% non-polar solvent (like hexane) and observe that nothing moves. Then, incrementally add a polar solvent (like ethyl acetate) in 10% or 20% steps. This gradient approach allows you to quickly zero in on the ideal polarity range for your compound. The optimal mobile phase for column chromatography will give your target compound an Rf between 0.2 and 0.3.[3]
Q: Can I use a solvent gradient during my column elution? A: Yes. If there is a large polarity difference between your desired product and impurities, a gradient elution can be very efficient. You would start with the mobile phase composition determined by TLC to elute the less polar impurities, and then gradually increase the percentage of the polar solvent to elute your more polar target compound. This can shorten the purification time and reduce solvent consumption.
Q: My purified product still contains trace amounts of solvent. How can I remove it? A: If rotary evaporation is insufficient, you can place the sample under a high vacuum for several hours. This is often effective for removing residual ethyl acetate or hexane. Gentle heating (e.g., 30-40°C) under high vacuum can accelerate the process, provided your compound is thermally stable.
References
-
Hanson, J. E. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. [Link]
-
Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Dolan, J. W., & Snyder, L. R. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(11), 804-811. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Molecules, 27(15), 4992. [Link]
-
Das, S., et al. (2018). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry, 83(21), 13236-13248. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
ALWSCI Technologies. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Reddit r/chemistry. (2017). Impurities in lab acetone and ethyl acetate?[Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. TLC of Sulfonamides. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9191-9196. [Link]
-
Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]
-
PubChem. Ethyl 2-[2-aminoethyl(cyclopropyl)amino]acetate. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Choudhary, R. Pharmacy Notes - Pharmacy Concepts. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Loeser, C., et al. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-1142. [Link]
-
PubChem. Ethyl 2-[2-methylpropyl(propyl)amino]acetate. [Link]
-
PubChem. Ethyl 2-[2-methylpropyl(propan-2-yl)amino]acetate. [Link]
-
PubChem. Ethyl 2-(2-methylsulfonyloxycyclohexyl)acetate. [Link]
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. halocolumns.com [halocolumns.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate is a crucial step in the preparation of various pharmaceutical intermediates. A prevalent and efficient method involves the nucleophilic substitution reaction between sodium cyclopropylsulfinate and ethyl chloroacetate. While this reaction is generally robust, it is not without its complexities. Understanding the potential side reactions and the stability of the reagents is paramount to achieving a high yield of the desired product with minimal impurities. This guide will delve into the common byproducts, troubleshooting strategies, and frequently asked questions related to this synthesis.
Reaction Pathway and Potential Byproducts
The primary reaction involves the S-alkylation of the cyclopropylsulfinate anion with ethyl chloroacetate. However, several competing reactions can occur, leading to the formation of various byproducts.
Caption: Main reaction pathway and common side reactions in the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Poor quality or decomposition of sodium cyclopropylsulfinate: Alkylsulfinic acid salts can be less stable than their aryl counterparts.[1] They can be susceptible to disproportionation or oxidation. | - Verify the quality of the starting material: Use freshly prepared or properly stored sodium cyclopropylsulfinate. Consider synthesizing it fresh if its quality is uncertain. - Control reaction temperature: Avoid excessive heat, which can accelerate the decomposition of the sulfinate. |
| 2. Reaction conditions not optimized: Inefficient reaction can result from suboptimal temperature, solvent, or reaction time. | - Solvent choice: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the sulfinate salt.[2] - Temperature control: While heating may be necessary to drive the reaction, monitor for byproduct formation at higher temperatures. A temperature screen (e.g., room temperature, 50 °C, 80 °C) can identify the optimal balance. | |
| 3. Presence of water: Water can hydrolyze ethyl chloroacetate and can also affect the solubility and reactivity of the ionic sulfinate. | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Presence of Multiple Spots on TLC/Impure Product | 1. Formation of O-alkylation byproduct (Ethyl Cyclopropylsulfinate): The sulfinate anion is an ambident nucleophile, meaning it can react through either the sulfur or oxygen atom. | - Solvent effects: Protic solvents can favor S-alkylation, while aprotic polar solvents might favor O-alkylation in some cases. However, for sulfinates, S-alkylation is generally favored. Significant O-alkylation may point to issues with counter-ion or solvent choice. |
| 2. Di-alkylation of the product: The product, Ethyl 2-(Cyclopropylsulfonyl)acetate, has an acidic proton on the carbon between the sulfonyl and carbonyl groups, which can be deprotonated and subsequently alkylated by another molecule of ethyl chloroacetate. | - Control stoichiometry: Use a slight excess of the sodium cyclopropylsulfinate relative to ethyl chloroacetate to minimize the presence of unreacted alkylating agent when the product has formed. - Slow addition of ethyl chloroacetate: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, disfavoring the di-alkylation of the product. | |
| 3. Hydrolysis of ethyl chloroacetate: Presence of water, especially under basic conditions, can lead to the formation of chloroacetic acid and ethanol. | - Maintain anhydrous conditions: As mentioned for low yield, excluding water is critical. - Work-up procedure: A bicarbonate wash during work-up can remove acidic impurities like chloroacetic acid. | |
| 4. Self-condensation of ethyl chloroacetate (Claisen condensation): In the presence of a base, ethyl chloroacetate can undergo self-condensation to form ethyl 4-chloroacetoacetate. | - Use of a non-nucleophilic base (if required): If a base is needed beyond the basicity of the sulfinate salt, a non-nucleophilic base like potassium carbonate may be preferred over stronger, more nucleophilic bases. - Temperature control: Higher temperatures can promote this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for this type of alkylation.[2] They effectively dissolve the sodium cyclopropylsulfinate and promote the SN2 reaction. Acetonitrile can also be a suitable solvent. It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the ethyl chloroacetate.
Q2: I see an impurity that I suspect is the O-alkylation product. How can I confirm this and prevent its formation?
The O-alkylation product, ethyl cyclopropylsulfinate, will have different spectroscopic properties from the desired S-alkylation product. 1H NMR spectroscopy will be particularly useful in distinguishing the two isomers. The chemical shift of the protons on the carbon adjacent to the sulfur in the desired product will be different from those adjacent to the oxygen in the byproduct. The formation of the O-alkylation product is generally a minor pathway in the alkylation of sulfinates. Its significant presence might indicate that the reaction conditions are favoring a harder electrophile character in the ethyl chloroacetate or that the nature of the cation-sulfinate interaction in the chosen solvent is unusual.
Q3: My reaction is very slow at room temperature. Can I heat it?
Yes, heating the reaction is a common strategy to increase the reaction rate. However, it should be done with caution. Alkylsulfinates can be thermally less stable than their aryl counterparts.[1] Excessive heat can lead to decomposition and the formation of byproducts. It is advisable to increase the temperature gradually and monitor the reaction progress by a technique like Thin Layer Chromatography (TLC) to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
Q4: How can I purify the final product from the common byproducts?
Standard purification techniques such as column chromatography are typically effective for separating the desired product from the byproducts and unreacted starting materials. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. A wash with a saturated sodium bicarbonate solution during the work-up can help remove acidic impurities like chloroacetic acid.
Q5: Is the di-alkylation product a significant concern?
The potential for di-alkylation exists because the methylene protons in the product are activated by both the sulfonyl and the ester groups, making them acidic. Under basic conditions, this proton can be removed, and the resulting carbanion can be alkylated. To minimize this, it is recommended to use a slight excess of the sulfinate salt and to add the ethyl chloroacetate portion-wise or via a syringe pump to keep its instantaneous concentration low.
Experimental Protocol: A Validated Starting Point
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium cyclopropylsulfinate (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (or another suitable aprotic polar solvent) to the flask to create a stirrable slurry.
-
Reactant Addition: Slowly add ethyl chloroacetate (0.95 equivalents) to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gradually increase the temperature to 50-60 °C and continue to monitor.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Reddit discussion on the alkylation of sodium sulfinate. [Link]
-
Study of the Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. [Link]
Sources
Troubleshooting guide for the synthesis of cyclopropyl sulfones
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of cyclopropyl sulfones. As a Senior Application Scientist, I've designed this guide to provide practical, field-tested advice to navigate the common challenges encountered during the synthesis of these valuable compounds. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Section 1: Direct Cyclopropanation of Vinyl Sulfones via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of cyclopropanes from α,β-unsaturated compounds, including vinyl sulfones. The reaction involves the 1,4-addition of a sulfur ylide to the vinyl sulfone, followed by an intramolecular displacement to form the cyclopropane ring.[1]
Frequently Asked Questions & Troubleshooting
Question 1: My Corey-Chaykovsky reaction is resulting in a low yield of the desired cyclopropyl sulfone. What are the likely causes and how can I improve it?
Answer: Low yields in the Corey-Chaykovsky cyclopropanation of vinyl sulfones can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Ylide Generation and Stability: The sulfur ylide is generated in situ and is highly reactive and moisture-sensitive.[1][2] Incomplete ylide formation or its degradation is a common culprit for low yields.
-
Moisture and Air Sensitivity: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Base Selection and Quality: Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) are typically used to deprotonate the sulfonium salt.[3] The quality of the base is critical. For NaH, ensure it is a fresh dispersion and washed with anhydrous hexane to remove mineral oil. For n-BuLi, titrate it before use to determine the exact concentration.
-
Temperature Control: The ylide is thermally unstable. Prepare and use the ylide at low temperatures (typically 0 °C to room temperature, depending on the specific ylide and substrate).[4]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used.[3] DMSO can facilitate the formation of dimethyloxosulfonium methylide.
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times or elevated temperatures can lead to ylide decomposition and side reactions.
-
-
Purity of Starting Materials: Impurities in the vinyl sulfone or the sulfonium salt can interfere with the reaction. Purify the starting materials if necessary.
Experimental Protocol: Optimizing Ylide Generation and Reaction Conditions
-
Apparatus Setup: Under an inert atmosphere, add the sulfonium salt (e.g., trimethylsulfoxonium iodide) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Solvent Addition: Add anhydrous DMSO via a syringe.
-
Base Addition: Cool the suspension to the recommended temperature (e.g., 0 °C) and add the base (e.g., NaH) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Substrate Addition: Dissolve the vinyl sulfone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the recommended time, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction.
Question 2: I am observing the formation of an epoxide as a major byproduct instead of the cyclopropyl sulfone. How can I favor cyclopropanation?
Answer: The formation of an epoxide is a known competing reaction pathway in the Corey-Chaykovsky reaction, particularly with α,β-unsaturated carbonyl compounds.[5] The selectivity between cyclopropanation (1,4-addition) and epoxidation (1,2-addition) is highly dependent on the type of sulfur ylide used.[3][5]
-
Choice of Sulfur Ylide:
-
Dimethyloxosulfonium methylide ((CH₃)₂S(O)CH₂) : This ylide, generated from trimethylsulfoxonium iodide, is less reactive and is known to selectively undergo 1,4-addition with enones, leading to cyclopropanation.[3][5]
-
Dimethylsulfonium methylide ((CH₃)₂SCH₂) : Generated from trimethylsulfonium iodide, this ylide is more reactive and often favors 1,2-addition, resulting in epoxide formation.[5]
-
Solution: To favor the formation of the cyclopropyl sulfone, use dimethyloxosulfonium methylide .
Diagram: Selectivity in Corey-Chaykovsky Reaction
Caption: Choice of sulfur ylide dictates the reaction outcome.
Question 3: My reaction appears to stall, with a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?
Answer: An incomplete reaction can be frustrating. Here are some potential causes and solutions:
-
Insufficient Ylide: The ylide can be consumed by side reactions or may have been generated in a lower-than-expected amount.
-
Solution: Increase the equivalents of the sulfonium salt and the base (e.g., from 1.1 eq to 1.5 eq).
-
-
Steric Hindrance: If your vinyl sulfone is sterically hindered, the reaction rate may be significantly slower.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), but be mindful of ylide decomposition. A more reactive ylide might be considered, but this could affect selectivity.
-
-
Poor Solubility: If the vinyl sulfone has poor solubility in the reaction solvent, this can limit the reaction rate.
-
Solution: Try a different solvent system or a co-solvent to improve solubility.
-
Question 4: I am having difficulty purifying my cyclopropyl sulfone from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of nonpolar byproducts like dimethyl sulfoxide (DMSO) or dimethyl sulfide, as well as unreacted starting materials.
-
Initial Work-up: After quenching the reaction, perform a thorough aqueous wash to remove water-soluble components. If DMSO was used as a solvent, multiple washes with water or a brine solution are necessary to remove it.
-
Chromatography:
-
Silica Gel Column Chromatography: This is the most common method for purifying cyclopropyl sulfones.
-
Solvent System: A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[6] Start with a low polarity to elute nonpolar impurities and gradually increase the polarity to elute your product.
-
-
TLC Analysis: Before running the column, optimize the solvent system using TLC to ensure good separation between your product and the major impurities.
-
-
Recrystallization: If the cyclopropyl sulfone is a solid, recrystallization can be a highly effective purification method. Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Section 2: Synthesis of Cyclopropyl Sulfones via Oxidation of Cyclopropyl Sulfides
This two-step approach involves the initial synthesis of a cyclopropyl sulfide, followed by its oxidation to the corresponding sulfone.
Frequently Asked Questions & Troubleshooting
Question 5: My oxidation of the cyclopropyl sulfide to the sulfone is incomplete. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a common issue and can be addressed by modifying the reaction conditions or the choice of oxidant.
-
Choice and Amount of Oxidant:
-
Catalyst: The use of a catalyst, such as niobium carbide with H₂O₂, can efficiently drive the reaction towards the sulfone.[8]
-
Reaction Temperature and Time: Some oxidations may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction by TLC to determine the optimal conditions.
Experimental Protocol: Complete Oxidation of a Cyclopropyl Sulfide
-
Dissolve Substrate: Dissolve the cyclopropyl sulfide in a suitable solvent, such as acetic acid or ethyl acetate.[7][8]
-
Add Oxidant: Add the oxidizing agent (e.g., 30% H₂O₂) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor Reaction: Stir the reaction mixture and monitor its progress by TLC until the starting material is fully consumed.
-
Work-up: Quench any remaining oxidant (e.g., with a saturated solution of sodium sulfite) and proceed with extraction and purification.
Diagram: Troubleshooting Incomplete Oxidation
Caption: Systematic approach to resolving incomplete oxidation.
Question 6: I am concerned about over-oxidation and potential side reactions, such as ring-opening of the cyclopropane. How can I mitigate these risks?
Answer: The cyclopropane ring can be susceptible to opening under harsh reaction conditions.[5] Controlling the reaction conditions is key to preventing unwanted side reactions.
-
Mild Reaction Conditions:
-
Temperature Control: Perform the oxidation at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote side reactions.
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and portion-wise to avoid a rapid exotherm and localized high concentrations of the oxidant.
-
-
Choice of a Selective Oxidant: Some oxidizing systems are milder and more selective than others. For example, using hydrogen peroxide with a selective catalyst can be a good strategy.[7][8]
Table: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room temperature | "Green" reagent, readily available | May require excess reagent |
| m-CPBA | Dichloromethane, 0 °C to rt | Highly effective, generally clean | Can be explosive, byproduct removal |
| Potassium Permanganate (KMnO₄) | Acetone/water, cool conditions | Strong oxidant, inexpensive | Can be harsh, potential for over-oxidation |
| Oxone® | Methanol/water, room temperature | Stable, easy to handle | Can be acidic |
This guide provides a starting point for troubleshooting the synthesis of cyclopropyl sulfones. Remember that each substrate is unique, and some level of optimization is often necessary to achieve the desired outcome. Careful planning, execution, and monitoring of your reactions will significantly increase your chances of success.
References
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
Yu, Z.-X., et al. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. European Journal of Organic Chemistry, 2019(4), 582-590. [Link]
-
Moghaddam, F. M., et al. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 11(12), 939-944. [Link]
-
Royal Society of Chemistry. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15, 12345-12367. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
OuluREPO. (2001). Design, synthesis and testing of new chiral sulfide catalysts for Corey-Chaykovsky reaction. [Link]
-
American Chemical Society. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. The Journal of Organic Chemistry. [Link]
-
YouTube. (2022). Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). [Link]
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the technical support center for the purification of Ethyl 2-(Cyclopropylsulfonyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
I. Understanding the Chemistry of Purification
Ethyl 2-(Cyclopropylsulfonyl)acetate is a molecule of interest in medicinal chemistry and organic synthesis. Its purification is crucial as impurities can significantly impact the outcome of subsequent reactions or biological assays. The primary impurities often stem from the synthetic route used for its preparation. A common method for synthesizing this compound is the reaction of a cyclopropanesulfinate salt with an ethyl haloacetate.
This understanding of the synthesis is fundamental to troubleshooting purification, as the most likely impurities are unreacted starting materials and byproducts of side reactions.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of Ethyl 2-(Cyclopropylsulfonyl)acetate in a question-and-answer format.
Question: After my synthesis, I see multiple spots on my TLC plate. How do I identify them and choose the right purification method?
Answer:
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates an impure product mixture. The first step is to identify the spots corresponding to your desired product and the major impurities.
-
Identification of Spots:
-
Co-spotting: Spot your crude reaction mixture, the starting materials (if available), and a co-spot (a single spot containing both the crude mixture and a starting material) on the same TLC plate. This will help you identify if any of the impurity spots correspond to unreacted starting materials.
-
Staining: Use different visualization techniques. While UV light is a good starting point, stains like potassium permanganate can help visualize compounds that are not UV-active.
-
-
Choosing the Purification Method:
-
Large Rf difference: If the Rf value (retention factor) of your product is significantly different from the impurities, flash column chromatography is the most effective method.
-
Close Rf values: If the spots are very close together, you may need to optimize your TLC solvent system to achieve better separation before attempting column chromatography. Alternatively, if the impurities are present in small amounts, recrystallization might be a viable option to selectively crystallize your product.
-
High-boiling impurities: If you have high-boiling impurities and your product is thermally stable and has a lower boiling point, vacuum distillation could be an effective purification technique.
-
Question: I'm trying to purify my product by column chromatography, but the separation is poor, and I'm getting mixed fractions. What should I do?
Answer:
Poor separation in column chromatography can be frustrating. Here are several factors to consider and troubleshoot:
-
Solvent System Optimization: The choice of eluent is critical. An ideal solvent system for your compound should give an Rf value of 0.2-0.4 on the TLC plate.
-
If your compound is running too high on the TLC (high Rf), your solvent system is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
-
If your compound is stuck at the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
A common starting point for a molecule like Ethyl 2-(Cyclopropylsulfonyl)acetate is a mixture of ethyl acetate and hexanes .
-
-
Column Packing: An improperly packed column will lead to channeling and poor separation. Ensure your column is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done carefully.
-
Sample Loading: Overloading the column is a common mistake. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, the sample should be loaded in a minimal amount of solvent to ensure a narrow starting band.
-
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion.
Question: My attempt at recrystallization resulted in an oil, not crystals. What went wrong?
Answer:
"Oiling out" during recrystallization is a common issue, especially with compounds that have lower melting points or when significant impurities are present. Here's how to troubleshoot this:
-
Solvent Choice: The solvent you are using may not be ideal. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For Ethyl 2-(Cyclopropylsulfonyl)acetate, consider solvent systems like:
-
Isopropanol/water
-
Ethanol/water
-
Ethyl acetate/hexanes
-
-
Cooling Rate: Cooling the solution too quickly can promote the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Saturation Level: If the solution is too concentrated, the compound may precipitate out as an oil. Try adding a little more of the hot solvent to the oiled-out mixture, reheating until it dissolves, and then allowing it to cool slowly again.
-
Inducing Crystallization: If crystals are slow to form, you can try:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of the pure compound.
-
Question: I've purified my compound, but I'm not sure if it's pure enough. How can I assess the purity?
Answer:
Assessing the purity of your final product is a critical final step. Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A pure compound should show a single major peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can detect impurities, even at low levels. The absence of signals corresponding to starting materials or common solvents is a good sign of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 2-(Cyclopropylsulfonyl)acetate?
A1: Based on a likely synthetic route involving the reaction of sodium cyclopropanesulfinate with ethyl chloroacetate, the most common impurities are:
-
Unreacted Ethyl Chloroacetate: This is a volatile impurity that can often be removed by evaporation under reduced pressure.
-
Unreacted Sodium Cyclopropanesulfinate: This is a salt and is typically removed during an aqueous workup.
-
Sodium Chloride: A byproduct of the reaction, which is also removed during the aqueous workup.
-
Byproducts from the decomposition of ethyl chloroacetate: In the presence of a base, ethyl chloroacetate can undergo side reactions.
Q2: What is the best primary purification technique for Ethyl 2-(Cyclopropylsulfonyl)acetate?
A2: For most lab-scale preparations, flash column chromatography is the most effective primary purification technique. It allows for the separation of the desired product from both polar and non-polar impurities with good resolution. Recrystallization can be an excellent secondary purification step to achieve very high purity.
Q3: What safety precautions should I take when handling Ethyl 2-(Cyclopropylsulfonyl)acetate and the solvents used for its purification?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The solvents used in purification, such as hexanes and ethyl acetate, are flammable and should be handled with care, away from ignition sources.[2] Refer to the Safety Data Sheet (SDS) for Ethyl 2-(Cyclopropylsulfonyl)acetate and all solvents before starting your work.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the results of your TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pack the column with silica gel using either the dry packing or slurry method. A common eluent for packing and running the column is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes) .
-
-
Sample Loading:
-
Dissolve your crude Ethyl 2-(Cyclopropylsulfonyl)acetate in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply gentle pressure using a pump or a regulated air line to achieve a steady flow.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good starting point is an isopropanol/water or ethyl acetate/hexanes mixture. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture with stirring.
-
Continue adding the solvent in small portions until the solid has just dissolved. Avoid adding excess solvent.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
V. Visualization and Data Summary
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Sources
"Ethyl 2-(Cyclopropylsulfonyl)acetate" stability and degradation issues
Welcome to the technical support center for Ethyl 2-(Cyclopropylsulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile building block. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, ensuring your experiments are both successful and reproducible.
The unique combination of an ethyl ester, a cyclopropyl ring, and a sulfone group in Ethyl 2-(Cyclopropylsulfonyl)acetate presents specific challenges and opportunities in synthetic chemistry. Understanding the stability and potential degradation pathways of this molecule is crucial for its effective use. This guide is structured to address common issues through a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with Ethyl 2-(Cyclopropylsulfonyl)acetate, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Product in a Reaction
Question: I am using Ethyl 2-(Cyclopropylsulfonyl)acetate in a base-catalyzed reaction, but I am observing a very low yield of my target molecule and the appearance of a new, more polar spot on my TLC plate. What could be the issue?
Answer:
The most likely cause is the hydrolysis of the ethyl ester group under basic conditions. The ester functionality in Ethyl 2-(Cyclopropylsulfonyl)acetate is susceptible to saponification, especially in the presence of strong bases or even weaker bases in protic solvents (e.g., water, alcohols) over extended reaction times.[1][2]
Causality: The hydroxide ion (or other nucleophilic bases) can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide and forming the carboxylate salt of cyclopropylsulfonyl acetic acid, which is highly polar and would appear as a new spot on your TLC.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure your starting materials and solvents are anhydrous. The presence of water will significantly promote ester hydrolysis.
-
Choice of Base: If possible, switch to a non-nucleophilic, anhydrous base. Examples include:
-
Lithium diisopropylamide (LDA)
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu) in an aprotic solvent.
-
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Lower temperatures will slow down the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize side reactions.
Issue 2: Unexpected Side Product Formation in Acidic Conditions
Question: I am performing a reaction under acidic conditions (e.g., using a Lewis acid or strong protic acid) and I am isolating an unexpected product. What could be happening to my Ethyl 2-(Cyclopropylsulfonyl)acetate?
Answer:
While the sulfone group is generally stable, the combination of an acid catalyst and the strained cyclopropyl ring could lead to unexpected rearrangements or ring-opening reactions. The high strain energy of the cyclopropyl group makes it susceptible to cleavage under certain conditions.[3][4]
Causality: Protonation of the sulfonyl oxygen or the ester carbonyl by the acid can activate the molecule. This may facilitate a nucleophilic attack on one of the cyclopropyl carbons, leading to ring opening. The exact nature of the product will depend on the nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Acid Strength and Stoichiometry: Use the mildest possible acid catalyst at the lowest effective concentration.
-
Temperature Management: Perform the reaction at a reduced temperature to disfavor high-activation energy side reactions like ring opening.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which could lead to acid-catalyzed hydrolysis of the ester as a competing side reaction.[1][5]
-
Structural Analysis of Byproducts: Isolate and characterize the unexpected side product(s) using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproduct will provide valuable clues about the degradation pathway and help in optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general stability of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Q1: What are the recommended storage conditions for Ethyl 2-(Cyclopropylsulfonyl)acetate?
A1: To ensure the long-term stability of Ethyl 2-(Cyclopropylsulfonyl)acetate, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow hydrolysis due to atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents moisture ingress. |
Q2: How stable is the sulfone group in Ethyl 2-(Cyclopropylsulfonyl)acetate?
A2: The sulfone functional group is generally very stable and resistant to both acidic and basic conditions commonly employed in organic synthesis.[6] It is also often used to enhance the metabolic stability of drug candidates. However, under strongly reducing or oxidizing conditions, the sulfone moiety can undergo transformations.
Q3: Can the cyclopropyl group undergo reactions?
A3: Yes, while the cyclopropyl group is often used to block metabolism and is stable under many conditions, its inherent ring strain makes it susceptible to reactions under specific, typically harsh, conditions such as high temperatures, strong acids, or in the presence of certain transition metals.[3][7] For most standard synthetic transformations, the cyclopropyl ring in this molecule should remain intact.
Q4: What analytical techniques are best for monitoring the stability of Ethyl 2-(Cyclopropylsulfonyl)acetate?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity checks and stability monitoring. For more detailed analysis, such as identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8][9]
Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of Ethyl 2-(Cyclopropylsulfonyl)acetate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways, which is a critical step in pharmaceutical development.[10][11]
Objective: To evaluate the stability of Ethyl 2-(Cyclopropylsulfonyl)acetate under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV system
-
LC-MS system (for peak identification)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of Ethyl 2-(Cyclopropylsulfonyl)acetate in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep one vial at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Data Interpretation:
-
Calculate the percentage degradation of Ethyl 2-(Cyclopropylsulfonyl)acetate under each condition.
-
Identify the major degradation products and propose the degradation pathways.
-
This information will be invaluable for developing stable formulations and defining appropriate storage and handling procedures.
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and the experimental workflow for a forced degradation study.
Caption: Predicted pathway for ester hydrolysis.
Caption: Workflow for a forced degradation study.
References
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
World Health Organization. (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Garrido, J., et al. (2023). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
ResearchGate. Cyclic sulfoxides and sulfones in drug design. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
ACS Catalysis. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
ResearchGate. (2018). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
The Journal of Organic Chemistry. (2001). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
PubMed. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]
-
National Institutes of Health (NIH). (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]
-
Chemical Communications (RSC Publishing). (2019). Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. [Link]
-
Chemistry Steps. (2023). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
National Institutes of Health (NIH). (2018). Reactivity of electrophilic cyclopropanes. [Link]
-
ResearchGate. (2002). Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners. [Link]
-
Royal Society of Chemistry. (2012). CHAPTER 2: Hydrolytic Degradation. [Link]
-
ResearchGate. (2022). Overview of cyclopropane reactivity, synthesis, structure, and applications. [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
International Journal of Innovative Research in Technology (IJIRT). (2016). Degradation Pathway of Pharmaceutical Dosage Forms. [Link]
-
World Journal of Pharmaceutical Research. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
SlideShare. (2015). ACCELERATED STABILITY TESTING. [Link]
-
Preprints.org. (2023). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. [Link]
-
Chemistry Stack Exchange. (2017). Why is cyclopropane more acidic than propane. [Link]
-
Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]
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Technical Support Center: Ethyl 2-(Cyclopropylsulfonyl)acetate Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(Cyclopropylsulfonyl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The information provided herein is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights to ensure both scientific integrity and operational success.
Section 1: Synthesis Strategy and Core Challenges
The production of Ethyl 2-(Cyclopropylsulfonyl)acetate is typically a multi-step process. A robust and scalable synthetic route is paramount. While several pathways exist, a common and logical approach involves two key transformations: the oxidation of a sulfide precursor and the subsequent C-C bond formation to introduce the ethyl acetate moiety.
Overall Synthetic Workflow
FAQ: General Strategy
Q1: What is the most common synthetic strategy for producing Ethyl 2-(Cyclopropylsulfonyl)acetate at scale, and what are its primary challenges?
A1: The most prevalent and scalable strategy involves a two-step sequence:
-
Oxidation: Conversion of a readily available precursor, such as Cyclopropyl Methyl Sulfide, to the key intermediate, Cyclopropyl Methyl Sulfone. The primary challenge here is managing the high exothermicity of the oxidation reaction to prevent runaway reactions and the formation of impurities.[1] Over-oxidation is a significant risk that can be mitigated by careful control of stoichiometry and reaction conditions.[2]
-
C-C Bond Formation: This step typically involves the formation of a carbanion from Cyclopropyl Methyl Sulfone, followed by its reaction with an electrophilic source of the "ethoxycarbonyl" group, like diethyl carbonate. The sulfone group significantly increases the acidity of the adjacent methylene protons, facilitating deprotonation.[3] The main challenges in this step are the safe handling of strong, often pyrophoric, bases (like Sodium Hydride) and precise temperature control to minimize side reactions.[4]
Section 2: Troubleshooting the Oxidation Step
The oxidation of a sulfide to a sulfone is a cornerstone of this synthesis.[3] While effective, it is fraught with potential scale-up issues, primarily related to thermal management and selectivity.
FAQ: Oxidation Issues
Q2: We are experiencing a significant exotherm during the hydrogen peroxide-mediated oxidation of Cyclopropyl Methyl Sulfide, making temperature control difficult in our 50L reactor. What can we do?
A2: This is a classic scale-up challenge. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient. The primary cause is the high heat of reaction combined with an addition rate that is too fast for the reactor's cooling capacity.
Solutions:
-
Control the Addition Rate: Switch from a single, rapid addition to a slow, controlled feed of the oxidant (e.g., 30% H₂O₂). This allows the cooling system to keep pace with heat generation. Use a calibrated dosing pump for accuracy.
-
Subsurface Addition: If your reactor allows, add the oxidant below the surface of the reaction mixture. This promotes rapid mixing and dilution, preventing localized "hot spots" where the reaction can accelerate uncontrollably.
-
Use a Co-solvent: Adding an inert co-solvent with a good heat capacity can help moderate the temperature rise.
-
Alternative Oxidants: Consider alternative, potentially milder, oxidation systems. For example, urea-hydrogen peroxide in combination with an anhydride can offer a more controlled, metal-free oxidation.[5]
Q3: Our final product from the oxidation step is contaminated with the corresponding sulfoxide. How can we drive the reaction to completion without risking over-oxidation?
A3: Incomplete conversion to the sulfone is common and indicates either insufficient oxidant or non-optimal reaction conditions. Simply adding a large excess of oxidant can lead to unwanted side products.[6]
Solutions:
-
Staged Addition: Add the oxidant in portions. After the initial charge (e.g., 2.0 equivalents), monitor the reaction by HPLC or GC. If sulfoxide remains, add small, subsequent charges (e.g., 0.1-0.2 equivalents) until the desired conversion is achieved.
-
Catalysis: Employing a catalyst can significantly improve efficiency and selectivity. For instance, niobium carbide has been shown to be effective in catalyzing the oxidation of sulfides to sulfones using hydrogen peroxide.[5]
-
Temperature Adjustment: While managing the exotherm is critical, the reaction may require a specific temperature to proceed to completion in a reasonable time. Once the initial exotherm is controlled, you may need to gently heat the mixture (e.g., to 40-50 °C) to push the final conversion.
| Oxidation Reagent | Pros | Cons | Scale-Up Considerations |
| Hydrogen Peroxide (H₂O₂) (30-50%) | Inexpensive, high atom economy, water is the only byproduct. | Highly exothermic, can be explosive at high concentrations, risk of over-oxidation. | Requires robust cooling, controlled addition, and careful monitoring. Potential for pressure buildup due to O₂ evolution. |
| Urea-Hydrogen Peroxide | Solid, stable, and easier to handle than aqueous H₂O₂.[5] | Higher cost, introduces urea into the waste stream. | Good for reactions where precise control is needed and water is detrimental. |
| Oxone® (Potassium Peroxymonosulfate) | Effective, often used in buffered systems. | Generates significant inorganic salt waste. | Requires good agitation for slurry handling and robust filtration for work-up. |
Section 3: Troubleshooting the C-C Bond Formation (Alkylation) Step
This step is chemically elegant but operationally demanding, especially concerning the handling of the strong base required for deprotonation.
Troubleshooting Workflow: Low Yield in Alkylation
FAQ: Alkylation and Base Handling
Q4: We are using a 60% Sodium Hydride (NaH) dispersion in mineral oil. How do we handle this safely at a 100L scale, and should we remove the oil?
A4: Sodium Hydride is pyrophoric and reacts violently with water.[4] Safe handling is non-negotiable.
-
Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glove box for smaller-scale preparations and ensure your large-scale reactor is properly inerted.[4]
-
Dispensing: Do not weigh NaH in the open air. For large quantities, specialized powder transfer systems are recommended. If done manually, it must be performed quickly and under a strong inert gas flow.
-
Mineral Oil: For most reactions, the mineral oil does not need to be removed and can be carried through the process, to be removed during purification.[7] Attempting to wash the oil from large quantities of NaH with solvents like hexane can create a significant fire risk due to the generation of a fine, highly reactive NaH powder.[4] If removal is absolutely necessary, it must be done with extreme care in a suitable, grounded vessel under an inert atmosphere.
Q5: Our yield is inconsistent, and we suspect incomplete deprotonation of the Cyclopropyl Methyl Sulfone. How can we ensure the carbanion is formed effectively?
A5: Incomplete deprotonation is a common issue. The pKa of the protons alpha to a sulfone is in the range of 25-30, so a strong base and appropriate conditions are required.
-
Solvent Choice: Use a dry, aprotic solvent in which the resulting anion has some solubility. THF or DMF are common choices. Ensure the solvent is rigorously dried before use.
-
Temperature and Time: While the initial addition of NaH may be done at room temperature, you may need to gently warm the slurry (e.g., to 40-50 °C) for a period (e.g., 1-2 hours) to drive the deprotonation to completion. You should observe steady hydrogen gas evolution during this time.
-
Stoichiometry: Use a slight excess of Sodium Hydride (e.g., 1.1 to 1.2 equivalents) to account for any minor impurities or residual moisture.
Q6: During the addition of diethyl carbonate to our sulfone anion, the reaction mixture turns dark, and we isolate multiple byproducts. What is happening?
A6: A dark color change often indicates decomposition. This is likely due to the high reactivity of the carbanion and potential temperature excursions.
-
Low-Temperature Addition: The addition of the electrophile (diethyl carbonate) should be performed at low temperatures (e.g., 0 °C or below). This moderates the reaction rate and minimizes side reactions.
-
Reverse Addition: Consider adding the generated carbanion solution slowly to the diethyl carbonate (instead of the other way around). This ensures the carbanion is immediately consumed and its concentration remains low, which can suppress decomposition pathways.
-
Purity of Reagents: Ensure the diethyl carbonate is pure and dry. Impurities could react with the highly nucleophilic carbanion.
Section 4: Experimental Protocol
Detailed Protocol: Scaled-Up Alkylation of Cyclopropyl Methyl Sulfone
Safety Notice: This procedure involves highly flammable solvents and a pyrophoric reagent (Sodium Hydride). It must be performed by trained personnel in a suitable chemical reactor with proper safety controls, including an inert atmosphere, emergency quench materials, and personal protective equipment.
Equipment:
-
100L glass-lined reactor with mechanical stirring, temperature control (heating/cooling), a nitrogen inlet, a reflux condenser with a bubbler, and a calibrated addition funnel or pump.
Reagents:
-
Cyclopropyl Methyl Sulfone (1.0 eq)
-
Sodium Hydride, 60% dispersion in oil (1.15 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Carbonate (1.5 eq)
-
Aqueous Hydrochloric Acid (e.g., 2M)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reactor Inerting: Purge the 100L reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
NaH Slurry Formation: Under a strong nitrogen counter-flow, carefully charge the Sodium Hydride (1.15 eq) to the reactor, followed by anhydrous THF (approx. 10 volumes based on the sulfone).
-
Sulfone Addition: Dissolve the Cyclopropyl Methyl Sulfone (1.0 eq) in anhydrous THF (approx. 5 volumes) in a separate vessel. Transfer this solution via cannula or a pressure-equalized addition funnel to the NaH slurry in the reactor over 30-45 minutes.
-
Deprotonation (Anion Formation): Stir the resulting mixture at room temperature. Hydrogen evolution will be observed. After the addition is complete, slowly warm the reactor to 40 °C and hold for 1-2 hours, or until hydrogen evolution ceases. This ensures complete formation of the carbanion.
-
Cooling: Cool the reactor contents to 0 °C using a chiller.
-
Electrophile Addition: Add the Diethyl Carbonate (1.5 eq) dropwise via the addition funnel over 1-1.5 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by taking quenched samples for HPLC or GC analysis.
-
Quenching: (EXTREME CAUTION - Highly Exothermic) Once the reaction is complete, cool the reactor to -5 °C. Very slowly and carefully, add a protic solvent like isopropanol (approx. 2 eq) to quench any unreacted NaH. Then, slowly add cold water to quench the reaction mixture, ensuring the temperature remains below 15 °C.
-
Work-up: Once quenched, acidify the aqueous layer to pH ~2-3 with 2M HCl. Transfer the mixture to an extraction vessel. Extract the product with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or crystallization.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Patil, S. B., et al. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(2), 101-113.
- Metz, P. (2009). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 109(5), 2207-2237.
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Manolikakes, G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1959-1973.
- Satoh, T., et al. (1998). Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3571-3575.
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Insights.bio. (2023). Maximizing efficiency & flexibility in viral vector manufacturing scale-up. Retrieved from [Link]
-
Reddit. (2020). How to use Sodium Hydride in reaction? Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
- Vass, A., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(1), 1-10.
-
Organic Chemistry Explained. (2020). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. Retrieved from [Link]
-
Cytiva Life Sciences. (2023). How to optimize and scale up AAV production: panel discussion. Retrieved from [Link]
- Campiani, G., et al. (2003). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 56(5), 461-465.
-
Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Retrieved from [Link]
Sources
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- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the technical support center for "Ethyl 2-(Cyclopropylsulfonyl)acetate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto sulfone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to resolve experimental issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Removal
Question 1: After synthesizing Ethyl 2-(Cyclopropylsulfonyl)acetate, my crude NMR shows multiple sets of unexpected peaks. What are the likely impurities?
Answer:
The impurity profile of your crude Ethyl 2-(Cyclopropylsulfonyl)acetate is highly dependent on the synthetic route employed. A common and efficient method for the synthesis of β-keto sulfones is the Claisen condensation or a related acylation of an enolate.[1][2] Based on this, the most probable impurities are:
-
Unreacted Starting Materials: This could include unreacted ethyl acetoacetate (or a similar precursor) and cyclopropylsulfonyl chloride.
-
Self-Condensation Product of Starting Ester: If using a starting material like ethyl acetoacetate, it can undergo self-condensation.[1][3]
-
Hydrolyzed Product (2-(Cyclopropylsulfonyl)acetic acid): The ester functionality can be susceptible to hydrolysis, especially during aqueous work-up or if there is moisture in the reaction.[4]
-
Decarboxylated Product (Cyclopropyl methyl sulfone): β-keto acids are prone to decarboxylation upon heating, so if hydrolysis occurs followed by heating, this impurity can form.[4][5][6]
-
Solvent Residues: Common reaction and extraction solvents may be present.
To confirm the identity of these impurities, you can compare the chemical shifts in your crude ¹H NMR spectrum with known values for common laboratory solvents and starting materials.
Table 1: Common Impurities and their Diagnostic ¹H NMR Signals (in CDCl₃)
| Impurity | Key ¹H NMR Signal (ppm, approximate) | Multiplicity |
| Ethyl acetoacetate | 4.20, 3.45, 2.28, 1.28 | q, s, s, t |
| Cyclopropylsulfonyl chloride | 2.5-3.0, 1.0-1.5 | m, m |
| Ethanol (from hydrolysis) | 3.71, 1.24 | q, t |
| Acetic Acid (from hydrolysis) | 2.10 | s |
Chemical shifts can vary depending on the solvent and concentration.
Question 2: My crude product is an oil, and I am struggling to purify it by crystallization. What are my options?
Answer:
Oiling out during crystallization is a common issue, especially with compounds that have relatively low melting points or are contaminated with impurities that act as eutectic melting point depressants. Here is a systematic approach to tackle this:
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. For sulfones and esters, a variety of solvents can be effective.[7][8]
-
Single Solvent Systems: Try solvents of varying polarity such as isopropanol, ethyl acetate, toluene, or a mixture of hexanes/ethyl acetate.
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or pentane) until you observe persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Column Chromatography: If recrystallization proves challenging, flash column chromatography is a highly effective alternative for purifying oily products.[9]
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A good starting point is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. You can determine the optimal solvent ratio by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product. A gradient elution (gradually increasing the polarity of the eluent) can be very effective in separating closely related impurities. A typical gradient could be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.
-
Workflow for Purification Strategy
Caption: Decision workflow for purifying oily Ethyl 2-(Cyclopropylsulfonyl)acetate.
Reaction and Work-up Troubleshooting
Question 3: I suspect acidic impurities, like 2-(Cyclopropylsulfonyl)acetic acid, are present in my product. How can I remove them?
Answer:
Acidic impurities can be effectively removed using an acid-base extraction during the work-up. This technique leverages the different solubilities of the acidic impurity and the neutral product in aqueous and organic phases.
Protocol: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of the ester group in your product.
-
Separation: Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate, and then drain the lower aqueous layer, which now contains the deprotonated, water-soluble salt of the acidic impurity.
-
Repeat: Repeat the aqueous wash one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Logical Diagram of Acid-Base Extraction
Caption: Separation of acidic impurities via acid-base extraction.
Question 4: My reaction yield is consistently low. What are some common pitfalls in the synthesis of β-keto sulfones that could be affecting my yield?
Answer:
Low yields in the synthesis of β-keto sulfones, such as Ethyl 2-(Cyclopropylsulfonyl)acetate, can often be attributed to several factors, particularly if you are using a Claisen-type condensation.[1][3][10]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the α-carbon of the ester starting material but should not promote side reactions like hydrolysis. Sodium ethoxide in ethanol is a common choice when working with ethyl esters, as it prevents transesterification.[3] Using a hydroxide base is generally avoided as it can lead to saponification of the ester.[3]
-
Stoichiometry of the Base: In a Claisen condensation, a full equivalent of base is required because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the base. This final deprotonation step is what drives the reaction to completion.[1][11] Using a catalytic amount of base will result in a poor yield.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Water can quench the enolate intermediate and lead to hydrolysis of the starting materials and product. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Reaction Temperature: Temperature control is important. While some reactions may require heating to proceed at a reasonable rate, excessive heat can promote side reactions and decomposition.
Troubleshooting Low Yields
| Potential Cause | Recommended Action | Scientific Rationale |
| Inappropriate Base | Use an alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl esters). | Prevents transesterification side-products.[3] |
| Insufficient Base | Use at least one full equivalent of base. | The deprotonation of the β-keto ester product drives the reaction equilibrium forward.[1][11] |
| Presence of Water | Use oven-dried glassware and anhydrous solvents. | Water will react with the strong base and the enolate intermediate, halting the desired reaction. |
| Suboptimal Temperature | Optimize the reaction temperature. Start at room temperature and gently heat if the reaction is too slow. | Balances reaction rate against the rate of undesirable side reactions. |
References
-
Aggarwal, V. K., et al. (2020). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
- ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry.
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
RSC Publishing. (2021). Recent advances in the synthesis and applications of β-keto sulfones. Org. Biomol. Chem., 19, 3087-3118. Available at: [Link]
- Google Patents. (2012). Method for purifying ethyl acetate.
-
European Patent Office. (1992). Method for preparing sulfones. Available at: [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
MySkinRecipes. Sulfone Solvents | Polar Aprotic Solvents for Synthesis. Available at: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
-
ResearchGate. (A) Synthesis of cyclopropyl-substituted sulfonium salts; (B) and (C)... Available at: [Link]
-
MDPI. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Available at: [Link]
-
RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances. Available at: [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Available at: [Link]
-
University of Calgary. Column chromatography. Available at: [Link]
-
RSC Publishing. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Org. Chem. Front., 12, 3863-3869. Available at: [Link]
-
Organic Syntheses. Δ1-α-Cyclohexaneacetic acid, ethyl ester. Available at: [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Tutor. Claisen Condensation. Available at: [Link]
-
ResearchGate. Hydrolysis of β-hydroxy N-sulfonyl hydrazones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
MDPI. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Available at: [Link]
-
ResearchGate. Please suggest to me the procedure of synthesizing ethyl 2-cyclopropylideneacetate? Available at: [Link]
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Technical Support Center: Synthesis and Optimization of Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important β-keto sulfone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for higher yield and purity.
Introduction to the Synthesis
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate, a valuable building block in medicinal chemistry, typically proceeds via the C-sulfonylation of an active methylene compound, ethyl acetate, with cyclopropanesulfonyl chloride. This reaction is generally base-mediated, leading to the formation of the target β-keto sulfone. While conceptually straightforward, this synthesis is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This guide will address these common issues and provide scientifically grounded solutions.
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common frustration in the synthesis of β-keto sulfones. Several factors, from the choice of reagents to the reaction conditions, can be at play.
Possible Causes & Solutions:
-
Inefficient Deprotonation of Ethyl Acetate: The formation of the enolate of ethyl acetate is a critical step. If the base used is not strong enough or if there are protic impurities in the reaction mixture, deprotonation will be incomplete.
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for generating the enolate. Weaker bases like sodium ethoxide can also be used, but the equilibrium may not fully favor the enolate.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water will quench the enolate and react with the sulfonyl chloride, leading to the formation of cyclopropanesulfonic acid.
-
-
Side Reactions of the Sulfonyl Chloride: Cyclopropanesulfonyl chloride is a reactive electrophile and can undergo undesired reactions.
-
Reaction with the Base or Solvent: If the base is also a nucleophile (e.g., sodium ethoxide), it can react with the sulfonyl chloride. Using a non-nucleophilic base like NaH or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can mitigate this.[1]
-
Self-condensation of Ethyl Acetate (Claisen Condensation): Under basic conditions, ethyl acetate can undergo self-condensation to form ethyl acetoacetate.[2][3][4] This is more prevalent with weaker bases and longer reaction times at elevated temperatures. Using a very strong base like LDA at low temperatures can favor the desired C-sulfonylation over the Claisen condensation.
-
-
Product Decomposition: β-keto sulfones can be susceptible to decomposition, especially under harsh work-up conditions or during purification.
Optimization Strategy Table:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) or LDA | Stronger, non-nucleophilic base ensures complete enolate formation and minimizes side reactions. |
| Solvent | Ethanol | Anhydrous THF or Diethyl Ether | Aprotic solvents are essential to prevent quenching of the enolate and reaction with the sulfonyl chloride. |
| Temperature | Room Temperature | -78 °C to 0 °C | Low temperatures favor the desired kinetic product and suppress side reactions like Claisen condensation. |
| Reagent Addition | All reagents mixed at once | Slow addition of sulfonyl chloride to the pre-formed enolate | Maintains a low concentration of the electrophile, reducing the likelihood of side reactions. |
Question 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is a key challenge that impacts both yield and purity. Understanding the likely impurities is the first step towards mitigating them.
Common Impurities and Their Origins:
-
Ethyl Acetoacetate: Arises from the Claisen self-condensation of ethyl acetate.[2][3][4] This is favored by weaker bases and higher temperatures.
-
Mitigation: Use a strong, non-nucleophilic base at low temperatures (e.g., LDA in THF at -78 °C).
-
-
Cyclopropanesulfonic Acid: Formed by the hydrolysis of cyclopropanesulfonyl chloride.
-
Mitigation: Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.
-
-
Di-sulfonylated Product: Reaction of the product enolate with another molecule of cyclopropanesulfonyl chloride.
-
Mitigation: Use a slight excess of the ethyl acetate enolate and add the sulfonyl chloride slowly to the reaction mixture.
-
Troubleshooting Flowchart for Impurity Issues:
Caption: A flowchart to diagnose and address common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base serves to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride. The strength and nature of the base are critical for the reaction's success.
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway. Aprotic, non-polar to moderately polar solvents like tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred. Protic solvents like ethanol are unsuitable as they will react with the strong base and the enolate intermediate. The polarity of the solvent can also affect the reaction rate and selectivity.[7]
Q3: Can I use ethyl acetoacetate instead of ethyl acetate as the starting material?
Yes, using ethyl acetoacetate is a common alternative for the synthesis of β-keto sulfones.[8] In this case, the reaction would be the sulfonylation of the enolate of ethyl acetoacetate. However, this would lead to Ethyl 2-(cyclopropylsulfonyl)acetoacetate, which would then require a decarboxylation step to yield the desired product. The direct sulfonylation of ethyl acetate, while potentially more challenging to control, offers a more direct route.
Q4: What are the best practices for purifying the final product?
Purification of Ethyl 2-(Cyclopropylsulfonyl)acetate can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. It is advisable to minimize the exposure of the product to the acidic silica gel for extended periods to avoid potential degradation.
Experimental Protocols
Standard Protocol for the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
This protocol is a general guideline and may require optimization.
-
Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (1.1 equivalents) is added, followed by the dropwise addition of ethyl acetate (1.0 equivalent) while maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete enolate formation.
-
Sulfonylation: A solution of cyclopropanesulfonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution over 30 minutes, ensuring the temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 2-(Cyclopropylsulfonyl)acetate.
Protocol for the Preparation of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is not always commercially available and may need to be synthesized. A common method is the oxidative chlorination of cyclopropanethiol.
-
Reaction Setup: To a stirred solution of cyclopropanethiol in a mixture of acetonitrile and water (4:1) in an ice bath, add N-chlorosuccinimide (NCS) or a similar chlorinating agent portion-wise, maintaining the temperature below 5 °C.
-
Reaction and Work-up: The mixture is stirred for an additional 30 minutes in the ice bath. The reaction mixture is then filtered to remove any solid byproducts. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with cold dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude cyclopropanesulfonyl chloride.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken at all times.
References
-
Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. PMC - NIH. [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar. [Link]
-
Acetoacetic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol. ResearchGate. [Link]
-
Inhibition of Epstein-Barr virus lytic cycle by an ethyl acetate subfraction separated from Polygonum cuspidatum root and its major component, emodin. PubMed. [Link]
-
Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. ResearchGate. [Link]
-
Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). RSC Publishing. [Link]
-
Synthesis and chemical properties of cyclic β-keto sulfones (review). ResearchGate. [Link]
-
ETHYL n-BUTYLACETOACETATE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
-
ethyl acetoacetate synthesis. Sciencemadness Discussion Board. [Link]
-
Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Green Chemistry International. [Link]
-
Formation of aceto-acetic-ester by the reaction of sodium ethoxide with ethyl acetate is called A. trans-esterification B. Tishchenko-reaction C. saponification D. Claisen condensation. Vedantu. [Link]
-
Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. ResearchGate. [Link]
-
Thermal Stability of Highly Filled Cellulosic Biocomposites Based on Ethylene–Vinyl Acetate Copolymer. MDPI. [Link]
-
ethyl diacetylacetate. Organic Syntheses. [Link]
-
On the cause of low thermal stability of ethyl halodiazoacetates. PMC - NIH. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate. As a key building block in medicinal chemistry, successful and reproducible synthesis is paramount. This document is structured to address common challenges and questions, moving from a general overview to specific troubleshooting scenarios and detailed protocols. Our approach is grounded in mechanistic principles to empower users to not only follow steps but also to understand and adapt them effectively.
Section 1: Synthesis Overview and Core Principles
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate, a β-keto sulfone, is most commonly achieved via the C-sulfonylation of an ethyl acetate enolate or a suitable equivalent with cyclopropanesulfonyl chloride. The core of this reaction involves the formation of a carbanion alpha to the ester carbonyl, which then acts as a nucleophile.
The generalized reaction is as follows:
Reaction Scheme: EtOOC-CH₂⁻ M⁺ + Cl-SO₂-cPr → EtOOC-CH₂-SO₂-cPr + MCl
The success of this synthesis hinges on several critical factors:
-
Efficient Enolate Formation: The acidity of the α-protons of ethyl acetate (pKa ≈ 25) requires a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions like saponification.
-
Anhydrous Conditions: Both the strong base and the cyclopropanesulfonyl chloride electrophile are highly sensitive to moisture. Water will quench the enolate and hydrolyze the sulfonyl chloride, halting the desired reaction.[1]
-
Control of C- vs. O-Sulfonylation: While C-sulfonylation is generally favored, the possibility of O-sulfonylation (attack by the enolate oxygen) exists and must be managed, typically through careful control of temperature and counter-ion.
-
Reagent Purity: The purity of the starting materials, particularly the highly reactive cyclopropanesulfonyl chloride, is crucial for clean product formation.
Logical Workflow for Synthesis and Monitoring
The following diagram outlines the essential stages of the synthesis, from initial setup to final analysis.
Caption: General workflow for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is not proceeding. TLC analysis shows only the starting material (ethyl acetate) and a baseline spot after adding the sulfonyl chloride.
Answer: This is a classic symptom of failed enolate formation or immediate quenching. Consider the following causes and solutions:
-
Cause 1: Inactive Base. Sodium hydride (NaH) can oxidize on the surface, and solutions of LDA can decompose over time.
-
Solution: Use fresh NaH (a new bottle, or wash the old material with anhydrous hexanes to remove mineral oil and surface oxides). If using LDA, it is best to prepare it fresh before use or titrate an older commercial solution to determine its active concentration.
-
-
Cause 2: Presence of Moisture. Water will rapidly protonate the enolate and hydrolyze the cyclopropanesulfonyl chloride. The baseline spot on TLC is likely the resulting cyclopropanesulfonic acid.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a high-quality anhydrous solvent (e.g., THF, diethyl ether) from a freshly opened bottle or one that has been dried over a suitable agent like sodium/benzophenone or passed through a solvent purification system. Ensure reagents are added via syringe under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Cause 3: Insufficient Temperature Control. If the temperature rises too quickly during base addition or enolate formation, side reactions can consume the reagents.
-
Solution: Maintain the recommended low temperature (e.g., -78 °C for LDA, 0 °C for NaH) throughout the deprotonation and electrophile addition steps using a well-maintained cooling bath.
-
Q2: My TLC shows the disappearance of starting material, but I see multiple new spots, and the yield of the desired product is low.
Answer: The formation of multiple products points to side reactions. Identifying these is key to optimizing the reaction.
-
Possible Side Product 1: Di-sulfonylated Product. If excess base or electrophile is used, or if the reaction is allowed to proceed for too long after completion, the product itself can be deprotonated and react with another molecule of the sulfonyl chloride.
-
Identification: This product will have a significantly higher molecular weight and likely a different polarity (Rf value) on TLC.
-
Solution: Use precise stoichiometry, typically 1.0 to 1.1 equivalents of base and 1.0 equivalent of the sulfonyl chloride relative to the ethyl acetate. Add the sulfonyl chloride slowly to the enolate solution to maintain a low instantaneous concentration of the electrophile.
-
-
Possible Side Product 2: Self-Condensation Product (Ethyl Acetoacetate). The enolate of ethyl acetate can react with another molecule of ethyl acetate in a Claisen condensation, especially if the temperature is not kept sufficiently low.[2]
-
Identification: The primary self-condensation product is ethyl acetoacetate, which is commercially available and can be used as a co-spotted standard on a TLC plate for confirmation.[3]
-
Solution: Maintain strict low-temperature control during enolate formation and before the addition of the sulfonyl chloride.
-
-
Possible Side Product 3: O-Sulfonylated Product. The enolate is an ambident nucleophile and can react through its oxygen atom.
-
Identification: This isomer can be difficult to separate and may require detailed spectroscopic analysis (NMR, MS) to identify.
-
Solution: O-alkylation/acylation is often favored in polar aprotic solvents. Running the reaction in a less polar solvent like diethyl ether or toluene may favor C-sulfonylation. The choice of counter-ion (Li⁺ vs. Na⁺) can also influence the C/O ratio.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Q3: The purification by column chromatography is difficult, and my product seems to decompose on the silica gel.
Answer: β-keto sulfones can be somewhat sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to decomposition or streaking during chromatography.
-
Solution 1: Neutralize the Silica Gel. Before preparing the column, slurry the silica gel in the chosen eluent containing a small amount of a mild base, such as 1% triethylamine or pyridine. This deactivates the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying sensitive compounds. Perform a TLC analysis on an alumina plate first to determine the appropriate solvent system.
-
Solution 3: Minimize Contact Time. Use flash chromatography with a higher pressure of inert gas to push the solvent through the column more quickly, reducing the time the compound spends in contact with the stationary phase.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best analytical technique for monitoring the reaction in real-time?
A: A combination of techniques provides the most comprehensive picture. Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative monitoring at the bench.[4] For more quantitative and definitive analysis, taking aliquots for LC-MS or GC-MS analysis is superior.[5]
| Technique | Pros | Cons |
| TLC | Fast, inexpensive, requires minimal sample.[4] | Qualitative, can be difficult to resolve spots with similar polarity. |
| LC-MS | Quantitative, provides molecular weight confirmation of products and byproducts. | Slower, requires specialized equipment, sample workup needed.[6] |
| GC-MS | Excellent for volatile compounds, provides quantitative data and mass fragmentation patterns. | Compound must be thermally stable and volatile. |
| ¹H NMR | Provides structural information and can be used for quantitative analysis of the reaction mixture. | Requires quenching and workup of an aliquot, less sensitive to minor components than MS. |
Q: What are the primary safety concerns when working with cyclopropanesulfonyl chloride?
A: Cyclopropanesulfonyl chloride is a reactive and corrosive substance.[1]
-
Moisture Sensitivity: It reacts with water to produce hydrochloric acid (HCl), which is corrosive. Always handle it under an inert atmosphere.[1]
-
Corrosivity: It is a lachrymator and can cause severe skin and respiratory tract irritation. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reactivity: As a sulfonyl chloride, it is a potent electrophile and will react readily with nucleophiles.[7]
Q: Can I use a different base, like potassium tert-butoxide (t-BuOK)?
A: Yes, t-BuOK is a strong, non-nucleophilic base that can also be effective for this transformation. However, it is a bulkier base, which can sometimes influence the stereoselectivity or regioselectivity of deprotonation in more complex substrates. Its solubility characteristics are also different from LDA or NaH, which may require adjustments to the solvent system.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Disclaimer: This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation:
-
Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of ethyl acetate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.
-
Slowly add ethyl acetate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C. Hydrogen gas will evolve. .
-
Stir the resulting slurry at 0 °C for 30-60 minutes after the addition is complete to ensure full enolate formation.
-
-
Sulfonylation:
-
In a separate dry flask, prepare a solution of cyclopropanesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the cyclopropanesulfonyl chloride solution dropwise to the enolate slurry at 0 °C over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) using a hexane/ethyl acetate gradient to afford the pure product.
-
Protocol 2: TLC Monitoring
-
Prepare the Chamber: Add the eluent (e.g., 70:30 Hexane:Ethyl Acetate) to a TLC chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate.
-
Spot the Plate: Using a capillary tube, spot the starting material (ethyl acetate), the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate baseline.
-
Develop: Place the TLC plate in the chamber and allow the solvent front to rise to ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain). The product should appear as a new spot, typically with an Rf value between that of the polar sulfonyl chloride starting material and the non-polar ethyl acetate.
Section 5: References
-
Löser, C., Urit, T., & Bley, T. (2014). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131–1142. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
U.S. Patent No. US20090306418A1. (2009). Process for Preparing Alpha-Sulfo-Fatty Acid Ester Salt Surfactants. Google Patents.
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved January 26, 2026, from [Link]
-
Badart, M., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(18), 11663-11669. [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry. [Link]
-
Western Oregon University. (n.d.). Monitoring Reactions by TLC. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 26, 2026, from [Link]
Sources
- 1. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
Handling and storage of "Ethyl 2-(Cyclopropylsulfonyl)acetate" to prevent decomposition
Technical Support Center: Ethyl 2-(Cyclopropylsulfonyl)acetate
Welcome to the technical support center for Ethyl 2-(Cyclopropylsulfonyl)acetate (CAS 1349719-17-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable building block throughout its handling and storage. As a molecule possessing both an ester and a sulfonyl functional group, its stability is paramount for reproducible experimental outcomes. This document provides in-depth, field-proven insights into preventing its decomposition.
Frequently Asked Questions (FAQs): Storage & Stability
This section addresses the most common questions regarding the long-term stability and proper storage of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Q1: What are the optimal storage conditions for Ethyl 2-(Cyclopropylsulfonyl)acetate to ensure its long-term stability?
The primary goal for storing Ethyl 2-(Cyclopropylsulfonyl)acetate is to mitigate exposure to environmental factors that can initiate decomposition, principally water and heat. The sulfonate ester moiety is susceptible to hydrolysis, and the overall structure can be compromised by elevated temperatures.
Causality: The molecule's stability is dictated by two key functional groups: the ethyl ester and the cyclopropylsulfonyl group. The sulfur atom in the sulfonyl group is highly electrophilic, making it a target for nucleophilic attack by water (hydrolysis). Similarly, the ester group is prone to hydrolysis, especially under acidic or basic conditions. Elevated temperatures provide the activation energy needed to overcome the kinetic barrier for these degradation reactions.[1][2]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal decomposition and hydrolysis.[1][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides an inert, tightly sealed environment. |
| Environment | Dry, dark location | Prevents moisture ingress and light-induced degradation. |
Q2: My stored Ethyl 2-(Cyclopropylsulfonyl)acetate shows declining purity over time. What is the most likely cause?
The most probable cause of purity degradation during storage is hydrolysis due to inadvertent exposure to moisture.
Mechanistic Insight: Sulfonate esters undergo hydrolysis, a process where water acts as a nucleophile, attacking the electrophilic sulfur atom.[1] This reaction cleaves the S-O bond, leading to the formation of cyclopropanesulfonic acid and ethanol. A secondary, and often slower, hydrolysis of the ethyl acetate group can also occur, yielding acetic acid and ethanol. The presence of trace amounts of acid or base can catalyze both processes. Water dramatically reduces the steady-state equilibrium of the sulfonate ester that can be achieved.[1]
Below is a diagram illustrating the primary hydrolytic decomposition pathway.
Caption: Primary hydrolysis pathway of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Q3: Is Ethyl 2-(Cyclopropylsulfonyl)acetate sensitive to high temperatures, for example, during a high-temperature reaction?
Yes, the compound exhibits thermal sensitivity. The thermal decomposition temperature of sulfonate esters is influenced by their structure.[2] While specific data for this molecule is not widely published, studies on related sulfonate esters show that elevated temperatures can induce decomposition. For some sulfonate esters, decomposition can begin at temperatures as low as 85°C.[4]
Causality: Thermal energy can lead to the cleavage of the C-S or S-O bonds. In processes where acidic species are present, a protodesulfonation mechanism can occur, where a proton replaces the sulfonate group on the carbon backbone, which is a common thermal degradation pathway for aromatic sulfonates.[5] For aliphatic compounds like this, elevated temperatures can promote elimination or rearrangement reactions. Running reactions at elevated temperatures (e.g., >70-80°C) for extended periods may lead to a significant loss of the starting material.[1]
Troubleshooting Guide: In-Experiment Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the use of Ethyl 2-(Cyclopropylsulfonyl)acetate in chemical reactions.
Q: What chemical reagents are incompatible with Ethyl 2-(Cyclopropylsulfonyl)acetate?
Due to its functional groups, the compound is incompatible with several classes of reagents. Using it with these can lead to rapid decomposition and compromised experimental results.
| Incompatible Reagent Class | Reason for Incompatibility & Potential Outcome |
| Strong Acids | Can catalyze the hydrolysis of the ester and sulfonate ester groups.[6] |
| Strong Bases (e.g., NaOH, KOH) | Promotes rapid saponification (hydrolysis) of the ethyl ester and can also facilitate hydrolysis of the sulfonate ester.[2][7] |
| Strong Oxidizing Agents | While the sulfonyl group is in a high oxidation state, the rest of the molecule, particularly the cyclopropyl ring, can be susceptible to oxidation.[6] |
| Strong Nucleophiles | Can displace the cyclopropanesulfonate group, which is a good leaving group, in SN2-type reactions.[8] |
Q: I am observing unexpected byproducts in my reaction. What are the likely decomposition products of Ethyl 2-(Cyclopropylsulfonyl)acetate?
If your reaction conditions are harsh (e.g., high heat, presence of strong acid/base, or water), you may be forming degradation products. The most common are:
-
From Hydrolysis: Cyclopropanesulfonic acid and ethyl acetate.[1]
-
From Ester Cleavage: Cyclopropylsulfonyl acetic acid and ethanol.
-
From Ring Strain Release: The cyclopropyl group is highly strained.[9] While generally stable, certain catalytic conditions (e.g., some transition metals or potent acids) could potentially lead to ring-opening, resulting in linear or rearranged byproducts. This is less common under standard synthetic conditions but should be considered in complex reaction environments.
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of Ethyl 2-(Cyclopropylsulfonyl)acetate and detecting potential volatile degradation products like ethyl acetate.
Objective: To quantify the purity of the compound and identify signs of degradation.
Methodology:
-
Sample Preparation: Prepare a stock solution of Ethyl 2-(Cyclopropylsulfonyl)acetate at approximately 1 mg/mL in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Internal Standard (Optional but Recommended): For precise quantification, add a suitable internal standard (e.g., dodecane) at a known concentration to your sample.
-
GC Instrument Conditions (Example):
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
-
Inlet Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample. The appearance of new, earlier-eluting peaks may indicate the formation of more volatile decomposition products. Purity can be determined using area normalization or by calibration with the internal standard.[10]
Troubleshooting Workflow: Investigating Compound Degradation
If you suspect your stock of Ethyl 2-(Cyclopropylsulfonyl)acetate has degraded, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting suspected degradation.
References
- Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4).
- American Chemical Society. (n.d.).
- ACS Publications. (n.d.).
-
ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
Pure. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films. [Link]
-
Product Quality Research Institute. (n.d.). Sulfonate Esters. [Link]
-
Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
Universidade de Lisboa. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. pqri.org [pqri.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. fishersci.ca [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for the modulation of pharmacological properties. Ethyl 2-(cyclopropylsulfonyl)acetate stands as a valuable building block, featuring a compact cyclopropyl ring fused to a synthetically versatile sulfonylacetate moiety. This guide provides an in-depth, comparative analysis of various synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Cyclopropylsulfonyl Moiety
The cyclopropyl group is a bioisostere for various functional groups, often imparting improved metabolic stability, enhanced potency, and desirable conformational constraints to bioactive molecules. When coupled with the electron-withdrawing sulfonyl group and the ester functionality, as in ethyl 2-(cyclopropylsulfonyl)acetate, it provides a versatile handle for further chemical transformations, including the synthesis of complex heterocyclic systems and other targeted therapeutic agents. The judicious selection of a synthetic route to this building block is therefore a critical consideration in any drug discovery program, balancing factors of efficiency, scalability, and cost-effectiveness.
This guide will dissect three distinct, plausible synthetic strategies for the preparation of ethyl 2-(cyclopropylsulfonyl)acetate, each commencing from readily available starting materials. Each route will be evaluated based on its merits and potential drawbacks, supported by detailed experimental procedures and mechanistic rationale.
Comparative Overview of Synthetic Strategies
| Route | Starting Materials | Key Intermediate | Overall Strategy | Key Advantages | Potential Challenges |
| 1 | Cyclopropyl bromide, Magnesium, Sulfur dioxide, N-Chlorosuccinimide | Cyclopropylsulfonyl chloride | Grignard-based approach | Potentially high yielding, utilizes common reagents. | Grignard formation can be sensitive; handling of SO2 gas. |
| 2 | Cyclopropyl mercaptan | Cyclopropylsulfonyl chloride | Oxidation of a thiol precursor | Direct oxidation. | Availability and odor of cyclopropyl mercaptan. |
| 3 | 3-Chloropropanesulfonyl chloride, tert-Butylamine | N-tert-butyl-cyclopropanesulfonamide | Ring-closure strategy | Avoids Grignard reagents. | Multi-step, requires protecting group manipulation. |
Route 1: The Grignard-Based Approach
This strategy hinges on the formation of a cyclopropyl Grignard reagent, which is then reacted with sulfur dioxide and subsequently chlorinated to yield the key intermediate, cyclopropylsulfonyl chloride. This intermediate is then coupled with an ethyl acetate enolate equivalent.
Workflow Diagram
Caption: Route 1: Grignard-based synthesis of the target compound.
Part 1: Synthesis of Cyclopropylsulfonyl Chloride via Grignard Reagent
Expertise & Experience: The formation of Grignard reagents from cyclopropyl halides can be less straightforward than for their acyclic counterparts due to the potential for ring-opening side reactions. However, with careful control of temperature and the use of fresh, high-quality magnesium, this method is reliable. The subsequent reaction with sulfur dioxide and in situ chlorination with N-chlorosuccinimide (NCS) is an efficient way to generate the sulfonyl chloride.
Trustworthiness: This protocol is adapted from well-established procedures for the synthesis of sulfonyl chlorides from Grignard reagents. Each step is designed to be monitored by standard analytical techniques (TLC, GC-MS) to ensure conversion before proceeding.
Experimental Protocol:
-
Preparation of Cyclopropylmagnesium Bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Formation of Cyclopropanesulfinate: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Bubble sulfur dioxide gas through the solution until the reaction is complete (as monitored by TLC analysis of quenched aliquots). Allow the mixture to warm to room temperature and then carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Chlorination to Cyclopropylsulfonyl Chloride: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Dissolve the crude cyclopropanesulfinate in dichloromethane and cool to 0 °C. Add N-chlorosuccinimide (1.1 eq) portion-wise and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude cyclopropylsulfonyl chloride, which can be purified by vacuum distillation.
Part 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
Expertise & Experience: The reaction of a sulfonyl chloride with the enolate of ethyl acetate can be challenging due to the potential for self-condensation of the ester and the lower reactivity of the sulfonyl chloride compared to an alkyl halide. A more reliable and widely used approach is to employ the sodio derivative of ethyl acetoacetate. The resulting β-keto sulfone can then be readily decarboxylated under acidic conditions to yield the target compound. This circumvents the issues of direct sulfonylation of ethyl acetate.
Trustworthiness: The following protocol is based on a well-documented method for the synthesis of ethyl sulfonylacetates[1]. The decarboxylation of β-keto esters is a fundamental and high-yielding transformation in organic synthesis.
Experimental Protocol:
-
Formation of Sodio Ethyl Acetoacetate: In a round-bottom flask, dissolve sodium (1.0 eq) in absolute ethanol under a nitrogen atmosphere. To this solution, add ethyl acetoacetate (1.0 eq) and gently reflux for 15 minutes to ensure complete formation of the sodium salt.
-
Reaction with Cyclopropylsulfonyl Chloride: To the solution of sodio ethyl acetoacetate, add a solution of cyclopropylsulfonyl chloride (1.0 eq) in a minimal amount of absolute ethanol. Stir the mixture under reflux for 48 hours.
-
Workup and Decarboxylation: After cooling, filter the precipitated sodium chloride. Remove the ethanol in vacuo. To the residue, add dilute hydrochloric acid and heat the mixture to reflux for 2-4 hours to effect decarboxylation. Monitor the disappearance of the intermediate by TLC.
-
Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(cyclopropylsulfonyl)acetate.
Route 2: The Oxidation Approach
This route involves the direct oxidation of a suitable cyclopropyl sulfur compound, such as cyclopropyl mercaptan, to the corresponding sulfonyl chloride. This method avoids the preparation of a Grignard reagent.
Workflow Diagram
Caption: Route 2: Synthesis via oxidation of a thiol precursor.
Part 1: Synthesis of Cyclopropylsulfonyl Chloride via Oxidation
Expertise & Experience: The oxidation of thiols to sulfonyl chlorides is a classic transformation. The use of chlorine gas in an aqueous medium is a traditional method, though it requires careful handling of the corrosive and toxic gas. A more modern and arguably safer alternative is the use of trichloroisocyanuric acid (TCCA) as the oxidant and chloride source. The primary challenge of this route is the commercial availability and malodorous nature of cyclopropyl mercaptan.
Trustworthiness: The protocol described is a well-established method for the oxidation of thiols to sulfonyl chlorides. The reaction is generally clean and high-yielding.
Experimental Protocol:
-
Oxidation of Cyclopropyl Mercaptan: In a flask equipped with a stirrer and a gas inlet (if using chlorine), place a mixture of water and a suitable organic solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Slowly bubble chlorine gas through the stirred mixture while adding cyclopropyl mercaptan (1.0 eq) dropwise. Alternatively, to a solution of cyclopropyl mercaptan in acetonitrile/water, add TCCA (1.2 eq) portion-wise while maintaining the temperature below 10 °C.
-
Workup and Purification: After the reaction is complete (monitored by the disappearance of the thiol), separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude cyclopropylsulfonyl chloride. Purification can be achieved by vacuum distillation.
Part 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
The procedure for the conversion of cyclopropylsulfonyl chloride to the final product is identical to that described in Route 1, Part 2.
Route 3: The Ring-Closing Strategy
This approach involves the synthesis of an acyclic precursor, N-tert-butyl-3-chloropropylsulfonamide, which is then cyclized to form the cyclopropane ring. The tert-butyl protecting group is subsequently removed to liberate the sulfonamide, which would then need to be converted to the sulfonyl chloride.
Workflow Diagram
Caption: Route 3: Synthesis via a ring-closing strategy.
Part 1: Synthesis of Cyclopropylsulfonyl Chloride via Ring-Closing
Expertise & Experience: This route is more intricate and involves several steps. The initial formation of the sulfonamide from 3-chloropropanesulfonyl chloride and tert-butylamine is straightforward. The key step is the intramolecular cyclization, which typically requires a strong, non-nucleophilic base like n-butyllithium. The subsequent deprotection of the tert-butyl group and conversion of the resulting sulfonamide to the sulfonyl chloride adds to the step count. While elegant, this route may be less practical for large-scale synthesis compared to the more direct methods.
Trustworthiness: This synthetic sequence is based on established methodologies for the synthesis of cyclopropanesulfonamides, as detailed in the patent literature[2].
Experimental Protocol:
-
Synthesis of N-tert-butyl-3-chloropropylsulfonamide: To a solution of 3-chloropropanesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq). Stir the reaction mixture at room temperature until completion. Wash the reaction with water and brine, dry the organic layer, and concentrate to obtain the sulfonamide.
-
Cyclization: Dissolve the N-tert-butyl-3-chloropropylsulfonamide in anhydrous THF and cool to -78 °C. Add n-butyllithium (2.2 eq) dropwise and allow the reaction to slowly warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Deprotection and Conversion to Sulfonyl Chloride: The N-tert-butyl-cyclopropanesulfonamide can be deprotected using strong acid (e.g., trifluoroacetic acid). The resulting cyclopropanesulfonamide can then be converted to the sulfonyl chloride using standard methods, for example, by reaction with thionyl chloride or a similar chlorinating agent.
Part 2: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
The procedure for the conversion of cyclopropylsulfonyl chloride to the final product is identical to that described in Route 1, Part 2.
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to Ethyl 2-(Cyclopropylsulfonyl)acetate. The choice of the optimal route will depend on the specific needs and constraints of the research or development program.
-
Route 1 (Grignard-Based Approach) is recommended for its overall efficiency and use of common laboratory reagents, provided that the handling of Grignard reagents and sulfur dioxide is not a significant barrier.
-
Route 2 (Oxidation Approach) is a strong alternative if cyclopropyl mercaptan is readily available and the handling of malodorous compounds is manageable. The use of modern oxidizing agents like TCCA enhances the safety profile of this route.
-
Route 3 (Ring-Closing Strategy) is a more academic approach that, while demonstrating elegant chemical transformations, is likely to be less practical for large-scale synthesis due to its multi-step nature and the use of strong organolithium bases.
Ultimately, the selection of the most appropriate synthetic strategy requires a careful consideration of factors such as reagent availability and cost, scalability, safety, and the technical expertise of the laboratory personnel. This guide provides the foundational knowledge and detailed protocols to enable an informed decision-making process for the successful synthesis of this valuable building block.
References
-
A convenient synthesis of ethyl sulphonylacetates. Australian Journal of Chemistry, 1971, 24(1), 217-219. [Link]
- Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Small Molecules: A Comparative Analysis Centered on Ethyl 2-(cyclopropylsulfonyl)acetate
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of novel small molecules, using the hypothetical case of "Ethyl 2-(cyclopropylsulfonyl)acetate" as a central example. As a senior application scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Critical Importance of Structural Validation
The precise arrangement of atoms in a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For a novel compound like Ethyl 2-(cyclopropylsulfonyl)acetate, which holds potential as a pharmacophore, erroneous structural assignment can lead to wasted resources and misguided research efforts. Therefore, rigorous validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline small molecule.[1][2][3] It provides exquisitely detailed information about bond lengths, bond angles, and stereochemistry, offering an unparalleled level of certainty.[1][2]
The Crystallography Workflow: A Self-Validating System
The experimental journey of X-ray crystallography is a multi-stage process, with each step designed to ensure the integrity and quality of the final structural model.
Figure 1: The workflow for X-ray crystallography.
Experimental Protocol: X-ray Crystallography of Ethyl 2-(cyclopropylsulfonyl)acetate
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of Ethyl 2-(cyclopropylsulfonyl)acetate suitable for crystallization.
-
Protocol:
-
Synthesize Ethyl 2-(cyclopropylsulfonyl)acetate via a suitable synthetic route (e.g., reaction of ethyl chloroacetate with the sodium salt of cyclopropanesulfinic acid).
-
Purify the crude product using column chromatography on silica gel.
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >99% is essential for successful crystallization.
-
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Protocol:
-
Screening: Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging and sitting drop), and cooling. A screening of different solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) is crucial.
-
Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., temperature, precipitant concentration, solvent ratio) to improve crystal size and quality.
-
3. Data Collection and Processing:
-
Objective: To obtain a high-quality diffraction pattern from the crystal.
-
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Integrate the raw diffraction images and scale the data to obtain a set of unique reflection intensities.
-
4. Structure Solution, Refinement, and Validation:
-
Objective: To determine the atomic arrangement and validate the final structural model.
-
Protocol:
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.
-
Validation: Utilize software such as MolProbity to validate the geometric and stereochemical quality of the final model.[4]
-
Hypothetical Crystallographic Data for Ethyl 2-(cyclopropylsulfonyl)acetate
| Parameter | Hypothetical Value |
| Chemical Formula | C7H12O4S |
| Formula Weight | 208.23 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 10.123, 8.456, 12.345 |
| α, β, γ (°) | 90, 109.87, 90 |
| Volume (ų) | 998.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.385 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6][7][8] For Ethyl 2-(cyclopropylsulfonyl)acetate, both ¹H and ¹³C NMR would provide critical data.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to deduce the molecular structure.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.25 | q | 2H | -OCH₂CH₃ | |
| 3.85 | s | 2H | -SO₂CH₂CO- | |
| 2.80 | m | 1H | -SO₂CH(CH₂)₂ | |
| 1.25 | t | 3H | -OCH₂CH₃ | |
| 1.10-0.90 | m | 4H | Cyclopropyl CH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 165.5 | C=O | |
| 62.0 | -OCH₂CH₃ | |
| 55.0 | -SO₂CH₂CO- | |
| 35.0 | -SO₂CH(CH₂)₂ | |
| 14.0 | -OCH₂CH₃ | |
| 6.5 | Cyclopropyl CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[9][10][11] This is invaluable for confirming the molecular formula and identifying impurities.[9]
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.[10]
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 209.0535 | 209.0532 |
| [M+Na]⁺ | 231.0354 | 231.0351 |
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique depends on the specific question being asked and the stage of the research.
Figure 2: Comparison of key structural validation techniques.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural validation of a novel small molecule like Ethyl 2-(cyclopropylsulfonyl)acetate necessitates a multi-faceted and integrated analytical approach. While single-crystal X-ray crystallography provides the definitive answer to the three-dimensional structure, NMR spectroscopy and mass spectrometry are essential, complementary techniques that provide crucial information about connectivity, purity, and molecular formula. By judiciously applying these techniques and understanding their inherent strengths and limitations, researchers can proceed with unwavering confidence in their molecular structures, paving the way for successful drug discovery and development.
References
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Chen, V. B., et al. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21. [Link]
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de Graaff, R. A., et al. (2001). The future of direct methods. Acta Crystallographica Section D: Biological Crystallography, 57(12), 1857-1862. [Link]
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Griffiths, L. (2008). An introduction to NMR spectroscopy. Analytical Sciences, 24(7), 837-841. [Link]
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Hollingsworth, M. D., & Cyr, P. W. (2009). Structure and design of inclusion compounds. In Comprehensive Supramolecular Chemistry II (pp. 1-33). Elsevier. [Link]
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Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]
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O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
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Rhodes, G. (2006). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]
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A Comparative Guide to the Reactivity of Ethyl 2-(Cyclopropylsulfonyl)acetate and Other Sulfonyl Acetates for Drug Discovery and Development
In the landscape of modern drug discovery and development, the precise construction of complex molecular architectures is paramount. Sulfonyl acetates are a class of versatile building blocks, prized for their ability to form carbon-carbon bonds, notably in olefination reactions. Among these, Ethyl 2-(Cyclopropylsulfonyl)acetate presents a unique reactivity profile that warrants a detailed comparative analysis against its more common counterparts, such as those bearing methyl and phenyl sulfonyl groups. This guide provides an in-depth examination of the factors governing the reactivity of these sulfonyl acetates, supported by theoretical principles and detailed experimental protocols for practical comparison.
Introduction: The Role of Sulfonyl Acetates in Synthesis
Sulfonyl acetates are key reagents in a variety of organic transformations, most notably the Julia-Kocienski olefination. This reaction allows for the stereoselective synthesis of alkenes, a functional group prevalent in many biologically active molecules. The reactivity of a sulfonyl acetate is primarily dictated by the acidity of the α-proton (the proton on the carbon between the sulfonyl and carboxyl groups). The ease of deprotonation to form a stabilized carbanion determines the rate and efficiency of subsequent reactions with electrophiles, such as aldehydes in the Julia-Kocienski reaction.
The general structure of a sulfonyl acetate involves a sulfonyl group (R-SO₂), an acetate group (-CH₂CO₂Et), and the substituent 'R' on the sulfur atom plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity.
Theoretical Framework for Reactivity Comparison
The reactivity of sulfonyl acetates is a function of two key properties of the α-proton and the resulting carbanion:
-
Acidity of the α-Proton (pKa): A lower pKa value indicates a more acidic proton, meaning it can be more readily abstracted by a base to form the reactive carbanion intermediate. This acidity is influenced by the electron-withdrawing nature of the adjacent sulfonyl and ester groups. The substituent on the sulfonyl group (R) further modulates this acidity through its inductive and resonance effects.
-
Nucleophilicity and Stability of the Carbanion: Once formed, the carbanion acts as a nucleophile. Its reactivity is a balance between its nucleophilic character and its stability. A more stable carbanion is less reactive. The 'R' group influences this by delocalizing or concentrating the negative charge.
-
Steric Hindrance: The size of the 'R' group can sterically hinder the approach of the carbanion to the electrophile, thereby affecting the reaction rate.
Electronic and Steric Effects of Sulfonyl Substituents
To understand the comparative reactivity, let's analyze the electronic and steric properties of the cyclopropyl, methyl, and phenyl groups.
| Substituent (R) | Electronic Effect | Steric Hindrance |
| Cyclopropyl | Weakly electron-donating (inductive), but with significant s-character in its C-C bonds, allowing it to stabilize an adjacent positive charge and interact with π-systems. In the context of an adjacent carbanion, its effect is complex and can be weakly electron-withdrawing due to the high s-character of the exocyclic orbital. | Moderate |
| Methyl | Electron-donating (inductive) | Low |
| Phenyl | Electron-withdrawing (inductive and resonance) | High |
Based on these properties, we can predict a reactivity trend. The phenyl group, being strongly electron-withdrawing, is expected to significantly increase the acidity of the α-protons in ethyl 2-(phenylsulfonyl)acetate, leading to the lowest pKa among the three. Conversely, the electron-donating methyl group in ethyl 2-(methylsulfonyl)acetate should result in the highest pKa. The cyclopropyl group's effect is more nuanced, but it is generally considered to be less electron-donating than a methyl group and significantly less electron-withdrawing than a phenyl group.
Therefore, the predicted order of acidity (and likely reactivity in base-mediated reactions) is:
Ethyl 2-(phenylsulfonyl)acetate > Ethyl 2-(cyclopropylsulfonyl)acetate > Ethyl 2-(methylsulfonyl)acetate
Experimental Validation of Reactivity
To empirically validate these theoretical predictions, a series of experiments can be designed. The following protocols provide a framework for a comprehensive comparison.
Determination of Relative Acidity via Competitive Deprotonation
A competitive deprotonation experiment followed by quenching with an electrophile can provide a direct measure of the relative acidities.
Figure 1. Workflow for competitive deprotonation experiment.
Experimental Protocol:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, prepare an equimolar solution of ethyl 2-(cyclopropylsulfonyl)acetate, ethyl 2-(methylsulfonyl)acetate, and ethyl 2-(phenylsulfonyl)acetate in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and slowly add 0.9 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Stir for 30 minutes.
-
Quenching: Add one equivalent of a suitable electrophile, such as benzaldehyde. Allow the reaction to proceed for 1 hour at -78 °C before warming to room temperature.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic components, dry, and concentrate. Analyze the product mixture using quantitative ¹H NMR spectroscopy or GC-MS to determine the relative ratios of the corresponding olefination products. The sulfonyl acetate that forms the most product is the most acidic.
Comparative Kinetics of the Julia-Kocienski Olefination
Monitoring the reaction rates of the individual sulfonyl acetates in a Julia-Kocienski olefination provides quantitative data on their reactivity.
Figure 2. Workflow for kinetic analysis of the Julia-Kocienski olefination.
Experimental Protocol:
-
Reaction Setup: In separate, parallel reaction vessels, dissolve each sulfonyl acetate (e.g., 1.0 mmol) and an aldehyde (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF (10 mL). Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR analysis.
-
Initiation and Monitoring: Cool the solutions to a constant temperature (e.g., 0 °C). At time zero, add a strong base (e.g., NaHMDS, 1.1 mmol) to each vessel simultaneously. At specified time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction and immediately quench it in a vial containing a solution of saturated aqueous ammonium chloride and an extraction solvent (e.g., diethyl ether).
-
Analysis: Analyze the quenched aliquots by ¹H NMR spectroscopy or GC-MS.
-
Data Processing: Determine the concentration of the product at each time point relative to the internal standard. Plot the concentration of the product versus time for each sulfonyl acetate to determine the initial reaction rates. A steeper slope indicates a higher reaction rate.
Expected Results and Discussion
Based on the theoretical framework, the experimental results are expected to show the following trends:
| Sulfonyl Acetate | Predicted pKa | Predicted Relative Rate of Olefination |
| Ethyl 2-(phenylsulfonyl)acetate | Lowest | Fastest |
| Ethyl 2-(cyclopropylsulfonyl)acetate | Intermediate | Intermediate |
| Ethyl 2-(methylsulfonyl)acetate | Highest | Slowest |
The superior electron-withdrawing ability of the phenyl group will render the α-protons of ethyl 2-(phenylsulfonyl)acetate the most acidic, leading to the fastest rate of carbanion formation and subsequent reaction. The methyl group's electron-donating nature will have the opposite effect. The cyclopropyl group, with its unique electronic properties, is expected to place the reactivity of ethyl 2-(cyclopropylsulfonyl)acetate between the other two. While the cyclopropyl group is sterically larger than a methyl group, its electronic influence is likely to be the dominant factor in determining the acidity of the α-proton.
Conclusion: Strategic Application in Drug Development
The choice of sulfonyl acetate in a synthetic route can have significant implications for reaction efficiency and overall yield. This comparative guide provides a framework for understanding and predicting the reactivity of ethyl 2-(cyclopropylsulfonyl)acetate in relation to its methyl and phenyl-substituted analogs. Our analysis suggests that the cyclopropyl derivative offers an intermediate level of reactivity, which can be advantageous in scenarios where the high reactivity of the phenylsulfonyl compound leads to side reactions or where the lower reactivity of the methylsulfonyl analog is a limiting factor.
For drug development professionals, this understanding allows for a more rational selection of building blocks to fine-tune reaction conditions and optimize synthetic pathways. The experimental protocols provided herein offer a practical means to validate these principles and to generate valuable data for process development and scale-up.
References
-
Julia-Kocienski Olefination: For a detailed review, see: Blakemore, P. R. J. Chem. Soc., Perkin Trans. 1, 2002 , 2563-2585. [Link]
-
Acidity of Carbon Acids: For a comprehensive overview of pKa values, see: Bordwell, F. G. Acc. Chem. Res., 1988 , 21 (12), pp 456–463. [Link]
-
Electronic Properties of the Cyclopropyl Group: Wiberg, K. B. Angew. Chem. Int. Ed. Engl., 1986 , 25, 312-322. [Link]
-
Reaction Kinetics Monitoring by NMR: For an overview of using NMR for reaction monitoring, see: Berger, S.; Sicker, D. Classics in Spectroscopy, Wiley-VCH, 2009 . [Link]
A Comparative Guide to the Purity Analysis of Ethyl 2-(Cyclopropylsulfonyl)acetate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ethyl 2-(Cyclopropylsulfonyl)acetate
Ethyl 2-(cyclopropylsulfonyl)acetate is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its molecular structure, featuring a reactive β-keto sulfone moiety and a cyclopropyl group, makes it a valuable synthon. However, the very reactivity that makes this compound attractive also presents challenges in ensuring its purity. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for purity determination are paramount.
This guide will compare two of the most powerful and widely used analytical techniques, HPLC and GC-MS, for the comprehensive purity profiling of Ethyl 2-(cyclopropylsulfonyl)acetate. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]
Understanding the Analyte: Key Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for method development.
Table 1: Physicochemical Properties of Ethyl 2-(cyclopropylsulfonyl)acetate
| Property | Value | Implication for Analysis |
| Chemical Formula | C₇H₁₂O₄S | Provides the elemental composition. |
| Molecular Weight | 192.23 g/mol | Essential for mass spectrometry. |
| Structure | The β-keto sulfone group suggests potential for thermal lability, a key consideration for GC-MS. The ester and sulfonyl groups provide chromophores for UV detection in HPLC. | |
| Polarity | Moderately Polar | Influences the choice of chromatographic columns and mobile/stationary phases. |
| Volatility | Likely low to moderate | A critical factor for amenability to GC analysis. |
| Thermal Stability | Unknown, potentially labile | The presence of the sulfonyl group raises concerns about decomposition at elevated temperatures used in GC.[3][4][5] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8]
The Rationale for HPLC in Analyzing Ethyl 2-(Cyclopropylsulfonyl)acetate
Given the potential thermal instability of the sulfonyl group, HPLC presents a lower-risk approach for the analysis of Ethyl 2-(cyclopropylsulfonyl)acetate. The analysis is performed at or near ambient temperature, minimizing the risk of on-column degradation. The presence of the carbonyl and sulfonyl groups should allow for detection by UV-Vis spectrophotometry.
Experimental Protocol: A Reversed-Phase HPLC Method
This protocol is a starting point and would require optimization and validation according to ICH guidelines.[1][2]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of Ethyl 2-(cyclopropylsulfonyl)acetate in 10 mL of Acetonitrile.
Causality Behind Experimental Choices
-
C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately polar analyte.
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of any acidic impurities and improve peak shape.
-
Gradient Elution: A gradient of water and acetonitrile allows for the effective separation of impurities with a wide range of polarities.
-
UV Detection at 210 nm: This wavelength provides good sensitivity for the carbonyl and sulfonyl chromophores.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent technique for the analysis of volatile and semi-volatile compounds.[9][10][11]
The Rationale for GC-MS in Analyzing Ethyl 2-(Cyclopropylsulfonyl)acetate
While HPLC is the primary choice for the main component, GC-MS can be invaluable for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC. These could include residual solvents from the synthesis or volatile by-products. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.
Experimental Protocol: A GC-MS Method for Impurity Profiling
This protocol is designed to screen for volatile impurities and should be validated.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Transfer Line Temperature: 280°C
-
Sample Preparation: Dissolve 10 mg of Ethyl 2-(cyclopropylsulfonyl)acetate in 1 mL of Dichloromethane.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
Causality Behind Experimental Choices
-
DB-5ms Column: This low-polarity column is a good general-purpose column for separating a wide range of volatile and semi-volatile compounds.
-
Split Injection: A split injection is used to prevent column overloading and to handle the potentially high concentration of the main component when analyzing for trace impurities.
-
Temperature Program: The temperature program starts at a low temperature to allow for the separation of highly volatile compounds and then ramps up to elute less volatile components.
-
Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which are useful for library searching and structural elucidation.[12][13]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Profiling.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit for the specific analytical purpose.
Table 2: Comparison of HPLC and GC-MS for Purity Analysis of Ethyl 2-(cyclopropylsulfonyl)acetate
| Feature | HPLC | GC-MS |
| Analyte Amenability | Suitable for non-volatile and thermally labile compounds. Ideal for the main component. | Requires volatile and thermally stable compounds. Best for volatile impurities. |
| Detection | UV detection provides quantitative information based on chromophores. | Mass spectrometry provides structural information for identification. |
| Quantification | Excellent for accurate quantification of the main component and known impurities. | Good for quantification of volatile impurities, but may require specific standards. |
| Impurity Identification | Limited to comparison with known standards. | Excellent for identifying unknown volatile impurities through spectral interpretation and library matching. |
| Potential for Degradation | Low, as analysis is performed at near-ambient temperatures. | Higher, due to elevated temperatures in the injector and column. The sulfonyl group is a potential point of thermal degradation.[3][4][5] |
| Complementarity | Provides an accurate purity value for the main component and non-volatile impurities. | Identifies and quantifies volatile impurities that may be missed by HPLC. |
Potential Impurities: A Proactive Approach
A thorough purity analysis requires consideration of potential impurities arising from the synthetic route. While the exact synthesis of Ethyl 2-(cyclopropylsulfonyl)acetate is not detailed here, common synthetic pathways for related β-keto sulfones can provide insights into potential impurities.[14][15][16][17]
Table 3: Potential Impurities and Their Likely Detection Method
| Potential Impurity | Origin | Preferred Analytical Technique |
| Ethyl chloroacetate | Starting material | GC-MS (volatile) |
| Cyclopropanesulfonyl chloride | Starting material | GC-MS (volatile, may require derivatization) or HPLC |
| Unreacted starting materials | Incomplete reaction | HPLC |
| Side-reaction products | Non-specific reactions | HPLC and/or GC-MS |
| Residual Solvents (e.g., Toluene, Ethanol) | Synthesis and purification | GC-MS (volatile) |
| Degradation products | Instability of the final product | HPLC |
Conclusion: A Synergistic Approach for Comprehensive Purity Profiling
For a comprehensive purity analysis of Ethyl 2-(cyclopropylsulfonyl)acetate, a synergistic approach utilizing both HPLC and GC-MS is recommended.
-
HPLC should be employed as the primary technique for the accurate quantification of the main component and any non-volatile impurities. Its non-destructive nature ensures the integrity of the analyte.
-
GC-MS serves as a vital complementary technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials, which might be overlooked by HPLC.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and accurate purity profile of Ethyl 2-(cyclopropylsulfonyl)acetate, ensuring the quality and safety of this important chemical intermediate. The validation of these methods should be performed in accordance with established regulatory guidelines to ensure data integrity and reliability.[1][2][6]
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
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Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry, 19(15), 3087-3118. [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Doc Brown's Chemistry. Mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. (2022). Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]
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MDPI. (2020). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds. [Link]
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MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
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Springer. (2018). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
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Wikipedia. Organic chemistry. [Link]
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Ethyl 2-(Cyclopropylsulfonyl)acetate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities. One enantiomer might be the active therapeutic agent, while the other could be inactive, or worse, responsible for adverse effects.[1] This reality places a profound responsibility on development teams to unambiguously determine and control the stereochemistry of their drug candidates. Regulatory bodies, influenced by historical cases, now mandate rigorous stereochemical characterization and control throughout the manufacturing process.[2]
This guide focuses on a class of molecules with growing interest in medicinal chemistry: ethyl 2-(cyclopropylsulfonyl)acetate derivatives. The presence of a stereocenter alpha to both a sulfonyl and an ester group presents a unique analytical challenge. Here, we provide a comparative analysis of the three cornerstone techniques for stereochemical confirmation: High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and single-crystal X-ray crystallography. This document is designed not as a rigid set of instructions, but as a strategic guide, empowering you to make informed decisions based on the underlying principles and practical considerations of each method.
Comparative Analysis of Key Stereochemical Confirmation Techniques
The choice of analytical method is dictated by the stage of development, the available quantity of the material, and the specific question being asked: Is the goal to determine enantiomeric excess (e.e.), relative configuration, or absolute configuration?
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the gold standard for quantifying the enantiomeric composition of a sample. The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times.[3]
The Causality Behind the Separation: The CSP creates a chiral environment within the column. For an effective separation, there must be at least three points of interaction between the analyte and the stationary phase, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.[4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile due to their complex chiral grooves and multitude of interaction sites.[5]
Experimental Insights: Method development is often an empirical process involving the screening of various CSPs and mobile phases.[2][6] For sulfonyl-containing compounds, which possess a strong dipole and hydrogen bond acceptor sites, CSPs that offer complementary interactions are a logical starting point. Macrocyclic glycopeptide phases, for instance, are known for their multi-modal capabilities and are particularly effective for polar compounds.[6]
Illustrative Data: Chiral HPLC of a Hypothetical Derivative
Let's consider a representative derivative, Ethyl (R/S)-2-amino-2-(cyclopropylsulfonyl)acetate. A screening of polysaccharide-based columns might yield the following results:
| Column (CSP Type) | Mobile Phase | k' (Enantiomer 1) | k' (Enantiomer 2) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® AD-H (Amylose) | Hexane/IPA (80:20) | 2.15 | 2.48 | 1.15 | 1.8 |
| CHIRALPAK® AS-H (Amylose) | Hexane/IPA (90:10) | 3.54 | 3.65 | 1.03 | 0.8 |
| CHIRALCEL® OD-H (Cellulose) | Hexane/IPA (85:15) | 2.88 | 3.40 | 1.18 | 2.1 |
This is hypothetical data for illustrative purposes.
Interpretation: The CHIRALCEL® OD-H column provided the best resolution (Rs > 1.5 is considered baseline separation), indicating a strong stereoselective interaction. The higher selectivity (α) value reflects a greater difference in the stability of the transient diastereomeric complexes formed. This data allows for the accurate determination of enantiomeric excess (e.e.) by comparing the peak areas.
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Probing the Diastereomeric Environment
While standard NMR is insensitive to chirality, the addition of a chiral solvating agent (CSA) can induce chemical shift non-equivalence (Δδ) between enantiomers.[7] This occurs because the CSA forms rapidly exchanging, non-covalent diastereomeric solvates with the analyte enantiomers, placing them in magnetically distinct environments.[8]
The Causality Behind the Shift: The CSA, being enantiomerically pure, creates a chiral magnetic environment. The differential interaction between the CSA and each enantiomer of the analyte leads to distinct time-averaged chemical shifts for corresponding protons.[9] The magnitude of the induced splitting depends on the strength of the interaction (e.g., hydrogen bonding, aromatic stacking), the concentration of the CSA, the solvent, and the temperature.[8] For ethyl 2-(cyclopropylsulfonyl)acetate derivatives, the carbonyl oxygen and the sulfonyl oxygens are potential sites for hydrogen bonding with a suitable CSA.
Experimental Insights: The key is to select a CSA that will interact strongly and stereoselectively with the analyte. For acidic analytes, chiral amines are often used, while for basic analytes, chiral acids like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral phosphoric acids are effective.[10] Titrating the CSA into the NMR sample allows for the observation of peak splitting. The proton alpha to the stereocenter is often the most diagnostic, as it is closest to the site of the diastereomeric interaction.
Illustrative Data: ¹H NMR Titration with a CSA
Analysis of the methine proton of Ethyl (R/S)-2-amino-2-(cyclopropylsulfonyl)acetate with an enantiopure chiral phosphoric acid in CDCl₃.
| Molar Equivalents of CSA | Chemical Shift (δ) of (R)-enantiomer | Chemical Shift (δ) of (S)-enantiomer | Δδ (ppm) |
| 0.0 | 4.15 (singlet) | 4.15 (singlet) | 0.000 |
| 0.5 | 4.18 | 4.20 | 0.020 |
| 1.0 | 4.21 | 4.24 | 0.030 |
| 2.0 | 4.25 | 4.29 | 0.040 |
This is hypothetical data for illustrative purposes.
Interpretation: The single peak for the methine proton in the racemic sample splits into two distinct peaks upon the addition of the CSA. The separation between these peaks (Δδ) increases with the concentration of the CSA, confirming the formation of diastereomeric complexes. The integration of these two peaks provides the enantiomeric ratio, corroborating the data from chiral HPLC.
Caption: Workflow for NMR Analysis with a CSA.
Single-Crystal X-ray Crystallography: The Unambiguous Answer
X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11] It is the ultimate arbiter when the absolute configuration must be known with certainty, for example, for regulatory submissions.
The Causality Behind the Structure: The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. To determine the absolute configuration, one must leverage the phenomenon of anomalous dispersion.[12] When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle differences in the diffraction pattern between enantiomers (known as Bijvoet pairs) can be measured. The Flack parameter is a critical value derived from this data; a value close to 0 for a given configuration confirms that the assignment is correct with high confidence.[12]
Experimental Insights: The primary and most significant hurdle is growing a high-quality single crystal suitable for diffraction.[13] This can be particularly challenging for flexible molecules like ethyl 2-(cyclopropylsulfonyl)acetate derivatives, which may have multiple low-energy conformations. Crystallization is often a process of systematic screening of solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion). The presence of a heavier atom (like sulfur or a halogen on a derivative) can enhance the anomalous dispersion effect, making the determination of the absolute configuration more reliable.
Illustrative Data: X-ray Crystallographic Analysis
Analysis of a single crystal of enantiopure Ethyl (S)-2-(4-bromobenzamido)-2-(cyclopropylsulfonyl)acetate.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁ | A non-centrosymmetric space group, required for a chiral molecule. |
| Final R-indices | R1 = 0.035 | Low value indicates a good fit between the model and the data. |
| Flack Parameter | -0.02(4) | A value close to 0 confirms the assigned (S) configuration is correct. |
This is hypothetical data for illustrative purposes.
Interpretation: The successful structure solution in a chiral space group and a Flack parameter near zero provide definitive proof of the absolute (S) configuration for this enantiomer. This structural information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a method for determining the enantiomeric excess of an ethyl 2-(cyclopropylsulfonyl)acetate derivative.
-
Column Selection:
-
Begin screening with polysaccharide-based columns due to their broad applicability. Recommended columns: CHIRALCEL® OD-H, CHIRALCEL® OJ-H, CHIRALPAK® AD-H, CHIRALPAK® AS-H.
-
Also consider a macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ V2) as an orthogonal choice, especially for more polar analytes.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10). If retention is too long, increase IPA content. If unresolved, try Hexane/Ethanol.
-
Polar Organic Mode: Use 100% Methanol or Ethanol. This can sometimes provide different selectivity.
-
Reversed Phase: Use Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Acetate). This is generally less common for polysaccharide phases but can be effective.
-
-
Initial Analysis:
-
Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 5-10 µL and monitor with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition. Small changes in the alcohol modifier percentage can significantly impact resolution.
-
Optimize the column temperature. Lower temperatures often improve resolution but increase analysis time.
-
Once a baseline separation is achieved (Rs ≥ 1.5), the method can be validated for linearity, precision, and accuracy.
-
Protocol 2: NMR Analysis with a Chiral Solvating Agent (CSA)
This protocol describes how to determine the enantiomeric ratio using ¹H NMR.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of a deuterated solvent (CDCl₃ or C₆D₆ are good starting points).
-
-
Baseline Spectrum:
-
Acquire a standard ¹H NMR spectrum of the analyte to identify a well-resolved proton signal near the stereocenter (e.g., the α-methine proton).
-
-
CSA Titration:
-
Prepare a stock solution of a suitable enantiopure CSA (e.g., (R)-TFAE or a chiral phosphoric acid) in the same deuterated solvent.
-
Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of the CSA solution to the NMR tube.
-
Acquire another ¹H NMR spectrum and look for splitting of the target signal.
-
Continue adding the CSA in increments (e.g., up to 2-3 equivalents), acquiring a spectrum after each addition, until maximum separation (Δδ) is observed without excessive line broadening.
-
-
Quantification:
-
Carefully integrate the two resolved signals corresponding to the two enantiomers. The ratio of the integrals represents the enantiomeric ratio.
-
Protocol 3: General Guidance for Crystallization
This is a general guide, as crystallization is highly compound-specific.
-
Purity is Paramount: The sample must be highly pure (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening:
-
Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
-
Find a solvent in which the compound is sparingly soluble at room temperature but more soluble when heated.
-
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks.
-
Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent. Carefully layer a miscible "poor" solvent (an anti-solvent) on top. Crystals may form at the interface. This can be done in a narrow tube or by placing the vial of the solution inside a larger jar containing the anti-solvent (vapor diffusion).
-
-
Patience and Observation: Crystallization can take anywhere from hours to months. Regularly inspect the vials under a microscope for the formation of single, well-defined crystals.
Conclusion and Strategic Recommendations
The confirmation of stereochemistry is a multi-faceted task requiring a strategic application of orthogonal analytical techniques.
-
For routine analysis of enantiomeric purity and process control , Chiral HPLC is the method of choice. It is robust, quantitative, and highly sensitive.
-
For a rapid, secondary confirmation of enantiomeric ratio or for high-throughput screening , NMR with a Chiral Solvating Agent is an excellent tool. It requires no separation and provides results quickly, provided a suitable CSA can be found.
-
For the definitive, non-negotiable assignment of absolute configuration , Single-Crystal X-ray Crystallography is the only acceptable method. While it can be resource-intensive, the structural information it provides is absolute and invaluable for regulatory filings and for building a deep understanding of a drug candidate's structure-activity relationship.
A self-validating system for stereochemical confirmation involves using at least two of these methods. For example, the enantiomeric excess determined by a validated chiral HPLC method should be corroborated by NMR analysis. The absolute configuration determined by X-ray crystallography for a single enantiomer standard can then be used to assign the elution order of the peaks in the chiral HPLC chromatogram, creating a fully validated system for all future analyses. By understanding the causality behind each technique, researchers can design more efficient experiments and interpret their results with greater confidence, ensuring the stereochemical integrity of the next generation of therapeutics.
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Usami, Y., et al. (1998). NMR spectroscopic analysis of sulfated beta-1,3-xylan and sulfation stereochemistry. Carbohydrate research, 308(3-4), 315–323. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]
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Hofmann, J., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1089. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
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Kupai, J., et al. (2018). Chiral α-Amino Acid-Based NMR Solvating Agents. ChemistrySelect, 3(42), 11843-11847. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Chirality, 20(5), 681-690. [Link]
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Said, R. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 592-600. [Link]
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Dwivedi, A. K. (2017). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
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Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. [Link]
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Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13119-13129. [Link]
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de Sousa, B. S., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5036. [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
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Li, W., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 11(1), 8089. [Link]
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Contino, A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8503. [Link]
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Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388. [Link]
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American Chemical Society. (2026). The Journal of Organic Chemistry. [Link]
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Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 73-78. [Link]
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Ghavami, A., et al. (2003). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry, 68(13), 5216-5227. [Link]
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A Senior Application Scientist's Guide to Cyclopropyl Building Blocks: A Comparative Analysis of Ethyl 2-(Cyclopropylsulfonyl)acetate and Its Alternatives
In the landscape of modern drug discovery and development, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties often lead to significant improvements in a molecule's potency, metabolic stability, and overall pharmacokinetic profile.[1][2][3] Consequently, the efficient introduction of this three-membered ring system is a critical challenge for medicinal chemists. This guide provides an in-depth comparison of several key cyclopropyl building blocks, with a special focus on the utility of Ethyl 2-(Cyclopropylsulfonyl)acetate against more traditional reagents such as cyclopropylboronic acids, cyclopropyl Grignard reagents, and cyclopropanecarboxylic acid derivatives.
The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, despite its inherent strain, offers a range of benefits in drug design. Its compact, three-dimensional structure can act as a rigid scaffold, locking in bioactive conformations and improving binding affinity to biological targets. The unique sp2-like character of its C-C bonds allows it to serve as a bioisostere for alkenes and other functional groups. Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
Ethyl 2-(Cyclopropylsulfonyl)acetate: A Versatile Synthon
Ethyl 2-(Cyclopropylsulfonyl)acetate is a valuable reagent that combines the desirable features of a cyclopropyl group with the reactivity of an activated methylene compound. The electron-withdrawing sulfonyl and ester groups significantly acidify the α-proton, facilitating the formation of a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.
Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
A common and straightforward method for the synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate involves the alkylation of the sodium salt of ethyl 2-(ethylsulfonyl)acetate with cyclopropyl bromide.
Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Anion Formation: Ethyl 2-(ethylsulfonyl)acetate (1.0 equivalent) is added dropwise to the stirred suspension of NaH in THF. The reaction mixture is stirred at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and cyclopropyl bromide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and then heated to reflux for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 2-(Cyclopropylsulfonyl)acetate.
Key Applications and Advantages
The primary utility of Ethyl 2-(Cyclopropylsulfonyl)acetate lies in its application in Julia-Kocienski olefination reactions . The resulting carbanion reacts with aldehydes and ketones to form β-hydroxy sulfones, which can then be converted to cyclopropyl-substituted alkenes. This method offers a powerful alternative to other olefination strategies for the introduction of the cyclopropylidene moiety or for the synthesis of more complex cyclopropyl-containing alkenes.
Comparative Analysis of Cyclopropyl Building Blocks
The choice of a cyclopropyl building block is dictated by the specific synthetic transformation, the functional group tolerance required, and the desired point of attachment. Below is a comparative overview of Ethyl 2-(Cyclopropylsulfonyl)acetate and other commonly used cyclopropyl reagents.
Cyclopropylboronic Acid
Cyclopropylboronic acid and its esters are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between the cyclopropyl group and sp²- or sp³-hybridized carbon atoms.[1][5]
Advantages:
-
High Functional Group Tolerance: Suzuki couplings are compatible with a wide range of functional groups, including esters, ketones, and amides.
-
Stability: Cyclopropylboronic acids are generally stable, crystalline solids that are easy to handle and store.[1]
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions with a variety of palladium catalysts and bases.
Disadvantages:
-
Limited to Cross-Coupling: The primary application is limited to cross-coupling reactions.
-
Accessibility: While commercially available, the synthesis of substituted cyclopropylboronic acids can be multi-step processes.
Experimental Protocol: Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
-
Reaction Setup: To a reaction vessel are added the aryl halide (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Cyclopropyl Grignard Reagents (e.g., Cyclopropylmagnesium Bromide)
Cyclopropylmagnesium bromide is a potent nucleophile used in Grignard reactions to add the cyclopropyl group to electrophilic centers, most notably carbonyl compounds.[6]
Advantages:
-
Strong Nucleophilicity: Highly reactive towards a wide range of electrophiles.
-
Direct Addition: Provides a direct route for the formation of cyclopropyl-substituted alcohols and other adducts.
Disadvantages:
-
Low Functional Group Tolerance: As a strong base and nucleophile, it is incompatible with acidic protons and many common functional groups.[7]
-
Instability: Grignard reagents are sensitive to air and moisture and must be prepared and handled under strictly anhydrous conditions.[7]
-
Side Reactions: Can lead to side reactions such as enolization of carbonyl compounds.
Experimental Protocol: Grignard Reaction with Cyclopropylmagnesium Bromide
-
Reaction Setup: A solution of the carbonyl compound (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) is placed in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
Addition of Grignard Reagent: A solution of cyclopropylmagnesium bromide (1.2 equivalents) in the same solvent is added dropwise.
-
Reaction and Quenching: The reaction is stirred at 0 °C or room temperature until complete, then quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with an ether solvent. The combined organic layers are washed, dried, and concentrated to give the crude alcohol, which is then purified.
Cyclopropanecarboxylic Acid and Its Derivatives
Cyclopropanecarboxylic acid and its esters or amides serve as versatile precursors for a variety of cyclopropyl-containing compounds.[2][8] For instance, the carboxylic acid can be converted to an acyl chloride for Friedel-Crafts acylations, or the amide can undergo a Hofmann rearrangement to produce cyclopropylamine.[2]
Advantages:
-
Versatility: Can be transformed into a wide range of functional groups.
-
Stability: Generally stable and easy to handle.
Disadvantages:
-
Indirect Introduction: Often requires multiple synthetic steps to introduce the desired cyclopropyl-containing moiety.
Experimental Protocol: Synthesis of Cyclopropylamine from Cyclopropanecarboxamide (Hofmann Rearrangement)
-
Reagent Preparation: A solution of sodium hypobromite (NaOBr) is prepared by slowly adding bromine (1.0 equivalent) to a cold (0 °C) solution of sodium hydroxide (NaOH, 2.0 equivalents) in water.
-
Amide Addition: Cyclopropanecarboxamide (1.0 equivalent) is added to the cold NaOBr solution.
-
Rearrangement: The reaction mixture is heated to facilitate the Hofmann rearrangement.
-
Isolation: The resulting cyclopropylamine is isolated by distillation or extraction.
Performance Comparison
| Building Block | Primary Application | Functional Group Tolerance | Handling | Key Advantages |
| Ethyl 2-(Cyclopropylsulfonyl)acetate | Julia-Kocienski Olefination | Moderate | Stable solid/oil | Forms cyclopropyl-substituted alkenes; stabilized carbanion. |
| Cyclopropylboronic Acid | Suzuki-Miyaura Coupling | High | Stable solid | Excellent for C(sp²)-C(cyclopropyl) bond formation; mild conditions.[1] |
| Cyclopropylmagnesium Bromide | Grignard Reaction | Low | Moisture/air sensitive solution | Strong nucleophile for direct addition to carbonyls.[6][7] |
| Cyclopropanecarboxylic Acid | Precursor for other functionalities | High | Stable solid | Versatile starting material for multi-step syntheses.[2][8] |
Visualizing the Synthetic Pathways
Figure 1. Comparative reaction pathways for key cyclopropyl building blocks.
Conclusion
The selection of an appropriate cyclopropyl building block is a critical decision in the design of a synthetic route. While traditional reagents like cyclopropylboronic acid and cyclopropyl Grignard reagents have well-established and powerful applications in cross-coupling and nucleophilic additions respectively, they also come with inherent limitations in terms of reaction scope and functional group compatibility.
Ethyl 2-(Cyclopropylsulfonyl)acetate emerges as a highly valuable and versatile alternative. Its ability to generate a stabilized carbanion opens up unique synthetic possibilities, most notably in the realm of olefination reactions for the construction of cyclopropyl-substituted alkenes. The stability and moderate reactivity of this reagent make it a more user-friendly option compared to the highly reactive and sensitive Grignard reagents. For medicinal chemists aiming to incorporate the cyclopropyl motif, a thorough understanding of the strengths and weaknesses of each building block is paramount for the successful and efficient synthesis of novel drug candidates.
References
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Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters2002, 43 (39), 6987-6990.
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- Mayr, H.; Ofial, A. R. Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry2018, 90 (4), 673-685.
- ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform2003, 34 (10).
- U.S.
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The Strategic Advantage of Ethyl 2-(Cyclopropylsulfonyl)acetate in Modern Synthesis: A Comparative Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of small, strained ring systems, such as cyclopropane, has emerged as a powerful tactic to modulate the physicochemical and biological properties of drug candidates.[1][2] The cyclopropyl group can enhance potency, improve metabolic stability, and reduce off-target effects.[1][2] This guide provides an in-depth technical comparison of the synthesis and reactivity of Ethyl 2-(Cyclopropylsulfonyl)acetate, a versatile building block for introducing the valuable cyclopropylsulfonyl moiety, against alternative synthetic strategies.
I. Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate: A Modular and Efficient Approach
While a direct, one-pot synthesis for Ethyl 2-(Cyclopropylsulfonyl)acetate is not prominently featured in the literature, a highly efficient and modular two-step approach can be readily implemented. This method leverages the commercially available precursor, cyclopropanesulfonyl chloride.
Step 1: Synthesis of Cyclopropanesulfonyl Chloride
The foundational reagent, cyclopropanesulfonyl chloride, is a reactive electrophile that serves as the linchpin for introducing the cyclopropylsulfonyl group.[3][4] Its synthesis is well-documented and can be achieved through the reaction of a cyclopropyl Grignard reagent with sulfuryl chloride or via the oxidation of cyclopropanethiol followed by chlorination. A common laboratory-scale preparation involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide followed by treatment with an N-chlorosuccinimide (NCS).[5]
Experimental Protocol: Synthesis of Cyclopropanesulfonyl Chloride [5]
-
A solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents) is added dropwise to a cooled (-78 °C) solution of sulfuryl chloride (1.0 equivalent) in a suitable aprotic solvent such as diethyl ether or THF.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropanesulfonyl chloride, which can be purified by vacuum distillation.
Step 2: Sulfonylation of Ethyl Acetate Enolate
With cyclopropanesulfonyl chloride in hand, the target molecule, Ethyl 2-(Cyclopropylsulfonyl)acetate, can be synthesized via the sulfonylation of the ethyl acetate enolate. This reaction proceeds through a nucleophilic substitution mechanism where the enolate attacks the electrophilic sulfur atom of the sulfonyl chloride.[6]
Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C, n-butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
Ethyl acetate (1.0 equivalent) is then added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the lithium enolate.
-
A solution of cyclopropanesulfonyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(Cyclopropylsulfonyl)acetate.
II. Comparative Analysis of Synthetic Routes
The efficiency of this two-step synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate can be benchmarked against alternative methods for generating similar building blocks. A key alternative involves the oxidation of a corresponding thioether.
Alternative Route: Oxidation of Ethyl 2-(Cyclopropylthio)acetate
This method involves the initial synthesis of ethyl 2-(cyclopropylthio)acetate, which is then oxidized to the desired sulfone.
-
Synthesis of Ethyl 2-(Cyclopropylthio)acetate: This can be achieved by the reaction of cyclopropanethiol with ethyl bromoacetate in the presence of a base.
-
Oxidation: The resulting thioether is then oxidized using a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to yield Ethyl 2-(Cyclopropylsulfonyl)acetate.[7]
Table 1: Comparison of Synthetic Routes
| Feature | Two-Step Sulfonylation | Thioether Oxidation Route |
| Starting Materials | Cyclopropyl Grignard, SO₂Cl₂, Ethyl Acetate | Cyclopropanethiol, Ethyl Bromoacetate, Oxidizing Agent |
| Number of Steps | 2 | 2 |
| Key Intermediates | Cyclopropanesulfonyl chloride | Ethyl 2-(cyclopropylthio)acetate |
| Reagent Handling | Grignard reagents and sulfonyl chlorides require anhydrous conditions and careful handling. | Thiols have a strong odor; strong oxidants require careful handling. |
| Overall Yield | Generally moderate to high. | Can be high, but over-oxidation to sulfonic acid is a potential side reaction. |
| Scalability | Readily scalable. | Scalable, but large-scale oxidations can be hazardous. |
III. Benchmarking the Reactivity and Applications
Ethyl 2-(Cyclopropylsulfonyl)acetate is a valuable reagent due to the electron-withdrawing nature of the sulfonyl group, which activates the adjacent methylene protons. This makes it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
Michael Addition Reactions
The activated methylene group of Ethyl 2-(Cyclopropylsulfonyl)acetate makes it an excellent Michael donor for conjugate additions to α,β-unsaturated carbonyl compounds.[8]
dot
Caption: Michael Addition of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Alkylation Reactions
The nucleophilic carbanion generated from Ethyl 2-(Cyclopropylsulfonyl)acetate can also participate in alkylation reactions with various electrophiles, such as alkyl halides.
dot
Caption: Alkylation of Ethyl 2-(Cyclopropylsulfonyl)acetate.
IV. Comparison with Alternative Reagents
The utility of Ethyl 2-(Cyclopropylsulfonyl)acetate can be compared with other reagents that serve a similar purpose of introducing a functionalized three-membered ring.
Table 2: Comparison of Reagents for Cyclopropyl Moiety Introduction
| Reagent | Key Features | Advantages | Disadvantages |
| Ethyl 2-(Cyclopropylsulfonyl)acetate | Activated methylene for C-C bond formation. | Stable, versatile nucleophile precursor. | Multi-step synthesis. |
| Ethyl 2-Cyclopropylideneacetate | Michael acceptor for introducing the cyclopropyl group.[9] | Direct introduction of the cyclopropylidene moiety. | Synthesis can be challenging; limited commercial availability. |
| Cyclopropyl Grignard Reagent | Nucleophilic cyclopropyl source. | Commercially available; direct cyclopropylation. | Highly reactive; requires anhydrous conditions; limited functional group tolerance. |
| Potassium Cyclopropyltrifluoroborate | Stable, solid cyclopropylating agent. | Air- and moisture-stable; compatible with various cross-coupling reactions. | Requires a catalyst (e.g., palladium) for activation. |
V. Conclusion: A Strategically Important Building Block
Ethyl 2-(Cyclopropylsulfonyl)acetate stands out as a strategically important and versatile building block for the introduction of the cyclopropylsulfonyl moiety in drug discovery and development. Its synthesis, while requiring two steps, is modular and scalable. The resulting compound exhibits predictable and efficient reactivity in key carbon-carbon bond-forming reactions. When compared to alternative methods for introducing a cyclopropyl group, Ethyl 2-(Cyclopropylsulfonyl)acetate offers a balance of stability, reactivity, and synthetic accessibility. For research scientists and drug development professionals, mastering the synthesis and application of this reagent provides a powerful tool for the rational design of next-generation therapeutics with improved pharmacological properties.
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MDPI. (2019). Catalytic Performance and Reaction Mechanisms of Ethyl Acetate Oxidation over the Au–Pd/TiO 2 Catalysts. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: Evaluating "Ethyl 2-(Cyclopropylsulfonyl)acetate" as a Novel Reagent
Introduction: The Imperative of Isotopic Labeling in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the journey of a drug candidate from discovery to clinical application is a rigorous and data-intensive process. A critical component of this journey is the comprehensive understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Isotopic labeling, the practice of strategically replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as deuterium ²H, carbon-13 ¹³C, or nitrogen-15 ¹⁵N), has emerged as an indispensable tool for these investigations.[1][] By "tagging" a drug candidate, researchers can trace its metabolic fate, identify its metabolites, and gain crucial insights into its pharmacokinetic and pharmacodynamic properties with high precision using techniques like mass spectrometry and NMR spectroscopy.[3][4]
The choice of a labeling reagent and methodology is paramount, directly impacting the efficiency, cost, and applicability of isotopic labeling in a drug development pipeline. While a variety of reagents and methods exist, the search for novel, versatile, and efficient labeling agents is a continuous endeavor. This guide introduces "Ethyl 2-(cyclopropylsulfonyl)acetate," a compound not yet established in the isotopic labeling toolkit, and explores its potential as a labeling reagent based on fundamental principles of organic chemistry. We will dissect its structure, propose mechanisms for its application in deuterium and carbon-13 labeling, and objectively compare its hypothetical performance against established alternatives.
"Ethyl 2-(Cyclopropylsulfonyl)acetate": A Theoretical Exploration of a Novel Labeling Reagent
"Ethyl 2-(cyclopropylsulfonyl)acetate" is a molecule that, while not commonly cited in isotopic labeling literature, possesses a unique combination of functional groups that suggest its potential utility in this field. Let's break down its structure to understand its reactivity:
-
Ethyl Acetate Moiety: This provides a reactive carbonyl group and an ester linkage.
-
Sulfonyl Group (SO₂): The strongly electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons (the hydrogens on the carbon between the sulfonyl group and the carbonyl group). This is the key to its potential for deuterium labeling.
-
Cyclopropyl Group: This small, strained ring attached to the sulfonyl group can influence the steric environment and potentially the stability of the sulfonyl group as a leaving group.
The inherent reactivity of this molecule, particularly the acidity of the α-protons, suggests a straightforward pathway for introducing deuterium.
Proposed Mechanism and Experimental Protocol for Deuterium Labeling
The most plausible application of "Ethyl 2-(cyclopropylsulfonyl)acetate" in isotopic labeling is as a carrier for deuterium atoms, which can then be transferred to a substrate. The proposed mechanism hinges on the deprotonation of the α-position, followed by quenching with a deuterium source, and subsequent reaction with a substrate.
Part 1: Preparation of Deuterated Ethyl 2-(Cyclopropylsulfonyl)acetate
The initial step is to replace the acidic α-protons with deuterium.
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Safety Operating Guide
Navigating the Uncharted: A Definitive Guide to the Proper Disposal of Ethyl 2-(Cyclopropylsulfonyl)acetate
Section 1: Hazard Assessment and the Principle of Prudence
The primary challenge in outlining a disposal procedure for Ethyl 2-(Cyclopropylsulfonyl)acetate is the absence of a comprehensive, publicly accessible Safety Data Sheet (SDS). In such situations, the guiding principle must be one of prudence: unless a chemical is explicitly confirmed to be non-hazardous, it must be handled and disposed of as hazardous waste .[1]
An analysis of its constituent functional groups—a sulfonyl group, an ethyl ester, and a cyclopropyl ring—suggests potential for reactivity and biological activity. Therefore, we must assume the compound may possess one or more hazardous characteristics (e.g., toxicity, reactivity, or irritancy) until proven otherwise.
Key Operational Mandate: All waste streams containing Ethyl 2-(Cyclopropylsulfonyl)acetate, regardless of concentration, must be treated as hazardous chemical waste.
Section 2: Personal Protective Equipment (PPE) and Handling
Before any handling or disposal operations, ensuring adequate personal protection is paramount. The causality is simple: preventing exposure eliminates risk.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves. Given the compound's structure, nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must occur within a properly functioning chemical fume hood.[2]
| Parameter | Guideline | Rationale |
| Chemical Name | Ethyl 2-(Cyclopropylsulfonyl)acetate | Ensures accurate identification and labeling. |
| CAS Number | 1349719-17-0 | Provides a universal identifier for waste manifests. |
| Assumed Hazards | Irritant, Potentially Toxic, Environmental Hazard | A conservative assessment in the absence of specific data. |
| Required PPE | Safety Goggles, Lab Coat, Chemically Resistant Gloves | Standard protocol for handling potentially hazardous chemicals. |
| Primary Disposal Route | Collection for incineration by a licensed hazardous waste facility. | The safest and most environmentally sound method for unknown organic compounds. |
| Prohibited Routes | Sink Disposal, Trash Disposal, Evaporation | Prevents contamination of waterways and uncontrolled release into the environment.[1][2] |
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that Ethyl 2-(Cyclopropylsulfonyl)acetate waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation
Action: Collect waste containing Ethyl 2-(Cyclopropylsulfonyl)acetate in a dedicated, separate waste container. Causality: The chemical compatibility of Ethyl 2-(Cyclopropylsulfonyl)acetate with other waste streams is unknown. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[3][4] Therefore, segregation is a critical, preventative safety measure.
Step 2: Container Selection
Action: Use a chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or borosilicate glass container with a secure, vapor-tight screw cap is recommended.[5][6] Causality: The container is the primary barrier between the hazardous waste and the laboratory environment. The material must not degrade upon contact with the chemical, and the lid must prevent the escape of volatile vapors, which could be inhaled by personnel.[6]
Step 3: Waste Labeling
Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "Ethyl 2-(Cyclopropylsulfonyl)acetate"
- The CAS Number: "1349719-17-0"
- An accurate estimation of the concentration and volume
- The date of accumulation Causality: Proper labeling is a regulatory requirement and essential for safe handling. It communicates the container's contents and associated hazards to all personnel and is necessary for the final disposal facility to manage the waste correctly.[3]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The SAA must be under the control of laboratory personnel and feature secondary containment (such as a spill tray) to capture any potential leaks. Causality: SAAs are designed to safely store small quantities of hazardous waste in the lab before they are collected. Secondary containment ensures that any failure of the primary container does not result in a spill into the wider environment.[6]
Step 5: Arranging Final Disposal
Action: Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals at permitted Treatment, Storage, and Disposal Facilities (TSDFs).[7][8] Your EH&S office is the required liaison for these services, ensuring the entire process is compliant with EPA and local regulations.[1][5]
Section 4: Decontamination and Spill Management
Empty Container Decontamination
Empty containers that once held Ethyl 2-(Cyclopropylsulfonyl)acetate must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous waste in your designated "Ethyl 2-(Cyclopropylsulfonyl)acetate" waste stream.[1]
-
Final Disposal: Once triple-rinsed, deface or remove the original labels, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of an unknown organic compound.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing Ethyl 2-(Cyclopropylsulfonyl)acetate," and manage it as hazardous waste through your EH&S office.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing any material or container associated with Ethyl 2-(Cyclopropylsulfonyl)acetate.
Caption: Decision workflow for proper waste stream management.
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How To Neutralize Sulfonic Acid With Caustic Soda . (2022). Capital Resin Corporation. [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of Ethyl 2-(Cyclopropylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Chemistry of Ethyl 2-(Cyclopropylsulfonyl)acetate
Ethyl 2-(Cyclopropylsulfonyl)acetate is an organic compound featuring a cyclopropyl ring, a sulfonyl group (-SO₂-), and an ethyl ester. Each of these components contributes to its overall reactivity and potential hazards.
-
Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of adjacent atoms. Organic sulfones are generally stable compounds, but their thermal decomposition can release toxic gases such as sulfur dioxide.[1][2] Due to the electron-withdrawing nature of the sulfonyl moiety, adjacent methylene groups can be susceptible to alkylation.[3]
-
Ethyl Acetate Moiety: This component suggests that the compound is a liquid and may possess some of the characteristics of ethyl acetate, such as flammability and the potential to cause eye and respiratory irritation.[4]
-
Cyclopropyl Ring: The cyclopropyl group introduces ring strain, which can be a source of reactivity in certain chemical transformations.[5]
Based on analogous compounds, such as other sulfonyl acetates, it is prudent to assume that Ethyl 2-(Cyclopropylsulfonyl)acetate may cause skin and eye irritation, and may also be a respiratory irritant.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Ethyl 2-(Cyclopropylsulfonyl)acetate. The following table outlines the recommended PPE, with the rationale rooted in preventing exposure to potent chemical agents.[6][7][8]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and potential vapors that can cause serious eye irritation.[9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin absorption and irritation. Double gloving is recommended for enhanced protection.[6] |
| Body Protection | A lab coat or chemical-resistant apron | Shields the body from accidental spills and splashes.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any potential vapors, which may cause respiratory tract irritation. |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE minimizes cross-contamination.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety and prevent accidental exposure.
Preparation and Handling
-
Work Area Preparation: Always handle Ethyl 2-(Cyclopropylsulfonyl)acetate in a well-ventilated chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the chemical, use appropriate tools such as a clean, dry syringe or pipette. Avoid generating aerosols.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage
-
Store Ethyl 2-(Cyclopropylsulfonyl)acetate in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12][13] All chemical waste must be managed in accordance with local, state, and federal regulations.[11][14]
Waste Segregation and Collection
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid waste containing Ethyl 2-(Cyclopropylsulfonyl)acetate.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and list all its chemical constituents.[12]
-
Contaminated Materials: Any materials contaminated with Ethyl 2-(Cyclopropylsulfonyl)acetate, such as gloves, paper towels, and pipette tips, should be collected in a separate, sealed container labeled as solid hazardous waste.
Chemical Neutralization (for skilled personnel only)
For laboratories equipped and personnel trained for chemical neutralization, the following procedure can be considered to render the waste less hazardous before collection by a certified waste disposal company. Given the sulfonyl group, there is a potential for the formation of acidic byproducts upon decomposition.[15] The ester functional group can be hydrolyzed under basic conditions.
Caution: This procedure should only be performed by trained chemists in a controlled laboratory setting.
-
Hydrolysis: Slowly add the waste solution containing Ethyl 2-(Cyclopropylsulfonyl)acetate to a stirred, cooled (ice bath) solution of an excess of a base, such as sodium hydroxide. The hydrolysis of the ester will produce ethanol and the sodium salt of 2-(Cyclopropylsulfonyl)acetic acid.
-
Neutralization of Potential Acidic Byproducts: After hydrolysis, cautiously neutralize the solution with an appropriate acid (e.g., dilute hydrochloric acid) to a neutral pH (pH 6-8). Monitor the pH using a calibrated pH meter.
-
Final Disposal: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Waste Disposal Workflow
Caption: A systematic approach to waste disposal, from collection to final pickup.
Conclusion: A Culture of Safety
The responsible handling of Ethyl 2-(Cyclopropylsulfonyl)acetate, and indeed all laboratory chemicals, is foundational to scientific excellence. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to established operational and disposal protocols, researchers can create a safe and productive laboratory environment. This guide serves as a critical resource, empowering you to work with confidence and integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
